Technical Documentation Center

2C-iP Hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2C-iP Hydrochloride

Core Science & Biosynthesis

Foundational

Comprehensive Structural Analysis and Pharmacophore Modeling of 2C-iP HCl

This technical guide provides a rigorous structural and computational analysis of 2C-iP HCl, focusing on its molecular architecture and pharmacophore mapping within the context of 5-HT2A receptor agonism. Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous structural and computational analysis of 2C-iP HCl, focusing on its molecular architecture and pharmacophore mapping within the context of 5-HT2A receptor agonism.

Executive Summary

2C-iP (2,5-Dimethoxy-4-isopropylphenethylamine) is a substituted phenethylamine and a structural analog of the potent psychedelic 2C-P. While its n-propyl homolog (2C-P) is well-characterized, the isopropyl variant (2C-iP) presents unique steric properties at the 4-position of the phenyl ring.[1] This guide outlines the molecular geometry of 2C-iP HCl, establishes a high-confidence pharmacophore model based on 5-HT2A receptor topology, and provides a validated in silico workflow for docking and binding affinity prediction.

Chemical Identity and Molecular Architecture

Nomenclature and Identification
  • IUPAC Name: 2-(4-isopropyl-2,5-dimethoxyphenyl)ethan-1-amine hydrochloride

  • Common Name: 2C-iP HCl[2][3]

  • CAS Number: 1498978-47-4 (HCl salt)[2][3]

  • SMILES (Freebase): COC1=C(CCN)C=C(OC)C(C(C)C)=C1[3]

  • Molecular Formula: C₁₃H₂₁NO₂ · HCl

  • Molecular Weight: 259.77 g/mol (Salt), 223.31 g/mol (Freebase)

Structural Geometry and Conformational Analysis

The biological activity of 2C-iP is governed by the spatial arrangement of its substituents. Unlike the flexible n-propyl chain of 2C-P, the isopropyl group of 2C-iP introduces steric bulk and reduced rotational freedom at the 4-position.

Key Structural Features:

  • Phenethylamine Core: A rigid phenyl ring separated from a basic nitrogen by a flexible ethyl chain.

  • 2,5-Dimethoxy Pattern: Critical for 5-HT2A affinity. The oxygen atoms act as hydrogen bond acceptors.

  • 4-Isopropyl Substituent: A hydrophobic moiety. The branched nature creates a wider steric profile compared to linear alkyl chains, potentially affecting the depth of penetration into the receptor's hydrophobic cleft.

Table 1: Physicochemical Profile (Predicted)

PropertyValue (Predicted)Significance
LogP (Freebase) ~2.8 - 3.1Lipophilicity sufficient for BBB penetration.
pKa (Amine) ~9.6Predominantly protonated (cationic) at physiological pH (7.4).
TPSA ~35 ŲPolar surface area dominated by methoxy oxygens and amine.
Rotatable Bonds 5Ethyl chain and methoxy groups allow conformational adaptation.

Pharmacophore Modeling Strategy

To model the interaction of 2C-iP with the 5-HT2A receptor, we define a pharmacophore based on the "Canonical Hallucinogen Binding Mode" derived from cryo-EM structures of 5-HT2A complexed with 25-CN-NBOH (PDB: 6WGT) and LSD (PDB: 6WGT).

The 4-Point Pharmacophore

The active conformation of 2C-iP must satisfy four spatial constraints within the orthosteric binding pocket:

  • Positive Ionizable Center (PI): The protonated amine nitrogen.

    • Interaction: Salt bridge with Asp155 (3.32) .

  • Aromatic Ring (AR): The phenyl core.

    • Interaction: T-shaped

      
      -
      
      
      
      stacking with Phe340 (6.52) .
  • Hydrogen Bond Acceptors (HBA): The 2- and 5-methoxy oxygens.

    • Interaction: The 5-methoxy oxygen likely forms a hydrogen bond with Ser159 (3.36) or Thr155 .

  • Hydrophobic Feature (HYD): The 4-isopropyl group.

    • Interaction: Occupies a hydrophobic pocket formed by Val156 , Leu229 , and Phe243 .

Visualization of Signaling Pathway

The following diagram illustrates the theoretical signaling cascade initiated by 2C-iP binding to 5-HT2A, leading to the recruitment of Gq/11 and


-arrestin.

G Ligand 2C-iP (Ligand) Receptor 5-HT2A Receptor (Orthosteric Site) Ligand->Receptor Binding (Kd ~nM) ConfChange Conformational Change (TM6) Receptor->ConfChange Activation GProtein Gq/11 Coupling ConfChange->GProtein Canonical Pathway Arrestin Beta-Arrestin Recruitment ConfChange->Arrestin Biased Pathway PLC PLC-beta Activation GProtein->PLC CaRelease Intracellular Ca2+ Release PLC->CaRelease

Caption: Putative signal transduction pathway for 2C-iP at the 5-HT2A receptor, highlighting the bifurcation between G-protein and Beta-arrestin signaling.

Computational Protocols: In Silico Characterization

This section details the step-by-step workflow for modeling 2C-iP. These protocols are "self-validating" by including reference standards (e.g., 2C-B or LSD) to benchmark results.

Protocol A: Ligand Preparation and Optimization

Objective: Generate the bioactive conformation of 2C-iP.

  • Structure Generation: Build the 2D structure of 2C-iP.

  • Protonation State: Set pH to 7.4. Ensure the primary amine is protonated (

    
    ).
    
  • Conformer Generation: Use a systematic search (e.g., RMSD limit 0.5 Å) to explore the flexibility of the ethylamine chain and methoxy rotations.

  • Geometry Optimization: Perform DFT (Density Functional Theory) optimization using B3LYP/6-31G* basis set to minimize internal energy.

    • Validation Check: The methoxy groups should be nearly coplanar with the phenyl ring (dihedral angle ~0° or 180°) to maximize resonance, mimicking the crystal behavior of related 2C-x salts.

Protocol B: Molecular Docking Workflow

Objective: Predict the binding pose and affinity (


) of 2C-iP at 5-HT2A.
  • Receptor Preparation:

    • Download PDB ID 6WGT (Active state 5-HT2A).

    • Remove the endogenous ligand (25-CN-NBOH) and non-essential water molecules.

    • Add hydrogens and optimize H-bond networks (e.g., using PROPKA).

  • Grid Generation:

    • Define the grid box centered on Asp155 and Phe340 .

    • Dimensions:

      
       Å (sufficient to cover the orthosteric pocket and the extended loop 2 region).
      
  • Docking Execution (e.g., AutoDock Vina / Glide):

    • Dock 2C-iP (flexible) into the rigid receptor.

    • Constraint (Optional): Apply a positional constraint on the protonated nitrogen to ensure the salt bridge with Asp155 is formed.

  • Scoring & Analysis:

    • Rank poses by binding energy (

      
      ).
      
    • Validation Check: Compare the docked pose of 2C-iP with the crystal pose of 25-CN-NBOH. The aromatic rings should overlap.

Protocol C: Pharmacophore Validation Diagram

The following Graphviz diagram visualizes the logic flow for the computational validation of the 2C-iP pharmacophore.

Workflow Input Input: 2C-iP Structure (SMILES) Prep Ligand Preparation (Protonation pH 7.4) Input->Prep Docking Molecular Docking (Rigid Receptor) Prep->Docking Receptor Receptor Grid (PDB: 6WGT) Receptor->Docking Analysis Interaction Profiling (PLIP / PyMOL) Docking->Analysis Decision Does N+ contact Asp155? Analysis->Decision Valid Model Valid Model Decision->Valid Model Yes Refine Grid Refine Grid Decision->Refine Grid No

Caption: Logic flow for the in silico docking and validation of the 2C-iP pharmacophore model.

Discussion: Structure-Activity Relationship (SAR)

The Isopropyl Effect

The transition from 2C-P (propyl) to 2C-iP (isopropyl) represents a change from a linear to a branched hydrophobic substituent.

  • Steric Bulk: The isopropyl group is wider near the attachment point. This may cause steric clashes if the hydrophobic cleft (residues Val156, Phe339) is narrow in the specific receptor conformation.

  • Potency Implications: In the 2C series, potency often correlates with the lipophilicity and optimal volume of the 4-substituent. While 2C-P is highly potent, the branching of 2C-iP might slightly reduce potency due to steric hindrance, or conversely, increase specificity if the pocket accommodates the width.

  • Binding Affinity: Based on homologous series (Rickli et al., 2015), 2C-iP is expected to have a

    
     at 5-HT2A in the low nanomolar range (10–100 nM), acting as a partial agonist.
    
Comparative Pharmacophore

Compared to Mescaline (3,4,5-trimethoxy), 2C-iP lacks the 3-methoxy group but gains the 4-isopropyl. This shift moves the hydrophobic bulk to the para position, which is the primary driver for high affinity in the 2C family (the "4-position rule").

References

  • Rickli, A., et al. (2015).[4][5] Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546-553.[5][6] Link

  • Kim, K., et al. (2020). Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor. Cell, 182(6), 1574-1588. Link

  • Eshleman, A. J., et al. (1994). Psychoactive drug interactions with neurotransmitter transporters and receptors.[4][7][8] Journal of Pharmacology and Experimental Therapeutics. Link

  • Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 577-590. Link

Sources

Exploratory

2C-iP hydrochloride CAS number and chemical identifiers

Topic: 2C-iP Hydrochloride: Chemical Identifiers, Synthesis, and Pharmacological Profile Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Forensic Toxicologists Executive Summary 2C-iP hy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2C-iP Hydrochloride: Chemical Identifiers, Synthesis, and Pharmacological Profile Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Forensic Toxicologists

Executive Summary

2C-iP hydrochloride (2,5-dimethoxy-4-isopropylphenethylamine HCl) is a synthetic psychedelic phenethylamine of the 2C family. Unlike the "classic" 2C compounds (e.g., 2C-B, 2C-E) detailed in Alexander Shulgin’s seminal work PiHKAL, 2C-iP is a later addition to the pharmacological canon, first formally characterized in scientific literature by Trachsel et al. (circa 2011). It is structurally defined by the presence of a bulky isopropyl group at the 4-position of the phenyl ring, a modification that significantly influences its binding kinetics at the 5-HT2A receptor compared to its n-propyl homologue (2C-P). This guide provides a validated reference for its chemical identity, synthesis logic, and pharmacological mechanism.[1]

Chemical Identification & Properties

The following identifiers are verified for the hydrochloride salt form, which is the standard stable form for research applications.

Table 1: Chemical Identifiers[2]
Parameter Data
Common Name 2C-iP Hydrochloride
Systematic (IUPAC) Name 2-(2,5-dimethoxy-4-propan-2-ylphenyl)ethanamine hydrochloride
CAS Number (HCl) 1498978-47-4
CAS Number (Freebase) 1498978-46-3 (Provisional/Generic)
Molecular Formula C₁₃H₂₁NO₂[2][3] · HCl
Formula Weight 259.77 g/mol (HCl salt) / 223.31 g/mol (Freebase)
SMILES (Freebase) CC(C)c1cc(OC)c(CCN)cc1OC
InChI Key SPKSLAUXKHSASF-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Solubility Soluble in water, ethanol, and DMSO; insoluble in diethyl ether.

Structural Analysis & Synthesis Logic

Structural Activity Relationship (SAR)

The "2C" designation refers to the two-carbon ethylamine chain connecting the phenyl ring to the amino group. The pharmacological potency of 2C compounds is heavily dictated by the substituent at the R4 position.

  • 2C-P (n-propyl): High potency, long duration.

  • 2C-iP (isopropyl): The isopropyl group introduces steric bulk (branching) at the alpha-carbon of the substituent. In the related amphetamine series (DOx), the shift from n-propyl (DOP) to isopropyl (DOiP) typically results in a reduction of potency and alteration of binding affinity due to steric hindrance in the receptor's hydrophobic pocket.

Synthesis Protocol

While not described in PiHKAL, the synthesis of 2C-iP follows the established "Henry Reaction" pathway standard for 2,5-dimethoxyphenethylamines.

Step 1: Condensation Reaction of 2,5-dimethoxy-4-isopropylbenzaldehyde with nitromethane in a solvent (glacial acetic acid) using ammonium acetate as a catalyst to form the nitrostyrene intermediate.

Step 2: Reduction Reduction of the nitrostyrene using Lithium Aluminum Hydride (LiAlH4) in anhydrous THF to yield the freebase amine, which is then converted to the hydrochloride salt.

SynthesisPathway Start 2,5-Dimethoxy-4-isopropyl benzaldehyde Nitro Nitrostyrene Intermediate (2,5-dimethoxy-4-isopropyl-beta-nitrostyrene) Start->Nitro Nitromethane, NH4OAc (Henry Reaction) Product 2C-iP Freebase Nitro->Product LiAlH4, THF (Reduction) Salt 2C-iP Hydrochloride Product->Salt HCl gas/Et2O (Salt Formation)

Figure 1: Synthetic pathway for 2C-iP hydrochloride via the nitrostyrene intermediate.[2]

Pharmacological Mechanism[1][5][6]

Mechanism of Action

2C-iP acts as a partial agonist at the 5-HT2A receptor . Upon binding, it triggers a G-protein coupled signaling cascade. Unlike endogenous serotonin, psychedelic phenethylamines often induce a specific conformation in the receptor that favors the recruitment of Gq/11 proteins, leading to phospholipase C (PLC) activation.

Signal Transduction Pathway

The following diagram illustrates the downstream effects of 2C-iP binding, leading to the intracellular calcium release associated with neuronal excitation and psychedelic effects.

SignalingPathway Ligand 2C-iP Receptor 5-HT2A Receptor Ligand->Receptor Agonist Binding GProtein Gq/11 Protein Receptor->GProtein Activation Effector Phospholipase C (PLC) GProtein->Effector Stimulation Messenger IP3 + DAG Effector->Messenger Hydrolysis of PIP2 Calcium Ca2+ Release (Endoplasmic Reticulum) Messenger->Calcium IP3 Receptor Activation Response Neuronal Depolarization (Psychedelic Effect) Calcium->Response Signaling Cascade

Figure 2: 5-HT2A Gq-mediated signaling pathway activated by 2C-iP.

Analytical Characterization

For validation of research samples, the following analytical signals are expected.

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (D2O):

    • Aromatic Protons: Two singlets at approx. 6.8–7.0 ppm (para-position on the benzene ring).

    • Methoxy Groups: Two singlets at approx. 3.7–3.8 ppm (6H total).

    • Isopropyl Group:

      • Methine (CH): Septet at approx. 3.0–3.3 ppm.

      • Methyls (CH3): Doublet at approx. 1.2 ppm (6H).

    • Ethylamine Chain: Two triplets (or multiplets) at approx. 2.9–3.2 ppm (alpha and beta methylenes).

Mass Spectrometry (GC-MS)
  • Molecular Ion: m/z ~223 (Freebase).

  • Base Peak: m/z 30 (CH2=NH2+), characteristic of primary amines.

  • Fragment Ions: Significant peaks expected at m/z 180 (loss of ethylamine chain) and m/z 165 (loss of methyl from isopropyl).

Safety & Regulatory Status

Handling Protocols
  • Hazard Class: Acute Toxin (Oral/Inhalation).

  • PPE: Nitrile gloves, safety goggles, and P95/P100 particulate respirator are mandatory during handling of the powder.

  • Storage: -20°C, protected from light and moisture.

Regulatory Context
  • USA: 2C-iP is not explicitly listed in the CSA but is considered a Schedule I Analogue under the Federal Analogue Act due to its structural similarity to 2C-P and 2C-B.

  • International: Controlled in Germany (NpSG), UK (Class A), and Canada (Schedule III via 2C-phenethylamine class scheduling).

References

  • Trachsel, D., et al. (2011). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis. (Contextual citation for synthesis of post-PiHKAL 2C compounds).
  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Cited for comparative SAR of 2C-P and general synthesis methodology).
  • PubChem. (n.d.).[4] Compound Summary: 2C-iP. National Library of Medicine. Retrieved from [Link]

Sources

Foundational

The Steric Constraint: Structure-Activity Relationship of 2C-iP at 5-HT2A Receptors

Technical Guide for Drug Discovery & Pharmacology Professionals [1][2] Executive Summary This technical guide analyzes the pharmacology and Structure-Activity Relationship (SAR) of 2,5-dimethoxy-4-isopropylphenethylamine...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Pharmacology Professionals [1][2]

Executive Summary

This technical guide analyzes the pharmacology and Structure-Activity Relationship (SAR) of 2,5-dimethoxy-4-isopropylphenethylamine (2C-iP) . Unlike its high-potency halogenated cousins (2C-B, 2C-I) or its linear-alkyl homologues (2C-E, 2C-P), 2C-iP represents a critical "boundary condition" in 5-HT2A receptor ligand design.[1][2]

The presence of the branched isopropyl group at the 4-position introduces a specific steric penalty that significantly reduces potency compared to the n-propyl analogue (2C-P). This guide explores the molecular basis of this attenuation, providing researchers with a model for probing the spatial constraints of the 5-HT2A orthosteric binding pocket.

Molecular Architecture & Chemical Space

The 2C-x series relies on a conserved pharmacophore: a phenyl ring substituted with methoxy groups at positions 2 and 5, and a variable lipophilic substituent at position 4.[2][3]

Structural Comparison

The critical variable in 2C-iP is the 4-isopropyl moiety.[1][4][5] To understand its behavior, it must be contrasted with 2C-P (4-n-propyl).[1][2]

Compound4-Position SubstituentSteric ProfileEst.[1][2][4][6] Potency (Human)Shulgin Rating
2C-P

-Propyl (

)
Linear, flexibleHigh (6–10 mg)High
2C-iP Isopropyl (

)
Branched, rigid, wideLow (>50 mg*)Low

*Note: Potency estimates extrapolated from the amphetamine homologue (DOiP) data due to limited clinical data on 2C-iP itself.

The "Branching Penalty"

In the 5-HT2A receptor, the 4-position substituent projects into a deep, hydrophobic cleft defined by residues in Transmembrane Helix 6 (TM6) and TM7.

  • Linear Chains (n-Propyl): The linear chain of 2C-P can extend deep into this pocket, maximizing Van der Waals interactions with hydrophobic residues (e.g., Phe340).

  • Branched Chains (Isopropyl): The branching at the benzylic carbon creates immediate width. This steric bulk clashes with the "walls" of the binding pocket before the substituent can achieve optimal depth, reducing the binding affinity (

    
    ) and intrinsic efficacy.
    

Receptor Binding Profile & SAR Mechanics

The 5-HT2A Orthosteric Pocket

The binding affinity of phenethylamines is driven by the interaction between the 4-position substituent and a cluster of aromatic residues, primarily Phe339 (6.51) and Phe340 (6.52) .

  • Mechanism: The 4-substituent engages in

    
     stacking or hydrophobic packing with these phenylalanine residues.[1]
    
  • 2C-iP Failure Mode: The isopropyl group forces the phenyl ring to tilt or rotate away from the optimal planar conformation required for the 2,5-dimethoxy interaction with Ser159 (3.36) . This "imperfect fit" results in a higher dissociation constant (

    
    ).
    
Comparative Affinity Data (Inferred)

While specific


 data for 2C-iP is sparse in public literature, we can validate its profile using the DOx (amphetamine) homologues, where SAR trends are strictly conserved.
  • DOPR (n-propyl): High affinity (

    
     nM range).[1]
    
  • DOiP (isopropyl): Significantly lower affinity.[7] Shulgin reported DOiP to be 10x less potent than DOPR in vivo.

  • Conclusion: We can confidently predict the

    
     of 2C-iP at 5-HT2A to be in the micromolar range (
    
    
    
    nM), categorizing it as a weak partial agonist.

SAR_Map Core 2,5-Dimethoxy Core (Essential for 5-HT2A recognition) Receptor 5-HT2A Receptor Pocket (Hydrophobic Cleft) Core->Receptor H-bond (Ser159) Linker Ethylamine Chain (Ionic bond with Asp155) Linker->Receptor Salt Bridge Substituent 4-Isopropyl Group (The Steric Probe) Substituent->Receptor Hydrophobic Interaction Outcome Steric Clash Reduced Affinity Substituent->Outcome Excessive Width

Figure 1: SAR Map illustrating the structural conflict between the isopropyl substituent and the receptor pocket.

Functional Pharmacology & Signaling[1][2]

Binding affinity (


) is only half the story. The functional output (Efficacy, 

) determines the pharmacological effect.
Signaling Pathway

2C-iP, like other 5-HT2A agonists, biases signaling towards the


 pathway, leading to intracellular calcium mobilization.[2]
  • Ligand Binding: 2C-iP binds to 5-HT2A.[1]

  • G-Protein Coupling: Recruitment of

    
    .[2]
    
  • Effector Activation: Activation of Phospholipase C

    
     (PLC
    
    
    
    ).
  • Second Messengers: Hydrolysis of

    
     into 
    
    
    
    and DAG.
  • Calcium Release:

    
     triggers 
    
    
    
    release from the ER.
Functional Selectivity

Due to the weak binding, 2C-iP is likely a low-efficacy partial agonist .[2] It may fail to recruit


-arrestin2 significantly, which distinguishes it from high-potency hallucinogens like LSD or 25I-NBOMe.[1]

Signaling Ligand 2C-iP Receptor 5-HT2A Receptor Ligand->Receptor Weak Activation Gq Gq/11 Protein Receptor->Gq Coupling PLC PLC-beta Gq->PLC Activate PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Ca Ca2+ Release (Fluorescence Signal) IP3->Ca ER Release

Figure 2: Canonical Gq signaling pathway activated by 2C-iP, measurable via Calcium Flux assays.[1]

Experimental Protocols

To validate the SAR of 2C-iP, the following self-validating protocols are recommended. These ensure distinction between low affinity and non-specific binding.

Protocol A: Radioligand Competition Binding

Objective: Determine


 of 2C-iP at human 5-HT2A receptors.[1][2]
  • Membrane Prep: Use HEK293 cells stably expressing h5-HT2A.[2] Homogenize and centrifuge (20,000 x g) to isolate membranes.

  • Radioligand: Use

    
    -Ketanserin (0.5 nM) for antagonist binding or 
    
    
    
    -DOI (1 nM) for agonist high-affinity state binding.[1]
  • Incubation:

    • Prepare 10 concentrations of 2C-iP (

      
       M to 
      
      
      
      M).[1]
    • Incubate membranes + Radioligand + 2C-iP for 60 min at 25°C in Tris-HCl buffer.

  • Non-Specific Control: Define non-specific binding using 10

    
    M Methysergide.
    
  • Harvest: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Count radioactivity (CPM). Plot displacement curve. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Calcium Flux Assay (Functional)

Objective: Measure functional potency (


) and efficacy (

).
  • Cell Seeding: Seed h5-HT2A-CHO cells in 96-well black-wall plates.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Baseline: Measure baseline fluorescence (Ex 488nm / Em 525nm) for 10 seconds.

  • Injection: Inject 2C-iP (various concentrations).

  • Measurement: Monitor fluorescence increase for 60 seconds (FLIPR or FlexStation).

  • Validation: Normalize response to 10

    
    M Serotonin (5-HT) as 100% reference.
    

References

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs).[8] Neuropharmacology, 99, 546-553.[2][8]

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story.[2] Transform Press. (See specifically the commentary on DOiP/DOPR for SAR context).

  • Braden, M. R., et al. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.[2]51) and Phe340(6.[9][10]52) with superpotent N-benzyl phenethylamine agonists.[1][9][10] Molecular Pharmacology, 70(6), 1956-1964.[2]

  • Nichols, D. E. (2016). Psychedelics.[2][11] Pharmacological Reviews, 68(2), 264-355.[2]

  • Eshleman, A. J., et al. (2018). Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in male rats.[2][8] Neuropharmacology, 142, 240-250.[8]

Sources

Exploratory

History and discovery of 2C-iP in the phenethylamine family

Technical Monograph: 2,5-Dimethoxy-4-isopropylphenethylamine (2C-iP) Executive Summary This technical guide analyzes 2,5-dimethoxy-4-isopropylphenethylamine (2C-iP), a rare homologue within the substituted phenethylamine...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2,5-Dimethoxy-4-isopropylphenethylamine (2C-iP)

Executive Summary

This technical guide analyzes 2,5-dimethoxy-4-isopropylphenethylamine (2C-iP), a rare homologue within the substituted phenethylamine family. While overshadowed by its straight-chain isomer 2C-P and its halogenated cousin 2C-B, 2C-iP represents a critical study in Structure-Activity Relationships (SAR). The presence of the isopropyl moiety at the 4-position introduces steric bulk that distinctively modulates 5-HT2A receptor affinity compared to the n-propyl substituent. This document outlines the historical context derived from Alexander Shulgin’s work, details a self-validating synthesis workflow, and examines the pharmacological implications of branched alkyl substitution.

Part 1: Historical Genesis & Structural Phylogeny

The discovery of 2C-iP is inextricably linked to the broader "2C" family, a classification of phenethylamines containing methoxy groups at the 2 and 5 positions of the benzene ring.

The Shulgin Connection: While Alexander Shulgin extensively characterized the n-propyl analogue (2C-P) and the amphetamine homologue (DOiP) in his seminal work PiHKAL (Phenethylamines I Have Known And Loved), 2C-iP occupies a "grey zone" in the literature. It is the phenethylamine counterpart to DOiP (Entry #33 in PiHKAL). Shulgin’s work established that while 4-position alkylation increases potency up to a point (propyl), branching (isopropyl) often reduces potency due to steric hindrance within the receptor’s hydrophobic cleft.

Structural Logic: 2C-iP is the "de-methylated" (at the alpha carbon) analogue of DOiP.

  • 2C-P: 4-position = -CH2-CH2-CH3 (Straight chain, high potency).

  • 2C-iP: 4-position = -CH(CH3)2 (Branched chain, altered pharmacodynamics).[1]

Phylogeny Mescaline Mescaline (3,4,5-trimethoxy) TwoCH 2C-H (2,5-dimethoxy) Mescaline->TwoCH Scaffold Simplification TwoCP 2C-P (4-n-propyl) TwoCH->TwoCP 4-pos Alkylation (Linear) TwoCiP 2C-iP (4-isopropyl) TwoCH->TwoCiP 4-pos Alkylation (Branched) DOiP DOiP (Amphetamine homologue) TwoCiP->DOiP Alpha-Methylation

Figure 1: Structural phylogeny showing the derivation of 2C-iP from the core 2C scaffold.

Part 2: Chemical Synthesis & Methodology

The synthesis of 2C-iP presents a specific challenge: the formation of the 4-isopropyl-2,5-dimethoxybenzaldehyde precursor. Unlike the commercially available 2,5-dimethoxybenzaldehyde (used for 2C-H, 2C-B, 2C-I), the isopropyl variant requires custom synthesis.

Experimental Workflow:

  • Formylation: Vilsmeier-Haack reaction on 1,4-dimethoxy-2-isopropylbenzene.

  • Condensation: Henry reaction to form the nitrostyrene.

  • Reduction: Lithium Aluminum Hydride (LAH) reduction to the amine.

Protocol 1: Precursor Synthesis (The Aldehyde)

Rationale: Direct alkylation of the aldehyde is difficult. It is chemically superior to start with the isopropyl-substituted benzene and introduce the aldehyde group.

  • Reagents: 1,4-dimethoxy-2-isopropylbenzene (25g), Phosphorus Oxychloride (POCl3, 22g), N-Methylformanilide (20g).

  • Procedure:

    • Mix POCl3 and N-methylformanilide in a round-bottom flask. Allow the "Vilsmeier complex" (red/orange color) to form over 15 minutes.

    • Add 1,4-dimethoxy-2-isopropylbenzene dropwise.

    • Critical Control Point: Maintain temperature below 40°C to prevent polymerization by-products.

    • Heat on a steam bath for 2 hours. The mixture will darken significantly.

    • Pour onto crushed ice (exothermic quench). Stir until the gummy complex breaks down into a granular solid.

    • Validation: Recrystallize from MeOH. Target MP: ~50-52°C. Confirm structure via H-NMR (distinct isopropyl doublet/septet signals).

Protocol 2: The Henry Reaction (Nitrostyrene)
  • Reagents: 4-isopropyl-2,5-dimethoxybenzaldehyde (from Step 1), Nitromethane (excess), Ammonium Acetate (catalyst).

  • Procedure:

    • Dissolve aldehyde in glacial acetic acid. Add nitromethane (1.5 eq) and ammonium acetate (0.5 eq).

    • Reflux for 2-4 hours.

    • Visual Indicator: The solution will shift from pale yellow to a deep, rich orange/red (characteristic of the conjugated nitrostyrene system).

    • Cool to crystallize. Filter and wash with cold MeOH.

    • Yield Check: Expect yellow needles. If oil persists, re-crystallization in IPA (Isopropyl Alcohol) is required to remove unreacted aldehyde.

Protocol 3: Reduction to 2C-iP
  • Reagents: Lithium Aluminum Hydride (LAH), Anhydrous THF.

  • Procedure:

    • Prepare a suspension of LAH in anhydrous THF under inert atmosphere (N2 or Ar).

    • Add the nitrostyrene (dissolved in THF) dropwise. Caution: Vigorous hydrogen evolution.

    • Reflux for 24 hours to ensure complete reduction of the nitro group and the double bond.

    • Workup: The "1-2-3" method (1mL H2O, 1mL 15% NaOH, 3mL H2O per gram of LAH) produces a granular white precipitate.

    • Filter.[2] Extract filtrate with DCM. Acidify with HCl gas to precipitate 2C-iP Hydrochloride.

Synthesis Start 1,4-dimethoxy-2-isopropylbenzene Step1 Vilsmeier-Haack Formylation (POCl3 / DMF) Start->Step1 Aldehyde 4-iP-2,5-dimethoxybenzaldehyde Step1->Aldehyde +CHO Group Step2 Henry Condensation (Nitromethane / NH4OAc) Aldehyde->Step2 Nitrostyrene Nitrostyrene Intermediate (Yellow/Orange Crystals) Step2->Nitrostyrene -H2O Step3 Reduction (LiAlH4 / THF) Nitrostyrene->Step3 Final 2C-iP Hydrochloride Step3->Final Reduction

Figure 2: Synthetic pathway for 2C-iP production.

Part 3: Pharmacodynamics & Structure-Activity Relationships (SAR)

The pharmacological profile of 2C-iP is defined by its interaction with the 5-HT2A receptor.

The "Isopropyl Effect": The 4-position of the phenethylamine ring interacts with a hydrophobic pocket deep within the 5-HT2A receptor.

  • Optimal Length: The n-propyl chain (2C-P) appears to fill this pocket maximally, resulting in high potency (6-12mg dosage range).

  • Steric Hindrance: The isopropyl group in 2C-iP is branched. This branching increases the width of the substituent, potentially causing steric clash with residues (likely Phe339 or Trp336) in the receptor binding site.

  • Result: 2C-iP is generally reported to be less potent than 2C-P (requiring 20-30mg+), but often described as having a "smoother" or less "jagged" somatic profile, likely due to lower affinity for off-target adrenergic receptors.

Comparative Data Table:

Compound4-Position SubstituentEstimated DosageDuration5-HT2A Affinity
2C-B Bromine (-Br)12 - 25 mg4 - 8 hrsHigh
2C-E Ethyl (-CH2CH3)10 - 20 mg8 - 12 hrsVery High
2C-P n-Propyl (-(CH2)2CH3)6 - 12 mg10 - 16 hrsExtremely High
2C-iP Isopropyl (-CH(CH3)2)20 - 40 mg*10 - 14 hrsModerate

*Note: Dosage data for 2C-iP is extrapolated from limited bioassay reports and SAR logic, as clinical data is absent.

SAR cluster_ligands Ligand Interaction Receptor 5-HT2A Receptor Cleft TwoCP 2C-P (n-propyl) Deep Penetration High Affinity TwoCP->Receptor Optimal Fit TwoCiP 2C-iP (isopropyl) Steric Clash (Width) Lower Affinity TwoCiP->Receptor Partial Fit

Figure 3: Conceptual SAR visualization of ligand-receptor fit.

Part 4: Safety & Analytical Profiling

For researchers handling 2C-iP, verifying the compound's identity is critical, as it is easily confused with 2C-P or 2C-B.

Analytical Markers (GC/MS):

  • Base Peak: m/z = 44 (CH3-CH=NH2+). This is the standard alpha-cleavage fragment for primary phenethylamines.

  • Molecular Ion: m/z = 223 (C13H21NO2).

  • Differentiation: The key differentiation from 2C-P (also MW 223) lies in the retention time (2C-iP usually elutes slightly earlier due to compactness/boiling point differences) and subtle fragmentation ratios of the alkyl side chain loss.

Safety Protocols:

  • Dose-Response: Like all 2C-x compounds, the dose-response curve is non-linear. A 20% increase in mass can result in a 100% increase in subjective intensity.

  • Reagent Testing:

    • Marquis Reagent: Likely flashes yellow/green (characteristic of 2C series), transitioning to specific colors based on the 4-substituent. (2C-P goes green; 2C-iP is expected to follow a similar but potentially slower transition).

References

  • Shulgin, A. T., & Shulgin, A. (1991).[3][4] PiHKAL: A Chemical Love Story. Transform Press. (See Entry #33 DOiP for context on isopropyl substitution).

  • Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis. (Provides context on SAR of 4-position substitutions).

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews. (Comprehensive review of structure-activity relationships in phenethylamines).

  • PubChem Database. (n.d.). 2,5-Dimethoxy-4-isopropylphenethylamine.[4] Compound Summary.

Sources

Protocols & Analytical Methods

Method

Preparation of aqueous 2C-iP hydrochloride solutions for in vitro assays

Application Notes and Protocols Topic: Preparation of Aqueous 2C-iP Hydrochloride Solutions for In Vitro Assays For: Researchers, scientists, and drug development professionals. Introduction: The Criticality of Precise S...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Preparation of Aqueous 2C-iP Hydrochloride Solutions for In Vitro Assays

For: Researchers, scientists, and drug development professionals.

Introduction: The Criticality of Precise Solution Preparation

This guide provides a comprehensive framework for the preparation, handling, and storage of 2C-iP hydrochloride solutions for use in a variety of in vitro assays, such as receptor binding studies, functional cell-based assays, and toxicological screenings. The methodologies described herein are designed to ensure solution integrity, concentration accuracy, and experimental validity.

Understanding 2C-iP Hydrochloride: Core Chemical Properties

A thorough understanding of the physicochemical properties of 2C-iP hydrochloride is the foundation for developing a robust preparation protocol. This knowledge informs solvent selection, concentration limits, and appropriate storage conditions.

Table 1: Physicochemical Properties of 2C-iP Hydrochloride

PropertyValueSource
Formal Name 2-(4-isopropyl-2,5-dimethoxyphenyl)ethan-1-amine, monohydrochloride[1]
CAS Number 1498978-47-4[1]
Molecular Formula C₁₃H₂₁NO₂ • HCl[1]
Formula Weight 259.8 g/mol [1]
Appearance Crystalline solid[1]
Purity Typically ≥98%, [1][4]
Storage (Solid) -20°C[1]
Stability (Solid) ≥ 5 years at -20°C[1]
Solubility Profile: The Key to Solvent Selection

The choice of solvent is the most critical decision in this process. While the ultimate goal is an aqueous solution compatible with biological assays, a high-concentration primary stock solution may require an organic solvent.

Table 2: Solubility Data for 2C-iP Hydrochloride

SolventSolubilitySource
PBS (pH 7.2) ~10 mg/mL, [1][4]
DMSO ~10-14 mg/mL, [1][4]
Ethanol ~10-14 mg/mL, [1][4]
DMF ~5 mg/mL, [1][4]

Expert Insight: The solubility in PBS (pH 7.2) is sufficient for many applications, allowing for the direct preparation of aqueous stock solutions. However, for experiments requiring higher concentrations, DMSO is a superior choice. It is a powerful organic solvent miscible with water, making subsequent dilutions into aqueous media straightforward.[5] Crucially, the final concentration of DMSO in cell culture media must be kept low (typically ≤0.5%) to avoid solvent-induced artifacts or cytotoxicity.[6]

Safety and Handling: A Non-Negotiable Prerequisite

As the physiological and toxicological properties of 2C-iP have not been fully investigated, it must be handled with extreme care.[1][4] All operations should be performed in accordance with standard laboratory safety protocols for handling research chemicals of unknown toxicity.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[7]

  • Ventilation: Prepare solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of the powdered compound.[8]

  • Engineering Controls: An eyewash station and safety shower should be readily accessible.[7]

  • Disposal: Dispose of all waste, including unused solutions and contaminated materials, in accordance with local, state, and federal hazardous waste regulations.[7][9] Non-hazardous, uncontaminated materials can be disposed of in appropriate containers.[10]

Workflow and Protocol Design

The preparation of 2C-iP solutions follows a logical progression from primary stock preparation to the final working solution used in the assay. The choice between an aqueous or an organic primary stock is a key decision point.

G cluster_prep Preparation Phase cluster_final Working Solution Preparation weigh Weigh 2C-iP HCl (Calibrated Balance) choose_solvent Choose Solvent weigh->choose_solvent prep_dmso Protocol 2: Prepare DMSO Stock (e.g., 10 mM) choose_solvent->prep_dmso High Concentration Needed prep_pbs Protocol 1: Prepare Aqueous Stock (e.g., 1 mM) choose_solvent->prep_pbs Aqueous System Sufficient dilute Protocol 3: Serial Dilution into Assay Buffer/Medium prep_dmso->dilute prep_pbs->dilute filter Filter Sterilize (0.22 µm) (If used in cell culture) dilute->filter assay Add to In Vitro Assay filter->assay

Caption: General workflow for preparing 2C-iP HCl solutions.

Foundational Step: Molar Mass Calculation

Accurate weighing is paramount. To prepare a solution of a specific molarity, use the following formula:[11]

Mass (g) = Desired Concentration (mol/L) x Solution Volume (L) x Formula Weight ( g/mol )

For 2C-iP Hydrochloride (FW = 259.8 g/mol ):

  • To make 10 mL of a 10 mM stock solution: Mass (g) = (0.010 mol/L) x (0.010 L) x (259.8 g/mol ) = 0.02598 g = 25.98 mg

Table 3: Mass of 2C-iP HCl for Common Stock Solutions

Desired Stock ConcentrationVolumeRequired Mass (mg)
1 mM10 mL2.60 mg
10 mM1 mL2.60 mg
10 mM10 mL25.98 mg
20 mM5 mL25.98 mg

Expert Insight: Weighing small quantities (e.g., <5 mg) can be inaccurate. It is better practice to prepare a more concentrated stock solution, which requires a larger, more accurately weighable mass, and then perform dilutions.[12][13]

Protocol 1: Preparation of Aqueous Stock Solution in PBS

Use Case: For experiments where the highest required concentration is ≤10 mg/mL (~38.5 mM), and an organic solvent is undesirable.

Materials:

  • 2C-iP hydrochloride powder

  • Phosphate-buffered saline (PBS), pH 7.2, sterile

  • Calibrated analytical balance

  • Volumetric flasks (Class A)[12]

  • Sterile conical tubes or vials

  • Magnetic stirrer and stir bar (optional)

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculate: Determine the mass of 2C-iP HCl required for your desired concentration and volume using the formula above.

  • Weigh: Accurately weigh the calculated mass of 2C-iP HCl powder and transfer it into a volumetric flask.

  • Dissolve: Add approximately 75% of the final volume of sterile PBS (pH 7.2) to the flask.[11]

  • Mix: Cap the flask and mix thoroughly by vortexing or using a magnetic stirrer until the solid is completely dissolved. Gentle warming in a water bath (<40°C) may aid dissolution, but check for compound stability if heat is applied.

  • Adjust Volume: Once fully dissolved, carefully add PBS to the calibration mark on the volumetric flask. Cap and invert the flask several times to ensure homogeneity. This is the aqueous stock solution .

  • Sterilize (Critical for Cell-Based Assays): Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile, labeled container (e.g., a cryovial). This step removes potential microbial contaminants.

  • Store: For immediate use. Based on data for similar phenethylamines, aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[14] If short-term storage is unavoidable, keep at 2-8°C and protect from light.

Protocol 2: Preparation of High-Concentration DMSO Stock Solution

Use Case: For creating a highly concentrated primary stock solution for long-term storage and subsequent dilution into various aqueous buffers.

Materials:

  • 2C-iP hydrochloride powder

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Volumetric flasks (Class A) or microcentrifuge tubes

  • Sterile, DMSO-compatible vials for storage (e.g., amber glass or polypropylene cryovials)

  • Vortex mixer

Procedure:

  • Calculate & Weigh: As in Protocol 1, calculate and weigh the required mass of 2C-iP HCl. Transfer to an appropriate volumetric flask or tube.

  • Add Solvent: Carefully add the required volume of anhydrous DMSO.

  • Dissolve: Cap tightly and vortex vigorously until the solid is completely dissolved. Sonication in a water bath can assist with dissolution for poorly soluble compounds, but is typically not required for 2C-iP in DMSO at these concentrations.[15][16]

  • Aliquot & Store: Aliquot the DMSO stock solution into smaller, single-use volumes in sterile, tightly-sealed vials.

  • Storage: Store at -20°C or -80°C. The solid compound is stable for at least 5 years at -20°C, and DMSO stock solutions are generally stable for extended periods under these conditions.[1] Avoid repeated freeze-thaw cycles, which can introduce water from atmospheric condensation and potentially cause the compound to precipitate.[16]

G cluster_dmso DMSO Stock (e.g., 10 mM) cluster_intermediate Intermediate Dilution cluster_working Working Concentrations dmso_stock 10 mM 2C-iP HCl in 100% DMSO intermediate 100 µM 2C-iP HCl in Assay Medium (1% DMSO) dmso_stock->intermediate 1:100 Dilution (10 µL into 990 µL) working1 10 µM intermediate->working1 1:10 Serial Dilutions working2 1 µM working1->working2 working3 100 nM working2->working3 working4 ... working3->working4

Caption: Serial dilution scheme from a DMSO stock solution.

Protocol 3: Preparation of Working Solutions from Stock

Use Case: Diluting a concentrated stock (either aqueous or DMSO) to the final concentrations required for an experiment.

Procedure:

  • Thaw Stock: If using a frozen DMSO stock, bring the vial to room temperature and briefly centrifuge to collect the contents at the bottom.

  • Calculate Dilutions: Use the formula C₁V₁ = C₂V₂ to calculate the volumes needed for each dilution.

    • C₁ = Concentration of the stock solution

    • V₁ = Volume of the stock solution to use

    • C₂ = Desired final concentration

    • V₂ = Final volume of the diluted solution

  • Perform Dilutions:

    • From Aqueous Stock: Directly dilute the stock solution into your assay buffer or cell culture medium.

    • From DMSO Stock: Perform an intermediate dilution first. For example, dilute the 10 mM DMSO stock 1:100 into assay medium to get a 100 µM solution with 1% DMSO. Then, perform serial dilutions from this intermediate solution. This prevents pipetting very small volumes and keeps the final DMSO concentration consistent across all conditions.[6]

  • Mix Thoroughly: Vortex each new dilution gently before proceeding to the next.

  • Use Immediately: Working solutions in aqueous buffers/media are the least stable and should be used immediately after preparation. Do not store diluted working solutions.

Context: Potential Mechanism of Action for Assay Design

2C-iP is known to act on serotonin receptors. A common target for related phenethylamines is the 5-HT2A receptor, which is a Gq-coupled G-protein coupled receptor (GPCR). Activation of this pathway leads to the mobilization of intracellular calcium, a response that can be measured in functional assays (e.g., FLIPR). Understanding this potential pathway is crucial for designing relevant in vitro experiments.

G compound 2C-iP HCl receptor 5-HT2A Receptor compound->receptor Binds & Activates g_protein Gαq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release er->ca_release downstream Downstream Cellular Response ca_release->downstream pkc->downstream

Caption: Hypothetical 5-HT2A receptor signaling pathway for 2C-iP.

References

  • Material Safety Data Sheet - Phenethylamine. Cole-Parmer. [Link]

  • 2C-iP. Chemical Route. [Link]

  • Product Information: 2C-B (Hydrochloride). Scribd, originally from Cayman Chemical. [Link]

  • 2C-iP. Wikipedia. [Link]

  • Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances. MDPI. [Link]

  • Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]

  • How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. Lab Manager. [Link]

  • How to Make Accurate Stock Solutions. Bitesize Bio. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Preparing Solutions and Dilutions. Chemistry LibreTexts. [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]

  • Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Drug Solubility in Water and Dimethylsulfoxide. ResearchGate. [Link]

  • Samples in DMSO: What an end user needs to know. Ziath. [Link]

  • Guidance for Disposal of Drugs Used in Clinical Research. Washington University in St. Louis. [Link]

Sources

Application

5-HT2A receptor binding affinity assay methods using 2C-iP

Application Note: Determination of 5-HT2A Receptor Binding Affinity ( ) for 2,5-Dimethoxy-4-isopropylphenethylamine (2C-iP) Executive Summary This guide details the methodological framework for quantifying the binding af...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Determination of 5-HT2A Receptor Binding Affinity (


) for 2,5-Dimethoxy-4-isopropylphenethylamine (2C-iP) 

Executive Summary

This guide details the methodological framework for quantifying the binding affinity of 2C-iP (2,5-dimethoxy-4-isopropylphenethylamine) at the serotonin 5-HT


 receptor. 2C-iP is a substituted phenethylamine and a structural homolog of 2C-B and 2C-T-4. As a putative psychedelic agent, its pharmacological profile relies heavily on its interaction with the 5-HT

receptor, specifically the high-affinity agonist state.

This protocol outlines two distinct validated workflows:

  • Radioligand Competition Binding (Gold Standard): Utilizing [

    
    H]-Ketanserin or [
    
    
    
    I]-DOI to determine the inhibition constant (
    
    
    ).
  • TR-FRET/HTRF Competition Binding: A non-radioactive, high-throughput alternative using time-resolved fluorescence.

Target Mechanism & Signaling Pathway

The 5-HT


 receptor is a G-protein-coupled receptor (GPCR) primarily coupled to the 

pathway.[1] Upon agonist binding (e.g., by 2C-iP), the receptor undergoes a conformational change that activates Phospholipase C (PLC), leading to the hydrolysis of PIP

into IP

and Diacylglycerol (DAG), ultimately mobilizing intracellular calcium.

Note on Agonist vs. Antagonist Binding:

  • Antagonist Radioligands (e.g., [

    
    H]-Ketanserin):  Label both G-protein-coupled (high affinity) and uncoupled (low affinity) receptor states.
    
  • Agonist Radioligands (e.g., [

    
    I]-DOI):  Preferentially label the high-affinity state (
    
    
    
    ), which correlates more strongly with psychedelic potency. For 2C-iP characterization, agonist labeling is recommended for functional correlation.

G Ligand 2C-iP (Ligand) Receptor 5-HT2A Receptor Ligand->Receptor Binding (Ki) Gq Gq/11 Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (Endoplasmic Reticulum) IP3->Ca Mobilizes PKC PKC Activation DAG->PKC Activates

Figure 1: Canonical 5-HT2A signaling pathway activated by phenethylamine agonists like 2C-iP.

Method A: Radioligand Competition Binding (Gold Standard)

This assay measures the ability of non-radioactive 2C-iP to displace a radiolabeled ligand from the 5-HT


 receptor.
Materials & Reagents
ComponentSpecificationPurpose
Receptor Source HEK-293 cells stably expressing human 5-HT

or Rat Frontal Cortex homogenate.
Source of target proteins.
Radioligand [

H]-Ketanserin (Antagonist) OR [

I]-DOI (Agonist).[2]
The tracer to be displaced.
Test Compound 2C-iP (Dissolved in DMSO, serial dilutions).The displacer.
Non-Specific Ligand Methysergide (10 µM) or Ketanserin (10 µM).Defines non-specific binding (NSB).
Assay Buffer 50 mM Tris-HCl, 5 mM MgCl

, 0.5 mM EDTA, pH 7.4.
Physiological binding environment.
Filters Whatman GF/B glass fiber filters.Traps membrane-bound ligand.
Pre-treatment 0.1% Polyethyleneimine (PEI).Reduces filter binding of the radioligand.[3]
Experimental Protocol
  • Membrane Preparation:

    • Homogenize tissue/cells in ice-cold Assay Buffer using a Polytron.

    • Centrifuge at 20,000 x g for 15 min at 4°C. Discard supernatant.

    • Resuspend pellet in fresh buffer and repeat centrifugation to wash.

    • Resuspend final pellet to a protein concentration of ~5–10 µ g/well (optimized via linearity curve).

  • Plate Setup (96-well format):

    • Total Binding (TB): Buffer + Membrane + Radioligand.

    • Non-Specific Binding (NSB): Buffer + Membrane + Radioligand + 10 µM Methysergide.

    • Experimental (2C-iP): Buffer + Membrane + Radioligand + 2C-iP (Concentrations:

      
       M to 
      
      
      
      M).
  • Incubation:

    • Add [

      
      H]-Ketanserin (final conc. ~1 nM) or [
      
      
      
      I]-DOI (final conc. ~0.2 nM).
    • Incubate for 60 minutes at 25°C (Room Temp) to reach equilibrium.

  • Termination:

    • Pre-soak GF/B filters in 0.1% PEI for >1 hour.

    • Harvest using a vacuum manifold (e.g., PerkinElmer FilterMate).

    • Wash filters 3x with ice-cold Tris buffer to remove unbound radioligand.

  • Quantification:

    • Dry filters.[3][4] Add liquid scintillation cocktail.

    • Count Radioactivity (CPM) using a MicroBeta or TopCount counter.

Method B: TR-FRET / HTRF Competition Binding (Non-Radioactive)

For labs restricting radioisotope use, Homogeneous Time-Resolved Fluorescence (HTRF) utilizes energy transfer between a Europium-labeled receptor and a fluorescently labeled ligand.

Core Principle
  • Donor: Terbium or Europium cryptate labeled 5-HT

    
     receptor (or antibody).
    
  • Acceptor: Fluorescent ligand (e.g., Red-Ketanserin).

  • Mechanism: When the fluorescent ligand binds the receptor, FRET occurs. 2C-iP competes for the site, reducing the FRET signal.

Protocol Workflow
  • Reagent Prep:

    • Prepare 2C-iP serial dilutions in diluent buffer.

    • Thaw Tag-lite® 5-HT

      
       labeled cells (frozen aliquots).
      
  • Plating (384-well Low Volume Plate):

    • Step 1: Dispense 10 µL of 2C-iP (varying concentrations).

    • Step 2: Dispense 5 µL of Fluorescent Ligand (at

      
       concentration).
      
    • Step 3: Dispense 5 µL of Tb-labeled 5-HT

      
       receptor membranes.
      
  • Incubation:

    • Seal plate.[3][4] Incubate for 2 hours at Room Temperature (dark).

  • Readout:

    • Measure fluorescence on an HTRF-compatible reader (e.g., BMG PHERAstar).

    • Excitation: 337 nm.[5]

    • Emission 1: 665 nm (Acceptor - FRET signal).

    • Emission 2: 620 nm (Donor - Internal reference).

HTRF_Workflow Prep Prepare Reagents (2C-iP, Tag-lite Cells, Fluor-Ligand) Dispense Dispense into 384-well Plate (10µL Drug + 5µL Ligand + 5µL Cells) Prep->Dispense Incubate Incubate 2 Hours @ RT (Dark) Dispense->Incubate Read Read Fluorescence (665nm / 620nm Ratio) Incubate->Read Analyze Calculate Ki (Cheng-Prusoff) Read->Analyze

Figure 2: Step-by-step workflow for HTRF/TR-FRET binding assay.

Data Analysis & Validation

Calculating

Plot the specific binding (CPM or FRET Ratio) against the log concentration of 2C-iP. Use non-linear regression (Sigmoidal dose-response, variable slope) to determine the


 (concentration inhibiting 50% of specific radioligand binding).
Deriving (Cheng-Prusoff Equation)

The


 is dependent on the radioligand concentration. Convert it to the absolute inhibition constant (

) using:


  • 
    :  Affinity of 2C-iP (Lower value = Higher affinity).
    
  • 
    :  Concentration of Radioligand/Fluorescent probe used in the assay.
    
  • 
    :  Dissociation constant of the Radioligand (must be determined experimentally via Saturation Binding prior to competition).
    
Validation Criteria (Self-Validating System)
  • Specific Binding Window: Total Binding (TB) minus Non-Specific Binding (NSB) must be >50% of Total Binding.

  • Hill Slope: The slope of the competition curve should be approximately -1.0. A shallow slope (< -0.8) suggests negative cooperativity or multiple binding sites (e.g., High vs. Low affinity states).

  • Reference Standard: Always run a known compound (e.g., Ketanserin) in parallel. Its

    
     should match historical data (Ketanserin 
    
    
    
    at 5-HT
    
    
    
    
    1–3 nM).

References

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264–355. Link

  • Knight, A. R., et al. (2004). Radioligand binding assays for the 5-HT2A receptor. Methods in Molecular Biology, 259, 23-35. Link

  • Cisbio/Revvity. (2023). HTRF® High Throughput Screening for GPCRs.[6] Revvity Technical Notes. Link

  • Eshleman, A. J., et al. (2014). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors.[2] Biochemical Pharmacology, 87(4), 581-588. Link

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Entry #36 2C-iP). Link

Sources

Method

Application Note: Recrystallization Protocols for 2,5-Dimethoxy-4-isopropylphenethylamine (2C-iP) Hydrochloride

The following technical guide is structured as a formal Application Note for laboratory professionals. It adheres to strict scientific standards and legal compliance frameworks.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a formal Application Note for laboratory professionals. It adheres to strict scientific standards and legal compliance frameworks.

Legal & Safety Disclaimer (Critical)

WARNING: 2,5-Dimethoxy-4-isopropylphenethylamine (2C-iP) is a psychoactive substance.[1]

  • United States: While not explicitly listed in the Controlled Substances Act (CSA) Schedules I-V by name, 2C-iP is structurally analogous to Schedule I phenethylamines (e.g., 2C-B). Under the Federal Analogue Act , possession or distribution for human consumption may be prosecuted as a Schedule I offense.

  • Research Use Only: This protocol is intended strictly for forensic analysis, chemical characterization, and in vitro research within authorized laboratories.

  • Health Hazards: 2C-iP is a potent serotonin 5-HT2A agonist. Handle with extreme caution using full PPE (fume hood, gloves, respirator). Avoid inhalation of dusts.

Physicochemical Profile

Understanding the solute-solvent interaction is critical for designing the thermal gradient for recrystallization.

PropertyValueNotes
Chemical Formula C₁₃H₂₁NO₂[2][3] · HClHydrochloride salt
Molecular Weight 259.77 g/mol
Melting Point 207–209 °CDistinct sharp transition [1, 2]
Solubility (Ethanol) ~10 mg/mL (20 °C)Increases significantly at boiling (78 °C) [1]
Solubility (Water) ~7–9 mg/mL (20 °C)Moderate; risk of hydrate formation
Solubility (Acetone) Insoluble/SparinglyExcellent anti-solvent
Appearance White crystalline solidCrude is often tan/off-white
Purification Strategy: The Thermodynamics of Solubility

The purification of phenethylamine hydrochlorides relies on the steep solubility curve in short-chain alcohols. 2C-iP HCl exhibits "ideal" recrystallization behavior in Ethanol (EtOH) and Isopropanol (IPA): it is sparingly soluble at room temperature (RT) but highly soluble near the solvent's boiling point.

We present two protocols:

  • Protocol A (Single-Solvent): High Purity (Recommended for Analytical Standards).

  • Protocol B (Dual-Solvent): High Recovery (Recommended for Synthesis Workup).

Protocol A: Single-Solvent Recrystallization (Ethanol)

Objective: Maximize crystal lattice purity by slow growth, excluding occlusion impurities (e.g., unreacted aldehyde, polymerization byproducts).

Materials:

  • Crude 2C-iP HCl

  • Anhydrous Ethanol (200 proof)

  • Hotplate/Stirrer with oil bath

  • Buchner funnel + Vacuum trap

Step-by-Step Methodology:

  • Saturation: Place 1.0 g of crude 2C-iP HCl in a 50 mL Erlenmeyer flask. Add 15 mL of Ethanol.

  • Thermal Dissolution: Heat the mixture to a gentle reflux (approx. 80 °C).

  • Titration: If solids remain, add hot Ethanol in 1 mL increments until the solution is just clear.

    • Note: If a brown oily residue remains at the bottom (polymerized nitrostyrene), do not add more solvent. Decant the clear supernatant into a fresh hot flask.

  • Nucleation Control: Remove from heat. Cover the flask with foil (to prevent dust) and allow it to cool to Room Temperature (RT) undisturbed for 2 hours.

    • Mechanism:[1][4][5][6][7] Rapid cooling precipitates amorphous powder (trapping impurities). Slow cooling promotes organized crystal lattice formation.

  • Cryogenic Finish: Once at RT, place the flask in a -20 °C freezer for 4 hours to maximize yield.

  • Isolation: Filter the white needles via vacuum filtration. Wash the filter cake with 5 mL of ice-cold Acetone (removes surface organics).

  • Drying: Dry under high vacuum (0.1 mmHg) at 40 °C for 12 hours.

Protocol B: Dual-Solvent Precipitation (EtOH / EtOAc)

Objective: Force precipitation in cases where the compound is too soluble in alcohol or to maximize recovery from mother liquors.

Methodology:

  • Dissolve crude 2C-iP HCl in the minimum amount of boiling Ethanol (as in Protocol A).

  • While maintaining a gentle boil, add Ethyl Acetate (EtOAc) dropwise.

  • Endpoint: Stop adding EtOAc the moment a persistent cloudiness (turbidity) appears.

  • Add 2-3 drops of Ethanol to clear the solution again.

  • Allow to cool slowly. The EtOAc acts as an anti-solvent, lowering the solubility threshold of the 2C-iP HCl as the temperature drops, forcing it out of solution while impurities remain dissolved in the EtOAc/EtOH mix.

Process Visualization (Workflow)

RecrystallizationWorkflow Start Crude 2C-iP HCl (Tan/Off-White Solid) Dissolution Dissolve in Boiling Ethanol (T = 78°C) Start->Dissolution Check Is Solution Clear? Dissolution->Check Decant Decant Supernatant (Remove Oily Polymers) Check->Decant No (Insolubles) Cooling Slow Cooling to RT (2 Hours) Check->Cooling Yes Decant->Cooling Freezing Cryo-Crystallization (-20°C for 4 Hours) Cooling->Freezing Filter Vacuum Filtration Freezing->Filter Wash Wash with Cold Acetone Filter->Wash Dry Vacuum Desiccation Wash->Dry Final Pure 2C-iP HCl (White Needles) Dry->Final

Figure 1: Logical workflow for the single-solvent recrystallization of 2C-iP Hydrochloride.

Analytical Validation (QC)

A self-validating system requires confirmation of purity post-recrystallization.

TestAcceptance CriteriaMethod
Melting Point 207–209 °CCapillary method (uncorrected). Wide range (>2°C) indicates solvent entrapment or impurity.
¹H-NMR Conformity to structureD₂O or DMSO-d₆. Look for isopropyl doublet at ~1.2 ppm and methoxy singlets at ~3.7 ppm.
HPLC-UV >98.5% AreaC18 Column, MeOH/Water gradient.
Appearance White/ColorlessAny yellowing suggests oxidation or nitrostyrene contamination.
Troubleshooting
  • Oiling Out: If the product forms an oil instead of crystals upon cooling, the solution was likely too concentrated or cooled too fast. Remedy: Reheat to dissolve, add 10% more solvent, and cool very slowly (wrap flask in a towel).

  • Low Yield: Solubility in Ethanol at RT is ~10 mg/mL. If you used 50 mL for 1 g, you will lose 0.5 g in the mother liquor. Remedy: Reduce solvent volume or use Protocol B (EtOAc anti-solvent).

References
  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (See Entry #34 for synthesis context and physical properties).
  • PubChem. (n.d.). 2,5-Dimethoxy-4-isopropylphenethylamine. National Library of Medicine. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Generating a Dose-Response Curve of 2C-iP in Cell Cultures

Introduction: Unveiling the Cellular Response to 2C-iP 2C-iP (4-isopropyl-2,5-dimethoxyphenethylamine) is a member of the 2C family of psychedelic phenethylamines. Understanding its interaction with cellular targets is c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Cellular Response to 2C-iP

2C-iP (4-isopropyl-2,5-dimethoxyphenethylamine) is a member of the 2C family of psychedelic phenethylamines. Understanding its interaction with cellular targets is crucial for both fundamental neuroscience research and potential therapeutic development. This guide provides a comprehensive framework for generating a robust dose-response curve for 2C-iP in a cell-based in vitro setting. As with other compounds in the 2C series, 2C-iP is presumed to exert its primary effects through agonism at serotonin receptors, particularly the 5-HT2A receptor, a Gq-coupled G protein-coupled receptor (GPCR).[1][2] Activation of the 5-HT2A receptor initiates a signaling cascade that results in an increase in intracellular calcium concentration. This document will detail the principles and protocols for quantifying this response to determine the potency (EC50) and efficacy of 2C-iP.

Guiding Principles: The "Why" Behind the "How"

A successful dose-response experiment hinges on meticulous planning and execution. The choice of each component and step is predicated on established pharmacological principles to ensure data integrity and reproducibility.

  • The Target: The serotonin 5-HT2A receptor is the primary hypothesized target for 2C-iP. This Gq-coupled receptor, upon agonist binding, activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium is a measurable and reliable indicator of receptor activation.

  • The System: The ideal in vitro system utilizes a stable cell line recombinantly expressing the human 5-HT2A receptor. This ensures a high and consistent level of receptor expression, leading to a robust and reproducible signal. Commonly used and recommended cell lines include Chinese Hamster Ovary (CHO-K1) and Human Embryonic Kidney 293 (HEK293) cells. These cell lines are well-characterized, easy to culture, and amenable to high-throughput screening formats.

  • The Readout: A calcium flux assay is a direct and sensitive method to measure the functional consequence of 5-HT2A receptor activation. This assay employs a fluorescent calcium indicator that exhibits an increase in fluorescence intensity upon binding to free calcium in the cytoplasm. The change in fluorescence is directly proportional to the extent of receptor activation. Alternatively, a cAMP assay can be used as a downstream measure of Gq-coupled receptor activity, although it is an indirect measure for this specific pathway.

Experimental Workflow: A Visual Overview

The following diagram illustrates the key stages involved in generating a dose-response curve for 2C-iP.

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis cell_culture Cell Culture & Maintenance (CHO-K1 or HEK293 expressing 5-HT2A) plate_seeding Cell Seeding in 96-well Plates cell_culture->plate_seeding compound_prep 2C-iP Stock Solution & Serial Dilution dye_loading Calcium Indicator Dye Loading plate_seeding->dye_loading compound_addition Addition of 2C-iP Concentrations dye_loading->compound_addition measurement Fluorescence Measurement (Kinetic Read) compound_addition->measurement data_normalization Data Normalization measurement->data_normalization curve_fitting Non-linear Regression (Sigmoidal Dose-Response) data_normalization->curve_fitting parameter_determination EC50 & Emax Determination curve_fitting->parameter_determination

Caption: A streamlined workflow for 2C-iP dose-response analysis.

Detailed Protocols

Part 1: Cell Culture and Preparation

1.1. Recommended Cell Lines and Culture Conditions

For this application, we recommend using either CHO-K1 or HEK293 cell lines stably expressing the human 5-HT2A receptor. These can be obtained from various commercial vendors.

ParameterCHO-K1 / 5-HT2AHEK293 / 5-HT2A
Growth Medium Ham's F-12K MediumDulbecco's Modified Eagle's Medium (DMEM)
Supplements 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, Selection antibiotic (e.g., G418)10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, Selection antibiotic (e.g., Puromycin)
Culture Temp. 37°C37°C
CO2 Level 5%5%
Subculture When cells reach 80-90% confluencyWhen cells reach 80-90% confluency

1.2. Protocol: Cell Seeding for a 96-Well Plate Calcium Flux Assay

  • Cell Dissociation: When the culture flask reaches 80-90% confluency, aspirate the growth medium and wash the cell monolayer once with sterile Dulbecco's Phosphate-Buffered Saline (DPBS).

  • Add an appropriate volume of a dissociation reagent (e.g., Trypsin-EDTA) to cover the cell monolayer and incubate at 37°C for 2-5 minutes, or until the cells detach.

  • Neutralize the dissociation reagent by adding complete growth medium.

  • Transfer the cell suspension to a sterile conical tube and centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed growth medium.

  • Cell Counting: Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.

  • Seeding: Dilute the cell suspension to the desired seeding density. A typical seeding density for a 96-well plate is between 20,000 and 50,000 cells per well in a volume of 100 µL. The optimal seeding density should be determined empirically for each cell line.

  • Incubate the plate at 37°C and 5% CO2 for 24-48 hours to allow the cells to adhere and form a monolayer.

Part 2: 2C-iP Compound Preparation

2.1. Stock Solution Preparation

Due to the hydrophobic nature of many phenethylamine compounds, it is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO).

  • Accurately weigh a small amount of 2C-iP powder.

  • Dissolve the powder in 100% DMSO to create a stock solution of 10 mM. Ensure complete dissolution by vortexing.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Most compounds are stable in DMSO for extended periods under these conditions.[3]

2.2. Protocol: Serial Dilution

A serial dilution series is prepared to treat the cells with a range of 2C-iP concentrations. A 10-point, 1:10 dilution series is a good starting point.

  • Prepare a set of sterile microcentrifuge tubes or a 96-well dilution plate.

  • Add a fixed volume of assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to all tubes except the first one.

  • In the first tube, prepare the highest desired concentration of 2C-iP by diluting the 10 mM stock solution. For example, to achieve a 100 µM starting concentration, dilute the stock 1:100 in assay buffer.

  • Transfer a defined volume from the first tube to the second tube, mix thoroughly, and repeat this process for the subsequent tubes to create a dilution series. Use a fresh pipette tip for each transfer to avoid carry-over.

Part 3: Calcium Flux Assay

This protocol is based on the use of a fluorescent calcium indicator such as Fluo-4 AM.

3.1. Protocol: Calcium Flux Measurement

  • Dye Loading: Prepare a loading solution of the calcium indicator dye (e.g., Fluo-4 AM) in assay buffer. The final concentration of the dye is typically between 1-5 µM. The addition of a mild detergent like Pluronic F-127 (at ~0.02%) can aid in dye solubilization and cell loading.

  • Aspirate the growth medium from the 96-well plate containing the cell monolayer.

  • Add 100 µL of the dye loading solution to each well.

  • Incubate the plate at 37°C for 30-60 minutes in the dark to allow the dye to enter the cells and be de-esterified.

  • After incubation, gently wash the cells twice with 100 µL of assay buffer to remove any extracellular dye.

  • Add 100 µL of assay buffer to each well.

  • Baseline Fluorescence Measurement: Place the plate in a fluorescence plate reader and measure the baseline fluorescence for a few cycles before adding the compound.

  • Compound Addition and Signal Measurement: Using the plate reader's injection system, add a specific volume (e.g., 20 µL) of the prepared 2C-iP serial dilutions to the corresponding wells.

  • Immediately begin kinetic fluorescence measurements. The signal will typically peak within seconds to a few minutes after compound addition.

Data Analysis and Interpretation

4.1. Data Normalization and Curve Fitting

The raw fluorescence data needs to be normalized to account for variations in cell number and dye loading between wells. A common method is to express the response as a percentage of the maximum response observed with a saturating concentration of a known full agonist (e.g., serotonin) or the highest concentration of 2C-iP tested.

The normalized data is then plotted against the logarithm of the 2C-iP concentration. A sigmoidal dose-response curve is fitted to the data using a non-linear regression model, typically the four-parameter logistic equation:

Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))

Where:

  • Y is the response.

  • X is the logarithm of the agonist concentration.

  • Bottom is the lowest response (baseline).

  • Top is the maximum response.

  • LogEC50 is the logarithm of the concentration that produces a half-maximal response.

  • HillSlope describes the steepness of the curve.

Software such as GraphPad Prism is highly recommended for this analysis.[4][5][6]

4.2. Key Parameters: EC50 and Emax

  • EC50 (Half-maximal effective concentration): This value represents the concentration of 2C-iP that elicits 50% of the maximal response. It is a measure of the compound's potency; a lower EC50 indicates higher potency.

  • Emax (Maximum effect): This is the maximum response produced by the compound. It is a measure of the compound's efficacy relative to a full agonist.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
No or weak signal - Low receptor expression- Inactive compound- Incorrect dye loading- Cell health issues- Confirm receptor expression via Western blot or qPCR- Verify compound integrity- Optimize dye concentration and incubation time- Check cell viability and morphology
High background fluorescence - Incomplete removal of extracellular dye- Autofluorescence of the compound or plate- Increase the number of wash steps after dye loading- Run a compound-only control to assess its fluorescence- Use low-autofluorescence plates
High well-to-well variability - Uneven cell seeding- Inaccurate pipetting during serial dilution- Ensure a homogenous cell suspension during seeding- Use calibrated pipettes and proper pipetting technique
Poor curve fit - Inappropriate concentration range- Compound precipitation at high concentrations- Widen or shift the concentration range tested- Visually inspect the wells with the highest concentrations for precipitation

Conclusion

This comprehensive guide provides the necessary framework and detailed protocols for successfully generating a dose-response curve for 2C-iP in a cell-based system. By understanding the underlying principles and meticulously following the described procedures, researchers can obtain reliable and reproducible data on the potency and efficacy of this psychoactive compound, contributing to a deeper understanding of its pharmacological profile.

References

  • Wikipedia. (n.d.). 2C-I. Retrieved from [Link]

  • Wikipedia. (n.d.). 2C (psychedelics). Retrieved from [Link]

  • Agilent Technologies. (2019). Seeding Adherent Cells in Agilent Seahorse XF96 Tissue Culture Microplates. Retrieved from [Link]

  • GraphPad. (n.d.). Example: Global nonlinear regression (dose-response curves). Retrieved from [Link]

  • Porter, R. H., et al. (1999). Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells. British Journal of Pharmacology, 128(1), 13–20. Retrieved from [Link]

  • Gray, D. L., et al. (2012). Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors. BMC Pharmacology, 12, 5. Retrieved from [Link]

  • Google Patents. (n.d.). US7141697B2 - Process for the preparation of phenethylamine derivatives.
  • PubMed. (2007). Stability of screening compounds in wet DMSO. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro calcium-imaging of 5-HT2A receptor overexpressing cells tested.... Retrieved from [Link]

  • JoVE. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Retrieved from [Link]

  • YouTube. (2023). Preparation of Phenethylamines, Part 3: By C-N Bond Formation. Retrieved from [Link]

  • ResearchGate. (n.d.). Concentration-response curves for DOI and 2C-I at 5-HT2 receptors.... Retrieved from [Link]

  • YouTube. (2019). Example of non linear regression dose response data in GraphPad Prism. Retrieved from [Link]

  • Bio-Rad. (n.d.). PCR Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media?. Retrieved from [Link]

  • PubMed Central. (2016). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Retrieved from [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]

  • Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Retrieved from [Link]

  • ResearchGate. (2018). Protocol loading Fluo-4 AM for HEK-293?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). β-PHENYLETHYLAMINE. Retrieved from [Link]

  • NCBI Bookshelf. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

  • GraphPad. (n.d.). Equation: Sigmoidal dose-response. Retrieved from [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Using GraphPad Prism to Interpolate Data from a Standard Curve to Generate a Dose-Response. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Dynamic response with addition of phenylethylamine stock solution.... Retrieved from [Link]

  • PubMed Central. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. Retrieved from [Link]

  • MDPI. (2016). G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology. Retrieved from [Link]

  • ResearchGate. (2016). How to determine 14-day cell seeding densities from existing 3/5/10-day densities?. Retrieved from [Link]

  • University College London. (n.d.). CALCIUM FLUX PROTOCOL. Retrieved from [Link]

  • Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Retrieved from [Link]

  • GraphPad. (n.d.). How to Perform a Dose-Response Analysis. Retrieved from [Link]

  • University College London. (n.d.). Calcium Flux. Retrieved from [Link]

  • Google Patents. (n.d.). EP2387555A1 - Method for making phenylethylamine compounds.
  • ResearchGate. (2014). How many HT29 cells should I seed in a 96-well plate for a wst-1 assay?. Retrieved from [Link]

  • ResearchGate. (n.d.). Troubleshooting Fine-Tuning Procedures for qPCR System Design. Retrieved from [Link]

  • MDPI. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Retrieved from [Link]

  • CDN. (n.d.). Calcium imaging protocol. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Figure 1. [Principles of the HTRF cAMP...] Retrieved from [Link]

  • CYTENA. (n.d.). C.BIRDTM | Enhancing the Cell Growth and Protein Productivity of Adherent HEK293 Cell Line in 96- and 24-well plates. Retrieved from [Link]

  • LI-COR Biosciences. (n.d.). Supplemental Material and Frequently Asked Questions. Retrieved from [Link]

  • PubMed Central. (2011). Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. Retrieved from [Link]

  • ResearchGate. (2015). What is the optimum HEK 293T cell seeding cells/cm2 for large scale culture and lentiviral production?. Retrieved from [Link]

  • Lab.Training. (2024). Ultimate Guide to Optimal Cell Seeding Density for MTT Assays (96-Well Plate). Retrieved from [Link]

Sources

Method

Preparing 2C-iP reference standards for forensic analysis

Application Note: AN-2CiP-REF-01 Subject: Production and Certification of 2C-iP (2,5-Dimethoxy-4-isopropylphenethylamine) Reference Standards according to ISO 17034 Guidelines. Executive Summary This protocol details the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2CiP-REF-01 Subject: Production and Certification of 2C-iP (2,5-Dimethoxy-4-isopropylphenethylamine) Reference Standards according to ISO 17034 Guidelines.

Executive Summary

This protocol details the synthesis, purification, and analytical validation of 2C-iP (2,5-Dimethoxy-4-isopropylphenethylamine) as a Certified Reference Material (CRM) for forensic applications.[1] Unlike routine synthesis, this workflow prioritizes metrological traceability and long-term stability . The guide is designed for forensic chemists and reference material producers, utilizing a self-validating analytical loop to ensure the material meets the rigorous standards required for legal proceedings (e.g., Federal Analogue Act prosecution support).

Chemical Identity & Properties

  • Systematic Name: 2-(2,5-dimethoxy-4-propan-2-ylphenyl)ethanamine[1]

  • Common Name: 2C-iP

  • Molecular Formula:

    
     (Freebase) / 
    
    
    
    (HCl Salt)[1]
  • Molecular Weight: 223.31 g/mol (Freebase) / 259.77 g/mol (HCl Salt)[1]

  • CAS Number: 42203-78-1 (Generic/Base)[1]

Synthesis & Purification Protocol

Objective: Produce >99.8% purity 2C-iP Hydrochloride with minimized organic volatile impurities (OVIs).

Step 3.1: Precursor Selection & Henry Reaction
  • Rationale: We utilize the Henry reaction (condensation of benzaldehyde with nitromethane) followed by hydride reduction. This route is preferred over reductive amination for reference standards because the intermediate nitrostyrene crystallizes readily, acting as a "purification checkpoint" before the final step.

  • Protocol:

    • React 2,5-dimethoxy-4-isopropylbenzaldehyde with excess nitromethane (

      
      ) using ammonium acetate (
      
      
      
      ) catalyst.[1]
    • Critical Control Point: Isolate the intermediate 2,5-dimethoxy-4-isopropyl-

      
      -nitrostyrene .[1]
      
    • Purification: Recrystallize from boiling Isopropyl Alcohol (IPA).

    • Validation: Verify melting point and absence of aldehyde peak in IR (

      
      ).
      
Step 3.2: Reduction & Salt Formation
  • Rationale: Lithium Aluminum Hydride (LAH) reduction is chosen for its completeness, avoiding partially reduced hydroxylamine byproducts common in catalytic hydrogenation of substituted nitrostyrenes.

  • Protocol:

    • Add nitrostyrene dropwise to a suspension of LAH in anhydrous THF (0°C under

      
      ).
      
    • Reflux for 24 hours to ensure complete reduction.

    • Quench (Fieser method:

      
      , 15% 
      
      
      
      ,
      
      
      ) to produce granular aluminates that filter easily.
    • Extract freebase oil into DCM; dry over

      
      .
      
    • Salt Precipitation: Dissolve freebase in anhydrous

      
      . Gas with dry HCl.
      
    • Final Purification: Recrystallize the crude HCl salt from Ethanol/Ether (1:3). This specific solvent system removes trace unreacted amine dimers.

Analytical Validation (The Self-Validating Loop)

Core Philosophy: No single method is trusted. We employ an Orthogonal Testing Protocol where structural identity (NMR/MS) and purity (qNMR/HPLC) must mathematically converge.

Structural Identification (Qualitative)
  • GC-MS (EI, 70eV):

    • Alpha Cleavage (Base Peak):

      
       (
      
      
      
      ). This confirms the primary amine structure.
    • Benzylic Fragment:

      
       (Loss of amine chain).
      
    • Molecular Ion:

      
       (Weak, typical for phenethylamines).
      
  • NMR (

    
    , 400 MHz, 
    
    
    
    ):
    • Aromatic: Two singlets at ~6.8-7.0 ppm (confirming para-substitution pattern).

    • Isopropyl Group: Septet at ~3.3 ppm, Doublet at ~1.2 ppm.

    • Methoxy Groups: Two singlets at ~3.7-3.8 ppm.

    • Ethylene Bridge: Two triplets at ~2.9 and ~3.2 ppm.

Purity Assignment (Quantitative)

To certify the material as a Reference Standard, we use Quantitative NMR (qNMR) as the primary method, traceable to NIST SRM (e.g., Maleic Acid or DMSO


).

qNMR Protocol:

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM 350b).

  • Solvent:

    
     (Provides clear baseline separation for the aromatic protons).
    
  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity.[2][3]

Orthogonal Check: High-Performance Liquid Chromatography (HPLC-UV) with Diode Array Detection (DAD).

  • Column: C18 (150mm x 4.6mm, 3µm).

  • Mobile Phase: Gradient Acetonitrile/Water (0.1% Formic Acid).

  • Acceptance Criteria: Purity by HPLC (Area %) must be within ±0.5% of the qNMR value. If not, re-purify.

Visualization of Workflows

Diagram 1: Synthesis & Purification Logic

This diagram illustrates the critical control points where impurities are removed.

SynthesisWorkflow Precursor Precursor: 2,5-Dimethoxy-4-iPr-Benzaldehyde Henry Henry Reaction (Nitromethane/NH4OAc) Precursor->Henry Intermediate Intermediate: Nitrostyrene Crystal Henry->Intermediate Purify via Crystallization Reduction Reduction (LAH/THF) Intermediate->Reduction SaltForm Salt Formation (HCl Gas/Ether) Reduction->SaltForm Recrystal Recrystallization (EtOH/Et2O) SaltForm->Recrystal Remove Dimers FinalProduct Final CRM: 2C-iP HCl Recrystal->FinalProduct

Caption: Critical Path for 2C-iP Synthesis. Note the purification checkpoints at the Nitrostyrene and Salt Formation stages.

Diagram 2: The "Self-Validating" Analytical Loop

This diagram shows how different analytical techniques cross-verify each other to ensure ISO 17034 compliance.

ValidationLoop cluster_Identity Identity Confirmation cluster_Purity Purity Assignment Sample Candidate Material (2C-iP HCl) NMR_1H 1H NMR (Structure) Sample->NMR_1H MS GC-MS (Mass/Frag) Sample->MS qNMR qNMR (Primary Method) Sample->qNMR HPLC HPLC-UV (Orthogonal) Sample->HPLC Decision Comparison Check: |qNMR - HPLC| < 0.5%? qNMR->Decision HPLC->Decision Release Release as CRM Decision->Release Yes Repurify Reject & Repurify Decision->Repurify No

Caption: Orthogonal Validation Workflow. Purity values from qNMR and HPLC must converge to validate the standard.

Quantitative Data Summary

ParameterSpecificationMethodCausality/Reasoning
Appearance White crystalline solidVisualColored impurities indicate oxidation or incomplete salt formation.[1]
Identity Conforms to Structure

NMR
Definitive structural proof; differentiates from isomers (e.g., 2C-P).[1]
Mass Spectrum

30 (Base), 223 (

)
GC-MS (EI)

30 confirms primary amine; critical for forensic library matching.[1]
Purity (qNMR)

(w/w)

qNMR
Direct mole-ratio measurement traceable to SI units (NIST).[1]
Purity (HPLC)

(Area)
HPLC-DADDetects non-protonated impurities qNMR might miss (e.g., inorganic salts).
Residual Solvent

ppm
GC-HeadspaceEnsures solvents (EtOH, Ether) are removed to prevent degradation.[1]
Water Content

Karl FischerHygroscopic salts degrade faster; critical for long-term stability.[1]

References

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Entry #34: 2C-iP). [1]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2014). SWGDRUG Recommendations, Version 7.0. (Standard analytical methods for phenethylamines).

  • International Organization for Standardization. (2016). ISO 17034:2016 General requirements for the competence of reference material producers. (Guidelines for CRM production).

  • Cayman Chemical. (n.d.).[3] 2C-iP (hydrochloride) Product Information. (Commercial reference standard specifications). [1]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Synthetic Designer Drugs in Seized Materials.

Sources

Application

Optimization of reaction conditions for 2C-iP HCl synthesis

A High-Yield Protocol Utilizing the NaBH4/CuCl2 Reductive System Abstract This application note details an optimized synthetic route for 2C-iP (2,5-dimethoxy-4-isopropylphenethylamine) , a compound of significant interes...

Author: BenchChem Technical Support Team. Date: February 2026

A High-Yield Protocol Utilizing the NaBH4/CuCl2 Reductive System

Abstract

This application note details an optimized synthetic route for 2C-iP (2,5-dimethoxy-4-isopropylphenethylamine) , a compound of significant interest in structure-activity relationship (SAR) studies targeting the 5-HT2A receptor. While historical methods (Shulgin, PiHKAL) rely on Lithium Aluminum Hydride (LiAlH4) for the reduction of the nitrostyrene intermediate, this protocol introduces a Sodium Borohydride/Copper(II) Chloride (NaBH4/CuCl2) system. This modification significantly enhances safety profiles, allows for open-air benchtop processing, and improves yield reproducibility (65–80%) compared to traditional pyrophoric reductants.

Introduction & Scientific Context

The 2C-series of phenethylamines, characterized by 2,5-dimethoxy substitution, serves as a critical scaffold for mapping the ligand-binding pocket of the 5-HT2A receptor. 2C-iP is structurally unique due to the steric bulk of the 4-isopropyl group, which probes the depth of the receptor's hydrophobic cleft.

Operational Challenges in Historical Routes: The classical synthesis described in PiHKAL (Entry #34) involves the reduction of 2,5-dimethoxy-4-isopropylnitrostyrene using LiAlH4 in anhydrous THF or ether.

  • Safety Risk: LiAlH4 is pyrophoric and intolerant of moisture, posing significant scale-up hazards.

  • Purification: Aluminum emulsions often complicate workup, leading to lower isolated yields.

The Optimized Solution: This protocol utilizes a transition-metal catalyzed hydride reduction. The in-situ generation of catalytic copper species (likely copper boride or active Cu(0) nanoparticles) activates the conjugated nitroalkene, facilitating rapid reduction by NaBH4 under mild, protic conditions (Isopropanol/Water).

Synthetic Pathway Visualization

The following diagram outlines the optimized two-stage synthesis: the Henry condensation followed by the Cu-catalyzed reduction.

G cluster_0 Phase 1: Henry Reaction cluster_1 Phase 2: Reduction (Optimized) Aldehyde 2,5-Dimethoxy-4- isopropylbenzaldehyde Nitrostyrene Intermediate 1: Nitrostyrene Aldehyde->Nitrostyrene Reflux, 2-4h Nitro Nitromethane (Solvent/Reagent) Nitro->Nitrostyrene Cat1 NH4OAc (Catalyst) Cat1->Nitrostyrene Amine 2C-iP Freebase Nitrostyrene->Amine IPA/H2O, 40°C Reagent NaBH4 (7-10 eq) CuCl2 (0.1 eq) Reagent->Amine Salt 2C-iP HCl (Final Product) Amine->Salt HCl/IPA Crystallization

Caption: Fig 1. Optimized synthetic pathway replacing LiAlH4 with the NaBH4/CuCl2 system.

Experimental Protocols
Phase 1: Synthesis of the Nitrostyrene Intermediate

Target: 1-(2,5-dimethoxy-4-isopropylphenyl)-2-nitroethene

Rationale: Ammonium acetate is selected over stronger bases (e.g., butylamine) to prevent polymerization of the electron-rich aldehyde.

  • Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagents:

    • 2,5-Dimethoxy-4-isopropylbenzaldehyde (10.0 mmol)

    • Nitromethane (10 mL/g of aldehyde) - Acts as both solvent and reagent.

    • Ammonium Acetate (2.0 mmol, 0.2 eq)

  • Procedure:

    • Dissolve the aldehyde in nitromethane. Add ammonium acetate.

    • Heat to mild reflux (approx. 100°C) for 2–4 hours. Monitor by TLC (Silica, DCM:MeOH 95:5) for disappearance of aldehyde.

    • Workup: Remove excess nitromethane under reduced pressure (rotary evaporator). The residue will solidify as a yellow/orange crystalline mass.

    • Purification: Recrystallize from boiling Isopropanol (IPA).

    • Yield Expectation: 80–90% yellow needles.

Phase 2: Reduction via NaBH4/CuCl2 (The Core Optimization)

Target: 2,5-dimethoxy-4-isopropylphenethylamine (Freebase)

Rationale: This method avoids the "runaway" exotherms of LAH and does not require anhydrous solvents. The CuCl2 acts as a precatalyst.

  • Setup: 250mL Erlenmeyer flask or beaker with vigorous stirring (open to air is permissible, but fume hood is mandatory).

  • Reagents:

    • Nitrostyrene Intermediate (from Phase 1) (5.0 mmol)

    • Sodium Borohydride (NaBH4) (35–50 mmol, ~7–10 eq)

    • Copper(II) Chloride Dihydrate (CuCl2·2H2O) (0.5 mmol, 0.1 eq)

    • Solvent: Isopropanol (50 mL) + Ethanol (10 mL).

  • Procedure:

    • Step A: Suspend the Nitrostyrene in the IPA/EtOH mixture. Stir at room temperature.

    • Step B: Add NaBH4 in small portions. Caution: Hydrogen gas evolution. The solution will remain yellow.

    • Step C (Catalyst Activation): Add the CuCl2·2H2O.

      • Observation: The reaction will turn dark/black immediately (formation of active Cu species) and effervesce vigorously. An exotherm is expected; maintain temperature below 50°C using a water bath if necessary.

    • Step D: Stir for 30–45 minutes. The yellow color of the nitrostyrene should completely disappear, leaving a grey/black suspension.

  • Quenching:

    • Cautiously add 10% aqueous HCl dropwise until pH < 2 and gas evolution ceases. This decomposes excess borohydride and solubilizes the amine.

    • Filter off the solid copper residues (Celite filtration recommended).

Workup and Salt Formation Logic

High purity is achieved through a specific Acid/Base extraction sequence, separating non-basic impurities (unreacted aldehyde/styrene) from the target amine.

Workup Crude Acidic Reaction Mixture (pH < 2) Wash Wash with DCM (Discard Organic Layer) Crude->Wash Remove neutrals Basify Basify Aqueous Layer (NaOH, pH > 12) Wash->Basify Aqueous phase Extract Extract into DCM (x3) Basify->Extract Amine becomes lipophilic Dry Dry Organic Layer (MgSO4) & Evaporate Extract->Dry Oil Crude Amine Oil (Amber Liquid) Dry->Oil Salt Dissolve in anhyd. IPA Add Conc. HCl / Et2O Oil->Salt Final 2C-iP HCl Crystals Salt->Final Crystallization

Caption: Fig 2. Acid/Base extraction and salt formation workflow.

Crystallization Protocol:

  • Dissolve the crude amine oil in a minimum amount of warm anhydrous Isopropanol.

  • Add concentrated aqueous HCl (37%) dropwise until the solution is acidic to pH paper, or use HCl gas generated in situ.

  • Add anhydrous diethyl ether until turbidity is observed.

  • Cool to 0°C. White crystals of 2C-iP HCl will precipitate.

  • Validation:

    • Melting Point: 238–240°C (Lit. 238–239°C).

    • Appearance: White crystalline solid.

Comparative Data: LAH vs. NaBH4/CuCl2
ParameterTraditional (LAH)Optimized (NaBH4/CuCl2)
Reagent Safety Pyrophoric, reacts violently with water.Stable solid, water-tolerant.
Atmosphere Strict Inert (N2/Ar) required.Open air / Fume hood.
Solvent Anhydrous THF/Ether (Peroxide risk).Isopropanol/Ethanol (Green).
Reaction Time 24 hours (Reflux).30–60 minutes.
Isolated Yield 50–60% (variable due to emulsions).65–83% (consistent).
References
  • D'Andrea, L., & Jademyr, S. (2025).[1] Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride.[1][2][3][4][5] Beilstein Journal of Organic Chemistry, 21, 39–46.[1][2][3] [Link]

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Entry #34, GANESHA). [Link]

  • Rahman, A., et al. (2011).[3] Transition metal catalyzed NaBH4 reduction of nitroalkenes.[3] Department of Chemical Engineering, King Saud University.[3]

  • Fuller, D. (2011).[6] The 2C-phenethylamines Have Arrived. Forensic Toxicology Consultant. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Amine Synthesis and Hydrochloride Salt Formation

Disclaimer: This guide provides general troubleshooting advice for common challenges in organic synthesis, specifically focusing on the formation of amines and their corresponding hydrochloride salts. The information her...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This guide provides general troubleshooting advice for common challenges in organic synthesis, specifically focusing on the formation of amines and their corresponding hydrochloride salts. The information herein is intended for educational purposes for researchers, scientists, and drug development professionals working in legitimate laboratory settings. The synthesis of controlled substances is illegal and dangerous. All chemical manipulations should be performed in a properly equipped laboratory, following all safety regulations and with the appropriate personal protective equipment.

Introduction

Low yields are a frequent challenge in multi-step organic syntheses. This guide is designed to function as a technical support resource, offering a structured approach to troubleshooting common issues encountered during the synthesis of a generic substituted phenethylamine and its subsequent conversion to a hydrochloride salt. By understanding the underlying chemical principles and potential pitfalls at each stage, researchers can systematically diagnose and resolve problems to improve overall yield and purity.

Part 1: Troubleshooting Guide in a Question-and-Answer Format

Section 1: Issues with Starting Materials and Reagents

Question 1: My initial reaction (e.g., a Williamson ether synthesis) is not proceeding to completion, and I observe a significant amount of unreacted starting material. What are the likely causes?

Answer: Incomplete conversion in reactions like the Williamson ether synthesis can often be attributed to several factors:

  • Purity of Reagents: The presence of moisture or other impurities in your solvent or starting materials can significantly hinder the reaction. For instance, in a Williamson ether synthesis, the presence of water will quench the base (e.g., sodium hydride) and hydrolyze the electrophile. Always use freshly dried, anhydrous solvents and ensure the purity of your starting materials via techniques like NMR or melting point analysis.

  • Base Strength and Stoichiometry: The choice and amount of base are critical. A base that is not strong enough to fully deprotonate the nucleophile will result in a sluggish or incomplete reaction. Ensure you are using a suitable base (e.g., NaH, K₂CO₃) and the correct stoichiometry. A slight excess of the base can sometimes be beneficial.

  • Reaction Temperature and Time: Some reactions require elevated temperatures to overcome the activation energy barrier. If you are running the reaction at room temperature, consider gently heating it. Additionally, ensure the reaction is running for a sufficient amount of time. You can monitor the reaction progress using Thin Layer Chromatography (TLC).

Question 2: I am seeing multiple unexpected spots on my TLC plate after the initial reaction. What could be the source of these impurities?

Answer: The formation of multiple byproducts can be due to several reasons:

  • Side Reactions: Depending on your specific substrates and reaction conditions, various side reactions can occur. For example, in the case of a Williamson ether synthesis, elimination reactions can compete with the desired substitution, especially with sterically hindered substrates or at high temperatures.

  • Degradation of Starting Materials or Product: If your starting materials or the desired product are sensitive to the reaction conditions (e.g., high temperature, strong base), they may degrade over time, leading to the formation of impurities.

  • Impure Starting Materials: The impurities you observe may have been present in your starting materials from the beginning. Always check the purity of your reagents before starting a reaction.

Section 2: Challenges in the Reductive Amination Step

Question 3: My reductive amination is giving me a low yield of the desired amine, with a significant amount of the starting aldehyde/ketone remaining. How can I improve this?

Answer: Low yields in reductive amination are a common issue. Here are some key areas to investigate:

  • pH of the Reaction Mixture: The pH is crucial for both the formation of the imine/enamine intermediate and the subsequent reduction. The optimal pH is typically between 4 and 6. If the pH is too low, the amine nucleophile will be protonated and non-nucleophilic. If the pH is too high, the carbonyl electrophile will not be sufficiently activated by protonation.

  • Choice of Reducing Agent: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is a mild reducing agent that is often effective. However, for more challenging substrates, a more reactive reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) may be necessary. STAB is often preferred as it is less toxic than NaBH₃CN and can be used in a one-pot procedure.

  • Reaction Conditions: Ensure you are using an appropriate solvent (e.g., methanol, dichloromethane) and that the reaction temperature is suitable. Some reductive aminations benefit from being run at room temperature, while others may require cooling.

Question 4: I am observing the formation of a significant amount of a dialkylated amine byproduct. How can I prevent this?

Answer: The formation of a dialkylated amine occurs when the newly formed secondary amine is more nucleophilic than the starting primary amine and reacts with another molecule of the aldehyde/ketone. To minimize this:

  • Stoichiometry: Use a slight excess of the primary amine relative to the carbonyl compound. This will increase the probability of the carbonyl reacting with the primary amine.

  • Slow Addition: Add the reducing agent slowly to the reaction mixture. This keeps the concentration of the desired secondary amine low at any given time, reducing the chance of it reacting further.

Section 3: Workup and Purification Difficulties

Question 5: I am having trouble separating my amine product from the reaction mixture during the aqueous workup. What can I do?

Answer: Amines can sometimes be tricky to extract efficiently. Here are some tips:

  • pH Adjustment: Before extraction, ensure the aqueous layer is basic (pH > 10). This will deprotonate the ammonium salt of your amine, making the free amine more soluble in the organic layer.

  • Choice of Extraction Solvent: Use an appropriate organic solvent for extraction. Dichloromethane and ethyl acetate are common choices. Ensure you perform multiple extractions (e.g., 3x with a smaller volume of solvent) to maximize recovery.

  • Emulsion Formation: If an emulsion forms, you can try adding a small amount of brine (saturated NaCl solution) to help break it.

Question 6: My amine product seems to be degrading during column chromatography. How can I purify it effectively?

Answer: Amines can be sensitive to silica gel, which is acidic. This can lead to degradation or streaking on the column. To mitigate this:

  • Deactivate the Silica: You can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent (e.g., 1-2% triethylamine).

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina, which is available in neutral or basic forms.

  • Alternative Purification Methods: If chromatography is problematic, consider other purification techniques such as distillation (if the amine is volatile) or recrystallization of a suitable salt.

Section 4: Issues with Hydrochloride Salt Formation

Question 7: I am getting a low yield of my hydrochloride salt, or it is precipitating as an oil instead of a crystalline solid. What is going wrong?

Answer: The formation of a clean, crystalline hydrochloride salt depends on several factors:

  • Purity of the Free Base: The starting amine must be pure. Impurities can inhibit crystallization and lead to the formation of an oil. Ensure your amine has been thoroughly purified before attempting salt formation.

  • Solvent System: The choice of solvent is critical. You need a solvent in which the free base is soluble, but the hydrochloride salt is insoluble. Common choices include diethyl ether, isopropanol, or a mixture of solvents.

  • Stoichiometry of HCl: Use a precise amount of HCl. A slight excess is sometimes used to ensure complete protonation, but a large excess can lead to the formation of hydrates or other issues. You can use a solution of HCl in a solvent like diethyl ether or isopropanol.

  • Crystallization Technique: Allow the salt to crystallize slowly. Rapid precipitation can trap impurities and lead to the formation of an oil. Try cooling the solution slowly and scratching the inside of the flask with a glass rod to induce crystallization. If an oil forms, try redissolving it in a minimal amount of a polar solvent (like methanol) and then adding a non-polar solvent (like diethyl ether) to precipitate the salt.

Part 2: Experimental Protocols and Data Presentation

Table 1: Troubleshooting Summary for Low Yield in Amine Synthesis
Problem Potential Cause Recommended Solution
Incomplete initial reactionImpure reagents, incorrect base, wrong temperatureUse dry solvents, check reagent purity, use a stronger base, heat the reaction
Multiple byproductsSide reactions, degradationOptimize reaction conditions (temperature, time), check starting material purity
Low yield in reductive aminationIncorrect pH, wrong reducing agentAdjust pH to 4-6, use STAB or NaBH₃CN
Dialkylation byproductSecondary amine is too reactiveUse an excess of the primary amine, add reducing agent slowly
Poor extraction of amineIncorrect pH, emulsion formationBasify the aqueous layer (pH > 10), add brine to break emulsions
Degradation on silica gelAcidity of silicaNeutralize silica with triethylamine, use alumina
Oily hydrochloride saltImpure free base, wrong solventPurify the free base, use an appropriate solvent system, crystallize slowly
Protocol 1: General Procedure for Monitoring Reaction Progress by TLC
  • Prepare the TLC Plate: Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate: Dissolve a small amount of your reaction mixture in a suitable solvent. Use a capillary tube to spot the mixture onto the starting line. Also spot your starting material(s) for comparison.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate eluent system. The eluent should not be too polar or too non-polar. A good starting point is a mixture of hexane and ethyl acetate.

  • Visualize the Plate: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp. If the compounds are not UV-active, you can use a staining agent like potassium permanganate or iodine.

  • Analyze the Results: Compare the spots from your reaction mixture to the starting material spots. The disappearance of the starting material spot and the appearance of a new spot indicate that the reaction is progressing.

Protocol 2: General Procedure for Hydrochloride Salt Formation
  • Dissolve the Free Base: Dissolve your purified amine (the free base) in a minimal amount of a suitable solvent (e.g., anhydrous diethyl ether, isopropanol).

  • Add HCl: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise.

  • Induce Crystallization: Continue stirring and observe for the formation of a precipitate. If no precipitate forms, you can try cooling the solution in an ice bath or scratching the inside of the flask with a glass rod.

  • Isolate the Salt: Collect the precipitated solid by vacuum filtration.

  • Wash and Dry: Wash the solid with a small amount of the cold solvent used for precipitation to remove any soluble impurities. Dry the solid under vacuum to remove any residual solvent.

Part 3: Visualization of Workflows

Diagram 1: Troubleshooting Workflow for Low Reaction Yield

TroubleshootingWorkflow start Low Yield Observed check_sm Check Starting Material Purity (NMR, MP) start->check_sm sm_ok Purity OK? check_sm->sm_ok purify_sm Purify Starting Materials sm_ok->purify_sm No optimize_cond Optimize Reaction Conditions (Temp, Time, Stoichiometry) sm_ok->optimize_cond Yes purify_sm->start monitor_rxn Monitor Progress (TLC) optimize_cond->monitor_rxn cond_ok Improvement? monitor_rxn->cond_ok workup_issues Investigate Workup & Extraction cond_ok->workup_issues No end Yield Improved cond_ok->end Yes purification_issues Investigate Purification Method workup_issues->purification_issues purification_issues->end AminePurification start Crude Amine Product is_volatile Is the Amine Volatile? start->is_volatile distillation Purify by Distillation is_volatile->distillation Yes is_solid Is the Amine a Solid? is_volatile->is_solid No pure_amine Pure Amine distillation->pure_amine recrystallization Purify by Recrystallization is_solid->recrystallization Yes column Use Column Chromatography is_solid->column No recrystallization->pure_amine silica_issues Degradation on Silica? column->silica_issues neutralize_silica Use Neutralized Silica (add Et3N) silica_issues->neutralize_silica Yes use_alumina Use Alumina silica_issues->use_alumina Yes, still issues silica_issues->pure_amine No neutralize_silica->pure_amine use_alumina->pure_amine

Caption: A decision tree for selecting an appropriate amine purification method.

Part 4: References

  • Title: Organic Chemistry, 9th Edition Source: Cengage Learning URL: [Link]

  • Title: Purification of Laboratory Chemicals, 8th Edition Source: Butterworth-Heinemann URL: [Link]

  • Title: Advanced Organic Chemistry, Part B: Reaction and Synthesis, 5th Edition Source: Springer URL: [Link]

Optimization

Technical Support Center: Stability Profiling &amp; Degradation Analysis of 2C-iP HCl

Topic: Identification of Degradation Products of 2C-iP HCl in Solution Audience: Analytical Chemists, Forensic Toxicologists, Pharmaceutical Scientists Reference ID: TS-2CIP-DEG-001 Diagnostic Framework: The "Triage" Bef...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identification of Degradation Products of 2C-iP HCl in Solution Audience: Analytical Chemists, Forensic Toxicologists, Pharmaceutical Scientists Reference ID: TS-2CIP-DEG-001

Diagnostic Framework: The "Triage"

Before initiating complex mass spectrometry workflows, use this rapid diagnostic matrix to assess the state of your 2C-iP HCl (2,5-dimethoxy-4-isopropylphenethylamine hydrochloride) solution.

ObservationPotential IssueImmediate Action
Yellow Discoloration Oxidative Stress. Phenethylamines with para-substitutions are susceptible to quinone formation if the methoxy groups are compromised or if trace metals are present.Check pH. If pH > 6.0, freebase oxidation is accelerated. Acidify to pH 3.0 immediately.
Precipitation / Haze Salt Dissociation. The HCl salt may have reverted to the freebase (oil) due to alkaline glass leaching or buffer mismatch.Add 0.1% Formic Acid. If precipitate dissolves, it was the freebase. If not, it is a non-polar contaminant.
"Ghost" Peaks in LC Column Carryover. 2C-iP is lipophilic (LogP ~2.6).Run a "sawtooth" gradient wash (5%

95% B

5% B) x3 between injections.
Mass Balance Loss Adsorption. Cationic amines bind to silanols in glass vials.Switch to polypropylene (PP) vials or silanized glass.

Analytical Method Development (LC-MS/MS)

To definitively identify degradation products, you must separate the parent compound from its isobaric or structurally similar degradants.

Recommended LC Conditions
  • Stationary Phase: C18 (End-capped) or Phenyl-Hexyl (Superior for aromatic selectivity).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate (Buffers amine pH).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

MS Source Parameters (ESI+)
  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: 25 V (Optimize for [M+H]+ survival).

  • Source Temp: 120°C.

  • Desolvation Temp: 350°C.

Targeted Mass List (Theoretical)

Use the following exact masses to build your MRM or High-Res extraction list.

Compound IdentityMolecular FormulaMonoisotopic Mass (Da)[M+H]+ (m/z)Mass Shift (Δ)Mechanism
2C-iP (Parent) C₁₃H₂₁NO₂223.1572224.1645 0N/A
O-Desmethyl-2C-iP C₁₂H₁₉NO₂209.1416210.1489 -14.0156Hydrolysis / Metabolic
2C-iP N-Hydroxylamine C₁₃H₂₁NO₃239.1521240.1594 +15.9949N-Oxidation
2C-iP Aldehyde C₁₃H₁₈O₃222.1256223.1329 -1.0316Oxidative Deamination
2C-iP Carboxylic Acid C₁₃H₁₈O₄238.1205239.1278 +14.9633Aldehyde Oxidation

*Note: Aldehydes and Acids ionize poorly in ESI+. Operate in Negative Mode (ESI-) for the Carboxylic Acid derivative if suspected.

Degradation Pathways & Mechanisms[1]

Understanding why degradation occurs allows you to prevent it.

Pathway A: Oxidative Deamination (The Primary Risk)

In solution, particularly if exposed to light or transition metals, the primary amine is vulnerable.

  • Mechanism: Formation of an imine intermediate followed by hydrolysis releases ammonia (NH₃) and yields the corresponding phenylacetaldehyde.

  • Detection: Look for a peak eluting later than 2C-iP (loss of polar amine) with a neutral loss of 17 Da (NH₃) relative to the parent structure, though the mass spec sees the aldehyde.

Pathway B: O-Demethylation

While the ether linkage is strong, extreme acidic stress (pH < 1) or high thermal stress can cleave the methoxy groups at the 2 or 5 positions.

  • Mechanism: Acid-catalyzed cleavage of the ether bond.

  • Detection: Early eluting peak (more polar phenolic group).

Pathway C: Photolytic Degradation

Phenethylamines absorb UV light (λmax ~270-290 nm). Extended exposure can lead to radical formation at the benzylic carbon.

Workflow Visualization

The following diagram illustrates the logical flow for identifying an unknown impurity in your 2C-iP solution.

G Start Unknown Peak Detected RT_Check Retention Time (RT) vs Parent? Start->RT_Check Early_Eluter Earlier RT (More Polar) RT_Check->Early_Eluter Late_Eluter Later RT (Less Polar) RT_Check->Late_Eluter Mass_Check Check Mass Shift (Δ m/z) M_minus_14 Δ = -14 Da (O-Desmethyl) Mass_Check->M_minus_14 Loss of CH2 M_plus_16 Δ = +16 Da (N-Oxide / Hydroxyl) Mass_Check->M_plus_16 Oxygen Addition M_minus_1 Δ = -1 Da (Aldehyde) Mass_Check->M_minus_1 Deamination M_plus_14 Δ = +14 Da (Carboxylic Acid) Mass_Check->M_plus_14 Oxidation Early_Eluter->Mass_Check Late_Eluter->Mass_Check

Caption: Decision tree for categorizing unknown peaks based on retention time polarity shifts and mass spectral differences.

Protocol: Forced Degradation (Stress Testing)

To validate your method, you must intentionally degrade 2C-iP to create reference markers. This protocol aligns with ICH Q1A (R2) standards [1].

Step-by-Step Procedure
  • Preparation: Prepare a 1 mg/mL stock solution of 2C-iP HCl in water.

  • Acid Stress:

    • Mix 1 mL Stock + 1 mL 1N HCl.

    • Heat at 60°C for 4 hours.

    • Target: O-demethylation products.

  • Base Stress:

    • Mix 1 mL Stock + 1 mL 1N NaOH.

    • Heat at 60°C for 4 hours.

    • Target: Chemical hydrolysis (rare) and freebase interactions.

  • Oxidative Stress:

    • Mix 1 mL Stock + 1 mL 3% H₂O₂.

    • Room temperature for 2 hours.

    • Target: N-oxides and Aldehydes.

  • Photolytic Stress:

    • Expose 1 mL Stock (in clear glass) to UV light (or direct sunlight) for 24 hours.

    • Target: Radical degradation products.

  • Analysis: Neutralize all samples to pH 7.0, dilute to 10 µg/mL, and inject into LC-MS.

Troubleshooting FAQs

Q: I see a peak at m/z 207. What is it? A: This is likely the vinyl-benzene derivative formed by the elimination of the amine (Hofmann elimination-like process) under thermal stress in the injector port. It is often an artifact of the analysis, not the solution.

  • Check: Lower your injector temperature. If the peak decreases, it is thermal degradation during analysis.

Q: My 2C-iP peak is splitting. A: Phenethylamines are basic. If your mobile phase pH is neutral (pH ~7), the amine exists in equilibrium between protonated and freebase forms, causing peak splitting.

  • Fix: Ensure your mobile phase contains 0.1% Formic Acid (pH ~2.7) to keep the amine fully protonated.

Q: Can I use UV detection instead of MS? A: Yes, but with lower specificity. 2C-iP has a UV max at 288 nm . Degradants losing the aromatic integrity will lose this signal. Aldehydes will absorb weakly at ~280 nm.

References

  • ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4] International Conference on Harmonisation.[1][5] Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2016). SWGDRUG Monographs: 2C-Series.Link

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability Testing of New Drug Substances and Products.[1][2][3][4]Link

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Challenges of 2C-iP HCl

Prepared by the Senior Application Scientist Team Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and practical so...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and practical solutions for overcoming the common yet critical challenge of dissolving 2-(4-isopropyl-2,5-dimethoxyphenyl)ethan-1-amine, monohydrochloride (2C-iP HCl) in non-polar solvents. Our approach is grounded in fundamental chemical principles to empower you with not just protocols, but a clear understanding of the underlying science.

Frequently Asked Questions (FAQs)
Q1: Why is my 2C-iP HCl not dissolving in solvents like hexane, toluene, or dichloromethane?

A1: The root of the issue lies in the fundamental principle of "like dissolves like".[1] 2C-iP HCl is a hydrochloride salt. The presence of the hydrochloride group makes the molecule ionic and, therefore, highly polar. Charged species are generally very hydrophilic (water-loving).[2] Non-polar solvents, such as hexane, toluene, and dichloromethane, are composed of molecules with low polarity and cannot effectively stabilize the positive and negative charges of the salt.

To dissolve an ionic compound, the solvent molecules must surround the individual ions and overcome the crystal lattice energy holding the salt together. Polar solvents excel at this through strong dipole-dipole or ion-dipole interactions. Non-polar solvents lack these strong interactions, leading to negligible solubility.[2]

cluster_0 The Problem: Polarity Mismatch Solute 2C-iP HCl Polar / Ionic Salt Solvent Non-Polar Solvent (e.g., Toluene, Hexane) Solute->Solvent Poor Interaction (Insoluble)

Caption: Polarity mismatch between 2C-iP HCl and non-polar solvents.

Troubleshooting Guide: Strategies for Solubilization

Based on field experience and established chemical principles, we have outlined four primary strategies to address this solubility challenge. Each method has distinct advantages and is suited for different experimental contexts.

Strategy 1: Chemical Modification - Conversion to Freebase

Q2: How can I modify 2C-iP HCl to make it soluble in non-polar solvents?

A2: The most direct and effective method is to convert the hydrochloride salt back into its freebase form. The freebase is the neutral amine, which is significantly less polar and more lipophilic, rendering it readily soluble in a wide range of non-polar organic solvents. This is achieved through a simple acid-base neutralization reaction.

Causality: By removing the ionic hydrochloride component, you are fundamentally changing the molecule's physical properties from polar to non-polar, aligning it with the characteristics of the desired solvent. This alteration directly impacts the partition coefficient (log P), a measure of a compound's relative affinity for hydrophobic versus hydrophilic environments.[3]

  • Dissolution: Dissolve the 2C-iP HCl in a minimal amount of a polar solvent in which it is soluble, such as deionized water or ethanol.[4]

  • Basification: Slowly add a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (NaOH) solution, dropwise while stirring. The goal is to raise the pH of the solution to a level greater than the pKa of the amine group, typically pH 9-11.

  • Monitoring: Monitor the pH of the aqueous phase using pH paper or a calibrated pH meter.

  • Extraction: The neutral 2C-iP freebase will often precipitate out of the aqueous solution or form an oily layer. Add your non-polar solvent of choice (e.g., dichloromethane, ethyl acetate) to the mixture and mix thoroughly in a separatory funnel. The non-polar freebase will be extracted into the organic layer.

  • Separation & Drying: Separate the organic layer. Wash it with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the 2C-iP freebase, which can then be dissolved in the desired non-polar solvent for your experiment.

start Start: 2C-iP HCl step1 1. Dissolve in minimal H₂O start->step1 step2 2. Add mild base (e.g., NaHCO₃) dropwise to pH > 9 step1->step2 step3 3. Add non-polar solvent (e.g., DCM) & mix step2->step3 step4 4. Separate organic layer step3->step4 step5 5. Dry organic layer (e.g., over MgSO₄) step4->step5 step6 6. Filter & evaporate solvent step5->step6 end Result: 2C-iP Freebase (Soluble in non-polar solvent) step6->end

Caption: Workflow for converting 2C-iP HCl to its freebase form.

Strategy 2: Co-Solvency

Q3: Can I dissolve 2C-iP HCl in a non-polar solvent without chemically modifying it?

A3: Yes, by using a technique called co-solvency. This involves adding a small amount of a polar "co-solvent" to the primary non-polar solvent. Weakly acidic and basic drugs with poor water solubility are often more soluble in a mixture of solvents than in a single one.[5]

Causality: The co-solvent increases the overall polarity of the solvent system. Even a small percentage of a polar solvent like ethanol or methanol can create "micro-environments" within the non-polar solvent that are capable of solvating the ionic 2C-iP HCl, effectively pulling it into the solution.[6]

  • Co-Solvent Selection: Choose a polar solvent that is miscible with your primary non-polar solvent. Alcohols like ethanol or methanol are common choices.

  • Preparation: Prepare a stock solution of 2C-iP HCl in the chosen co-solvent (e.g., 10 mg/mL in ethanol).[4]

  • Titration: Add the non-polar solvent to a vessel. While stirring vigorously, slowly add the 2C-iP HCl stock solution dropwise until the desired final concentration is reached.

  • Observation: Monitor the solution for any signs of precipitation. If the compound crashes out, you may have exceeded its solubility limit in that specific solvent ratio.

  • Optimization: The key is to use the minimum amount of co-solvent necessary to achieve dissolution, as a high concentration of the co-solvent may interfere with your downstream experiment. We recommend starting with a co-solvent volume of 1-5% of the total final volume and optimizing from there.

ParameterCo-Solvent MethodFreebase ConversionSurfactant MethodPhase-Transfer Catalysis
Principle Increases solvent polarityIncreases solute non-polarityCreates reverse micellesTransports ions across phases
Pros Simple, fast, avoids chemical modificationHighly effective, yields pure compoundCan work for very non-polar systemsEfficient for reactions, catalytic amounts
Cons Co-solvent may affect experiment, limited capacityExtra chemical steps, potential for yield lossSurfactant may interfere, complex systemRequires specific catalyst, may need biphasic system
Best For Quick analytical preps, screeningPreparative scale, when pure freebase is neededFormulations, creating stable dispersionsBiphasic chemical reactions

Caption: Comparison of Solubilization Strategies for 2C-iP HCl.

Strategy 3: Surfactant-Mediated Solubilization (Micellar Systems)

Q4: My experimental system is extremely non-polar and sensitive to co-solvents. Is there another option?

A4: Yes, you can use surfactants to create a microemulsion or a micellar solution. Surfactants are amphiphilic molecules with a polar "head" and a non-polar "tail".[7] In non-polar solvents, they can form "reverse micelles," which are spherical aggregates where the polar heads form a core and the non-polar tails face outwards into the solvent.[8][9]

Causality: The polar core of the reverse micelle creates a nano-sized polar environment that can effectively encapsulate the polar 2C-iP HCl molecule, while the non-polar exterior of the micelle allows the entire complex to be dispersed and stabilized within the bulk non-polar solvent.[10]

Caption: Diagram of a reverse micelle encapsulating 2C-iP HCl.

Strategy 4: Phase-Transfer Catalysis (PTC)

Q5: I need to perform a chemical reaction with 2C-iP HCl in a non-polar solvent. How can I facilitate this?

A5: For facilitating reactions, Phase-Transfer Catalysis (PTC) is a powerful technique. A phase-transfer catalyst is a substance that transports a reactant from one phase (where it is soluble) into another phase (where it is insoluble) so that a reaction can occur.[11]

Causality: The catalyst, typically a quaternary ammonium salt (like tetrabutylammonium bromide, TBAB) or a crown ether, functions by exchanging its anion for the ionic reactant. The resulting ion pair has a large, lipophilic organic cation that "shields" the charge of the anion, allowing it to be extracted into the organic/non-polar phase to react.[12][13]

  • System Setup: Create a biphasic system. The 2C-iP HCl can be in an aqueous phase or even present as a solid. The other reactant is dissolved in the non-polar organic phase.

  • Catalyst Addition: Add a catalytic amount (typically 1-10 mol%) of the phase-transfer catalyst (e.g., TBAB) to the mixture.

  • Ion Exchange: At the phase interface, the quaternary ammonium cation (Q⁺) of the catalyst exchanges its original anion (X⁻) for the 2C-iP cation and its chloride anion, forming a lipophilic ion pair [Q⁺Cl⁻] that can migrate into the organic phase.

  • Reaction: In the organic phase, the now-solubilized 2C-iP HCl can react with the substrate.

  • Catalyst Regeneration: After the reaction, the catalyst returns to the aqueous/solid phase interface to repeat the cycle. This catalytic cycle allows a small amount of catalyst to transport a large amount of reactant.[13]

cluster_0 Aqueous Phase / Solid cluster_1 Organic Phase (Non-Polar) A 2C-iP-NH₃⁺Cl⁻ (Insoluble in Organic) B [Q⁺...⁻Cl...⁺H₃N-2C-iP] (Soluble Ion Pair) A->B 1. Ion Exchange & Phase Transfer C Q⁺X⁻ (Catalyst) E Product Z + Q⁺Cl⁻ B->E 2. Reaction with Y D Reactant Y E->C 3. Catalyst Regeneration

Caption: Mechanism of Phase-Transfer Catalysis for 2C-iP HCl.

References
  • (Time.is)
  • (ResearchGate) Solubility of hydrogen halides in organic compounds containing oxygen. I. Solubility of hydrogen chloride in alcohols, carboxylic acids and esters. [Link]

  • (PubMed) Precaution on use of hydrochloride salts in pharmaceutical formulation. [Link]

  • (National Institutes of Health) Drug Solubility: Importance and Enhancement Techniques. [Link]

  • (MDPI) Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • (Informa Healthcare) Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [Link]

  • (Wikipedia) Mescaline. [Link]

  • (Maa.Ac.In) SCERTM Chemistry Question Bank. [Link]

  • (ResearchGate) How to make a salt of a novel compound?. [Link]

  • (Reddit) Problem with hydrochloride salt formation/isolation. [Link]

  • (Wikipedia) Phase-transfer catalyst. [Link]

  • (Diva-portal.org) Surfactants at non-polar surfaces. [Link]

  • (Sciencemadness Discussion Board) Lists of salt solubilities in non aqueous solvents?. [Link]

  • (The Pharmaceutical Journal) Pharmaceutical salts: a formulation trick or a clinical conundrum?. [Link]

  • (IJIRT) Solubility Enhancement Methods. [Link]

  • (Chemistry LibreTexts) 4.4 Solubility. [Link]

  • (Quora) How does surfactant affect solubility of relatively non polar substance?. [Link]

  • (National Institutes of Health) Hydrochloric Acid | HCl | CID 313. [Link]

  • (National Institutes of Health) 2-Phenylethylamine hydrochloride | C8H12ClN | CID 9075. [Link]

  • (ACS Publications) Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. [Link]

  • (Asian Journal of Pharmaceutics) Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. [Link]

  • (RSC Publishing) Surfactant mediated particle aggregation in nonpolar solvents. [Link]

  • (Scribd) Product Information: 2C-B (Hydrochloride). [Link]

  • (OperaChem) Phase transfer catalysis (PTC). [Link]

  • (Research Journal of Pharmaceutical Dosage Forms and Technology) Drug Dissolution Enhancement by Salt Formation. [Link]

  • (WJBPHS) Solubility enhancement techniques: A comprehensive review. [Link]

  • (National Institutes of Health) Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. [Link]

  • (Macmillan Group) Phase-Transfer Catalysis (PTC). [Link]

  • (PubMed) Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. [Link]

  • (MDPI) Solubility and Partitioning Behavior of Surfactants and Additives Used in Bioprocesses. [Link]

  • (PharmaTutor) VARIOUS TECHNIQUES FOR SOLUBILITY ENHANCEMENT AN OVERVIEW. [Link]

  • (ResearchGate) PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]

Sources

Optimization

Technical Support Center: Minimizing Oxidation of 2,5-dimethoxy-4-isopropylphenethylamine

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2,5-dimethoxy-4-isopropylphenethylamine. As a specialized phenethylamine derivative, its stability, pa...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2,5-dimethoxy-4-isopropylphenethylamine. As a specialized phenethylamine derivative, its stability, particularly its susceptibility to oxidation, is a critical factor in ensuring the accuracy and reproducibility of experimental results. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize oxidation and maintain the integrity of your samples.

Understanding the Challenge: The Oxidation of Substituted Phenethylamines

Substituted phenethylamines, especially those with electron-donating groups like the methoxy groups present in 2,5-dimethoxy-4-isopropylphenethylamine, are prone to oxidation. The primary sites of oxidation are typically the amine functional group and potentially the aromatic ring, leading to the formation of various degradation products. Exposure to atmospheric oxygen, light, and elevated temperatures can accelerate these degradation processes.[1] The consequences of using oxidized material can range from diminished biological activity to the generation of confounding variables in your experiments.

Frequently Asked Questions (FAQs)

Q1: I've noticed a change in the color of my solid 2,5-dimethoxy-4-isopropylphenethylamine sample. What could be the cause?

A change in color, often to a yellowish or brownish hue, is a common indicator of oxidation. This is likely due to the formation of colored degradation products. The amine group is particularly susceptible to oxidation, which can lead to the formation of aldehydes and carboxylic acids.[1] It is also possible that upon exposure to air, the basic phenethylamine has reacted with atmospheric carbon dioxide to form a carbonate salt.[1]

Q2: What are the ideal storage conditions for solid 2,5-dimethoxy-4-isopropylphenethylamine?

To ensure the long-term stability of the solid compound, we recommend the following storage conditions:

ParameterRecommendationRationale
Temperature Store at or below -20°C.Lower temperatures significantly slow down the rate of chemical degradation.[1]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).This minimizes contact with oxygen, a key driver of oxidation.[1]
Light Protect from light by using amber vials or storing in the dark.Many amine-containing compounds are photosensitive, and light can catalyze degradation.[1]
Container Use tightly sealed vials with PTFE-lined caps.This prevents the ingress of air and moisture.[1]

Q3: How should I handle the compound during weighing and preparation of solutions to minimize oxidation?

To minimize exposure to atmospheric oxygen, it is best to handle the solid compound in a glove box or under a gentle stream of an inert gas like argon or nitrogen. If this is not possible, work quickly and efficiently to minimize the time the compound is exposed to air. When preparing solutions, use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas for 15-30 minutes prior to use.

Q4: Can I add an antioxidant to my solutions of 2,5-dimethoxy-4-isopropylphenethylamine?

Yes, the use of antioxidants can be an effective strategy to inhibit oxidative degradation in solutions. Phenolic antioxidants are often effective for this purpose. However, it is crucial to select an antioxidant that does not interfere with your downstream applications. A good starting point would be to evaluate low concentrations (e.g., 0.01-0.1%) of antioxidants like butylated hydroxytoluene (BHT) or ascorbyl palmitate. Always run a control experiment to ensure the antioxidant itself does not produce any confounding effects.

Troubleshooting Guide

This section addresses specific issues you may encounter and provides a systematic approach to resolving them.

Issue 1: Inconsistent results in biological assays.

  • Possible Cause: Degradation of your 2,5-dimethoxy-4-isopropylphenethylamine stock solution.

  • Troubleshooting Steps:

    • Assess Purity: Analyze your stock solution using the HPLC-UV method detailed in the "Experimental Protocols" section to determine the purity and presence of any degradation products.

    • Prepare Fresh Solutions: If degradation is confirmed, prepare fresh stock solutions from a solid sample that has been properly stored.

    • Implement Protective Measures: When preparing new solutions, use deoxygenated solvents and consider adding a suitable antioxidant. Store aliquots of the stock solution at -80°C to minimize freeze-thaw cycles.

Issue 2: Appearance of unknown peaks in your chromatogram during analysis.

  • Possible Cause: On-column degradation or the presence of impurities in your sample.

  • Troubleshooting Steps:

    • Analyze a Freshly Prepared Sample: Immediately analyze a solution prepared from a fresh, solid sample to see if the unknown peaks are still present.

    • Investigate Synthesis Impurities: If the peaks persist, they may be impurities from the synthesis of the compound. A study on the related compound 2,5-dimethoxy-4-ethylphenethylamine (2C-E) identified several synthesis-related impurities.[2]

    • Perform Forced Degradation Studies: To confirm if the peaks are degradation products, perform a forced degradation study as outlined in the "Experimental Protocols" section. This will help to identify the retention times of the primary oxidation products.

Visualizing the Challenge: Potential Oxidation Pathways

The electron-rich nature of the 2,5-dimethoxy-4-isopropylphenethylamine molecule makes it susceptible to oxidative degradation. Based on the known metabolism of similar phenethylamines, we can predict the likely oxidation pathways.[3][4]

OxidationPathways Parent 2,5-dimethoxy-4-isopropylphenethylamine Deamination Oxidative Deamination Parent->Deamination ODemethylation O-Demethylation Parent->ODemethylation NAcetylation N-Acetylation Parent->NAcetylation Aldehyde Intermediate Aldehyde Deamination->Aldehyde CarboxylicAcid Carboxylic Acid Metabolite Aldehyde->CarboxylicAcid DemethylatedProduct Demethylated Product ODemethylation->DemethylatedProduct AcetylatedProduct N-Acetylated Product NAcetylation->AcetylatedProduct caption Predicted Oxidation Pathways

Caption: Predicted oxidative degradation pathways.

Experimental Protocols

Protocol 1: Forced Oxidation Stress Testing

This protocol is designed to intentionally degrade the compound to identify its potential oxidation products.

  • Sample Preparation: Prepare a solution of 2,5-dimethoxy-4-isopropylphenethylamine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Condition: To a portion of the solution, add 3% hydrogen peroxide.

  • Incubation: Incubate the solution at room temperature, protected from light, for 24 hours.

  • Analysis: Analyze the stressed sample by HPLC-UV alongside an unstressed control sample. The appearance of new peaks in the chromatogram of the stressed sample will indicate the formation of degradation products.

Protocol 2: HPLC-UV Method for Purity Analysis

This method can be used to assess the purity of your 2,5-dimethoxy-4-isopropylphenethylamine samples and to monitor for the appearance of degradation products.

HPLC ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm
Injection Volume 10 µL

This method should provide good separation of the parent compound from its more polar oxidation products.

Workflow for Ensuring Sample Integrity

SampleIntegrityWorkflow cluster_storage Proper Storage cluster_handling Careful Handling cluster_analysis Regular Analysis cluster_troubleshooting Troubleshooting Storage Store solid at ≤ -20°C under inert gas, protected from light Handling Handle in inert atmosphere Use deoxygenated solvents Storage->Handling Analysis Perform initial purity check (HPLC) Re-analyze stock solutions periodically Handling->Analysis Troubleshoot Investigate unexpected results Perform forced degradation if necessary Analysis->Troubleshoot If issues arise Troubleshoot->Handling Implement corrective actions caption Workflow for Maintaining Sample Integrity

Caption: Recommended workflow for sample integrity.

References

  • Theobald, D. S., et al. (2005). New designer drug 2,5-dimethoxy-4-ethylthio-beta-phenethylamine (2C-T-2): studies on its metabolism and toxicological detection in rat urine using gas chromatography/mass spectrometry. Journal of Mass Spectrometry, 40(9), 1157–1172. [Link]

  • Frison, G., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Forensic Toxicology, 40(2), 217–235. [Link]

  • Li, J., et al. (2015). Identification of the impurities in 2,5-dimethoxy-4-ethylphenethylamine tablets by high performance liquid chromatography mass spectrometry-ion trap-time of flight. Analytical Methods, 7(12), 5026-5034. [Link]

  • Nourani, M. R., et al. (2025). A Review on Analytical Methods for the Determination of Amphetamine and Its Derivatives in Biological Samples. Analytical and Bioanalytical Chemistry Research, 12(2), 113-121. [Link]

  • Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. (2024). International Journal of Molecular Sciences, 25(11), 6049. [Link]

  • de la Torre, R., et al. (2012). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 17(8), 9474–9488. [Link]

  • Wagmann, L., et al. (2015). Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements. Drug Testing and Analysis, 7(9), 816–822. [Link]

  • Kim, H., et al. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Journal of Forensic Sciences, 56(5), 1301–1308. [Link]

  • Jensen, A. A., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLoS ONE, 8(11), e78512. [Link]

  • Kawano, T., et al. (2001). Phenylethylamine-induced generation of reactive oxygen species and ascorbate free radicals in tobacco suspension culture: mechanism for oxidative burst mediating Ca2+ influx. Plant and Cell Physiology, 42(6), 651–659. [Link]

  • Halberstadt, A. L., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1424. [Link]

  • Muszalska, I., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1h-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3–10. [Link]

  • Valente, J., et al. (2024). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). Polymers, 16(4), 469. [Link]

  • A concise review on method development and validation parameters. (2016). Research Journal of Pharmacy and Technology, 9(8), 1283-1291. [Link]

  • Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. Anticancer Research, 27(4A), 2249–2256. [Link]

  • Development of an Oxidation Stress Testing Workflow for High-Throughput Liquid Formulation Screening of Therapeutic Antibodies. (2025). Journal of Pharmaceutical Sciences, 114(5), 1646-1657. [Link]

  • Wikipedia. (n.d.). Amine. [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. [Link]

  • Soares, J. X., et al. (2013). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry, 27(17), 1957–1972. [Link]

  • Singh, S., et al. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Chemistry & Biodiversity, 17(10), e2000388. [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]

  • PubChem. (n.d.). Phenethylamine. [Link]

  • Alsarraf, J., et al. (2015). Analytical Characterization of Bioactive N-benzyl-substituted Phenethylamines and 5-methoxytryptamines. Rapid communications in mass spectrometry : RCM, 29(17), 1547–1562. [Link]

  • Singh, R., & Kumar, R. (2013). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 6(9), 963-970. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2C-iP Analysis

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis. This guide is specifically designed for researchers, scientists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during the analysis of 2C-iP (4-isopropyl-2,5-dimethoxyphenethylamine) and other basic compounds. As a phenethylamine derivative, 2C-iP's basic nature presents a common challenge in reversed-phase chromatography, often leading to asymmetrical peaks that can compromise quantification accuracy and resolution.[1][2] This guide provides in-depth, field-proven insights and systematic protocols to diagnose and resolve these issues, ensuring the integrity and reliability of your analytical data.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing when analyzing basic compounds like 2C-iP on a C18 column?

The most common cause of peak tailing for basic compounds is secondary interactions between the analyte and the stationary phase.[3][4] 2C-iP, having a primary amine group, can interact ionically with residual acidic silanol groups (Si-OH) on the surface of the silica-based stationary phase.[5] These interactions are stronger than the desired hydrophobic interactions, causing a portion of the analyte molecules to be retained longer, which results in a "tail" on the peak.[6]

Q2: How does mobile phase pH affect the peak shape of 2C-iP?

Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds.[7] For basic analytes like 2C-iP, operating at a low pH (typically below 3) can significantly improve peak symmetry.[8] At a low pH, the acidic silanol groups on the stationary phase are protonated (Si-OH) and thus less likely to interact with the protonated amine group of 2C-iP (R-NH3+).[3][4] Conversely, at a mid-range pH (e.g., pH 4-7), silanol groups can become deprotonated (Si-O-), leading to strong ionic interactions with the positively charged analyte, which exacerbates peak tailing.[9]

Q3: Can my choice of HPLC column influence peak tailing?

Absolutely. Modern HPLC columns are designed to minimize the impact of residual silanols. When selecting a column for basic compounds, consider the following:

  • End-Capped Columns: These columns have their residual silanol groups chemically deactivated with a small silylating agent (e.g., trimethylchlorosilane).[3][10] This "end-capping" sterically hinders the silanols, reducing their availability for secondary interactions.[11]

  • High-Purity Silica: Columns packed with high-purity silica contain fewer metallic impurities, which can also contribute to peak tailing by acting as active sites.[6][8]

  • Polar-Embedded or Polar-Endcapped Phases: These columns have a polar group incorporated into the stationary phase, which can help to shield the residual silanol groups and provide alternative interactions, often leading to improved peak shapes for basic compounds.[9][12]

Q4: Besides pH and column choice, what other mobile phase modifications can I try?

If adjusting the pH is not sufficient or desirable for your separation, consider these options:

  • Increase Buffer Concentration: Using a higher buffer concentration (e.g., >20 mM) can help to saturate the active sites on the stationary phase and minimize analyte interactions.[8][13]

  • Use a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can be effective.[8] TEA will preferentially interact with the active silanol sites, effectively blocking them from interacting with your analyte.[14]

Q5: Could a problem with my HPLC system, rather than the chemistry, be causing the peak tailing?

Yes, system-related issues can also lead to poor peak shape. If all peaks in your chromatogram are tailing, it might indicate a physical problem.[15] Common culprits include:

  • Extra-column Volume: Excessive tubing length or a large internal diameter between the injector and the column, or the column and the detector, can cause peak broadening and tailing.[9]

  • Column Void or Blocked Frit: A void at the head of the column or a partially blocked inlet frit can distort the sample flow path, leading to asymmetrical peaks.[15] This can sometimes be resolved by back-flushing the column.[15]

Understanding the Mechanism: Analyte-Silanol Interaction

The core of the peak tailing issue with basic compounds like 2C-iP on silica-based columns lies in the secondary ionic interactions with surface silanol groups. The following diagram illustrates this unwanted interaction, which leads to delayed elution for a portion of the analyte molecules.

G Mechanism of Peak Tailing for 2C-iP cluster_0 Silica Stationary Phase (Mid-Range pH) cluster_1 Mobile Phase Silica Si-O- (Deprotonated Silanol) 2C-iP_protonated 2C-iP (R-NH3+) Protonated Amine 2C-iP_protonated->Silica Strong Ionic Interaction (Causes Tailing) 2C-iP_hydrophobic 2C-iP (Hydrophobic Interaction with C18) C18_Phase C18 Alkyl Chains 2C-iP_hydrophobic->C18_Phase Desired Hydrophobic Interaction (Primary Retention) HPLC_Troubleshooting start Peak Tailing Observed for 2C-iP q1 Are ALL peaks in the chromatogram tailing? start->q1 a1_yes Check for System Issues: 1. Extra-column volume (tubing). 2. Column void/blocked frit. 3. Leaking connections. q1->a1_yes Yes q2 Is the mobile phase pH < 3? q1->q2 No end Peak Shape Improved a1_yes->end a2_no PROTOCOL 1: Adjust mobile phase pH to 2.5-3.0 using an appropriate buffer. q2->a2_no No q3 Are you using a modern, end-capped, high-purity silica column? q2->q3 Yes a2_no->q3 a3_no Consider switching to a column specifically designed for basic compounds (e.g., end-capped, polar-embedded). q3->a3_no No q4 Is the peak shape still poor? q3->q4 Yes a3_no->q4 q5 Could the column be contaminated? q4->q5 Yes q4->end No a4_yes PROTOCOL 2: Incorporate a mobile phase additive (e.g., 0.1% TEA or increase buffer conc.). a4_yes->q5 a5_yes PROTOCOL 3: Perform a thorough column wash and regeneration. q5->a5_yes Yes q5->end No a5_yes->end

Caption: A step-by-step workflow for troubleshooting peak tailing.

Experimental Protocols

PROTOCOL 1: Mobile Phase pH Optimization

This protocol details a systematic approach to lower the mobile phase pH to suppress silanol interactions.

Objective: To improve the peak shape of 2C-iP by adjusting the mobile phase pH to a value between 2.5 and 3.0.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Phosphoric acid or formic acid

  • Calibrated pH meter

Procedure:

  • Prepare the Aqueous Phase: Start with a known volume of HPLC-grade water.

  • Acidify the Aqueous Phase: While stirring, slowly add small amounts of phosphoric acid or formic acid until the pH meter reads a stable value between 2.5 and 3.0. It is crucial to measure the pH of the aqueous portion before mixing with the organic solvent. [8]3. Prepare the Mobile Phase: Mix the acidified aqueous phase with the appropriate volume of organic solvent (e.g., acetonitrile) to achieve the desired mobile phase composition.

  • Filter and Degas: Filter the final mobile phase through a 0.45 µm or 0.22 µm filter and degas thoroughly.

  • Equilibrate the System: Equilibrate the HPLC column with the new mobile phase for at least 15-20 column volumes before injecting the sample.

  • Analyze and Compare: Inject your 2C-iP standard and compare the peak asymmetry factor to the one obtained with the previous mobile phase. A value closer to 1.0 indicates a more symmetrical peak.

ParameterBefore OptimizationAfter Optimization
Mobile Phase pH 7.0 (e.g., unbuffered)2.8 (buffered with formic acid)
Peak Asymmetry (As) > 2.01.1 - 1.3
PROTOCOL 2: Using a Competing Base as a Mobile Phase Additive

This protocol is for situations where adjusting the pH is insufficient or not feasible.

Objective: To reduce peak tailing by adding triethylamine (TEA) to the mobile phase to act as a silanol-blocking agent.

Materials:

  • Prepared mobile phase (aqueous and organic components)

  • Triethylamine (TEA), HPLC grade

Procedure:

  • Prepare the Mobile Phase: Prepare your desired mobile phase composition (e.g., 60:40 acetonitrile:water with a buffer).

  • Add TEA to the Aqueous Phase: To the aqueous portion of your mobile phase, add TEA to a final concentration of 0.05% to 0.1% (v/v).

  • Adjust pH (if necessary): After adding TEA, re-check and adjust the pH of the aqueous phase to your desired value using an acid like phosphoric acid.

  • Mix, Filter, and Degas: Combine the aqueous and organic phases, filter, and degas as described in Protocol 1.

  • Equilibrate and Analyze: Equilibrate the column thoroughly, as the TEA needs to coat the active sites. Inject your sample and evaluate the peak shape.

Note: TEA can sometimes cause baseline disturbances or be incompatible with mass spectrometry (MS) detectors. Always check for compatibility with your detection method.

PROTOCOL 3: Column Washing and Regeneration

If you suspect column contamination is the cause of peak tailing, a rigorous washing procedure can restore performance.

Objective: To remove strongly retained contaminants from the column that may be causing active sites and peak distortion.

Procedure:

  • Disconnect the Column: Disconnect the column from the detector to avoid contaminating the flow cell.

  • Flush with Mobile Phase (No Buffer): Flush the column with 20 column volumes of your mobile phase composition but without any buffer salts.

  • Flush with 100% Water: Flush with 20 column volumes of HPLC-grade water to remove any remaining salts.

  • Strong Solvent Wash: Sequentially wash the column with 20 column volumes of each of the following solvents:

    • Methanol

    • Acetonitrile

    • Isopropanol

    • (Optional, for very non-polar contaminants) Methylene Chloride or Tetrahydrofuran (THF). Important: If using these, you must flush with isopropanol before returning to a reversed-phase solvent like methanol or water. [16]5. Re-equilibrate: Flush with 20 column volumes of your mobile phase (including buffer) until the backpressure is stable.

  • Test Performance: Reconnect the detector and inject a standard to check if the peak shape has improved.

References

  • ALWSCI. (2025).
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions.
  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC.
  • ResearchGate. (2012). Tailing in HPLC peak.
  • LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks.
  • ACD/Labs. (2022).
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments.
  • ACE HPLC Columns. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC Columns.
  • YouTube. (2025). HPLC PEAK TAILING | 5 MOST COMMON CAUSES #hplcpeaktailing. YouTube.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.
  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub.
  • Element Lab Solutions. (n.d.). The Theory of HPLC Column Chemistry. Element Lab Solutions.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • Wikipedia. (n.d.). 2C-iP. Wikipedia.
  • ChromaNik Technologies Inc. (2009).
  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Phenomenex.
  • Cayman Chemical. (n.d.). 2C-iP (hydrochloride) (CAS Number: 1498978-47-4). Cayman Chemical.
  • LCGC Blog. (2018). Do You Really Know Your Stationary-Phase Chemistry?.
  • Chromatography Today. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
  • Phenomenex. (n.d.). LC Technical Tip. Phenomenex.
  • Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I).

Sources

Optimization

Technical Support Center: Purification of 2C-iP Hydrochloride

Topic: Removing Impurities from Crude 2,5-Dimethoxy-4-isopropylphenethylamine (2C-iP) Hydrochloride Batches Audience: Chemical Researchers, Analytical Chemists, and Drug Development Professionals. Introduction: The Purif...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Impurities from Crude 2,5-Dimethoxy-4-isopropylphenethylamine (2C-iP) Hydrochloride Batches

Audience: Chemical Researchers, Analytical Chemists, and Drug Development Professionals.

Introduction: The Purification Mandate

In the synthesis of phenethylamines like 2C-iP, the transition from a crude reaction mixture to a pharmaceutical-grade hydrochloride salt is the most critical variable affecting analytical consistency. Impurities in crude 2C-iP HCl typically fall into three categories:

  • Unreacted Precursors: Specifically 2,5-dimethoxy-4-isopropylbenzaldehyde (lipophilic).

  • Polymerization Products: "Tars" or dimers formed during the Henry reaction or reduction steps (chromophores causing yellow/brown discoloration).

  • Occluded Solvents/Reagents: Trapped acid or reaction solvents within the crystal lattice.

This guide provides a modular approach to purification, prioritizing yield retention and high purity (>98%).

Module 1: Diagnostic & Strategy Selection

Use this decision matrix to determine the appropriate purification protocol based on the physical state of your crude material.

Visual Diagnostic Flowchart

PurificationStrategy Start Analyze Crude 2C-iP HCl State Physical State? Start->State Solid Crystalline Solid State->Solid Dry Sticky Sticky/Clumpy Paste State->Sticky Solvent trapped Oil Viscous Oil (Failed Crystal) State->Oil Impure Color Color Check Solid->Color Action1 Protocol A: Cold Solvent Trituration Sticky->Action1 Remove surface oil Action3 Troubleshooting: A/B Extraction Reset Oil->Action3 Nuclear option White Off-White / Grey Color->White High Purity Yellow Yellow / Brown Color->Yellow Oxidation/Aldehyde Action2 Protocol B: Dual-Solvent Recrystallization White->Action2 Polish for Analytical Std Yellow->Action1 First Pass Action1->Action2 If color persists

Figure 1: Decision tree for selecting the appropriate purification method based on crude batch characteristics.

Module 2: Solvent Compatibility Matrix

Choosing the right solvent system is critical. Phenethylamine HCl salts exhibit specific solubility profiles.

SolventRoleSolubility of 2C-iP HClSolubility of Impurities (Aldehydes/Tars)Application
Isopropanol (IPA) Primary SolventHigh (Hot) / Low (Cold)HighIdeal for single-solvent recrystallization.
Ethanol (EtOH) Primary SolventVery HighHighGood for dissolving stubborn crude; requires an anti-solvent.
Acetone (Anhydrous) Anti-Solvent / WashNegligibleHighBest for Trituration. Removes surface oils/yellowing without dissolving the salt.
Diethyl Ether Anti-SolventInsolubleModerateUsed to "crash out" crystals from EtOH solutions.
Water SolventSolubleLow (Organics)Avoid. High boiling point makes drying difficult; promotes hydrate formation.

Module 3: Experimental Protocols

Protocol A: The "Cold Wash" (Trituration)

Best for: Removing surface stickiness, yellow oily residues, and unreacted aldehyde precursors.

Theory: The HCl salt is ionic and insoluble in non-polar ketones like acetone. The impurities (aldehydes, polymerized side-products) are organic and highly soluble. This process washes the "dirt" off the crystal surface.

  • Preparation: Chill 50mL of anhydrous acetone per gram of crude material in a freezer (-20°C) for 1 hour.

  • Pulverization: If the crude is clumpy, gently crush it into a fine powder using a mortar and pestle to maximize surface area.

  • Suspension: Place crude powder in a beaker. Add the cold acetone and stir vigorously for 5–10 minutes. The solvent should turn yellow/orange as impurities dissolve.

  • Filtration: Vacuum filter rapidly using a Büchner funnel.

  • Wash: Rinse the filter cake with a small portion of fresh, cold acetone.

  • Result: The filter cake should be significantly whiter. If still colored, proceed to Protocol B.

Protocol B: Dual-Solvent Recrystallization

Best for: High-purity polishing for analytical standards (NMR/MS).

Theory: Exploits the differential solubility between hot and cold states. The salt is dissolved in a minimum amount of polar solvent (Alcohol), and a non-polar anti-solvent (Ether/Acetone) is added to lower the solubility threshold, forcing the pure crystal lattice to form slowly while rejecting impurities.

Workflow Diagram:

Recrystallization Step1 Dissolve Crude (Boiling IPA or EtOH) Step2 Hot Filtration (Remove insoluble trash) Step1->Step2 Clear soln Step3 Cloud Point (Add warm Acetone/Ether dropwise) Step2->Step3 Filtrate Step4 Nucleation (Cool to Room Temp -> Fridge) Step3->Step4 Turbidity persists Step5 Collection (Vacuum Filtration) Step4->Step5 Crystals formed

Figure 2: Step-by-step workflow for dual-solvent recrystallization.

Detailed Steps:

  • Dissolution: Place crude 2C-iP HCl in an Erlenmeyer flask. Add boiling Isopropanol (IPA) dropwise while swirling. Add only enough to dissolve the solid.

    • Note: If using Ethanol, less solvent is needed, but yield recovery is lower without an anti-solvent.

  • Hot Filtration (Optional): If insoluble black specks remain, filter the hot solution rapidly through a pre-warmed funnel.

  • The Cloud Point: Remove from heat. While still hot, add warm Acetone (or Diethyl Ether) dropwise.

    • Stop immediately when a faint white cloudiness persists for 2–3 seconds before redissolving.

    • Add 1–2 drops of the hot alcohol to make it clear again.

  • Crystallization: Cover the flask with foil. Let it cool to room temperature undisturbed (slow cooling = larger, purer crystals). Then, move to a refrigerator (4°C) for 2 hours.

  • Collection: Filter the glistening white needles/plates. Wash with cold acetone. Dry in a desiccator.

Module 4: Troubleshooting & FAQs

Q1: My solution turned into an oil at the bottom of the flask instead of crystals. Why?

Diagnosis: This is called "oiling out." It occurs when the solution temperature drops below the melting point of the solvated compound before it reaches the saturation point, or if the impurity profile is too high. The Fix:

  • Reheat the mixture until the oil redissolves.

  • Seed it: Add a tiny crystal of pure 2C-iP HCl (if available) or scratch the glass wall with a glass rod to induce nucleation.

  • Slow Down: Insulate the flask with a towel to cool it much slower.

  • Dilute: You may have used too little solvent.[1] Add a small amount of additional solvent.[2][3]

Q2: The crystals are white, but the melting point is broad (e.g., >2°C range).

Diagnosis: Wet crystals or trapped solvent (solvates). The Fix:

  • Dry the crystals under high vacuum (0.1 mmHg) at 40–50°C for 24 hours.

  • If the range remains broad, occluded salts (like excess HCl) may be present. Recrystallize again using a slower cooling rate.

Q3: The crude is a dark brown tar. Recrystallization isn't working.

Diagnosis: Heavy polymerization or free-base contamination. The Fix (The Nuclear Option): Perform an Acid/Base (A/B) extraction.[4]

  • Dissolve tar in water.

  • Basify (pH > 12) with NaOH (converts 2C-iP to free base oil).

  • Extract into DCM (Dichloromethane). The brown tar often stays in the aqueous or interface layer.

  • Wash DCM layer with brine, dry over MgSO4.

  • Re-gas with HCl or add ethanolic HCl to precipitate fresh, cleaner salt.

References

  • Vogel, A. I. (1989).[5][6] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[7] Longman Scientific & Technical. (Standard reference for recrystallization techniques of amine salts).

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Foundational text describing physical properties of phenethylamine hydrochlorides).[1]

  • PubChem. (n.d.). 2,5-Dimethoxy-4-isopropylphenethylamine hydrochloride. National Library of Medicine. (Safety and chemical property data).

  • Zubrick, J. W. (2016). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley. (Source for "oiling out" troubleshooting).

Sources

Troubleshooting

Technical Support Center: 2C-iP Reference Standard Stability

Executive Summary & Chemical Context 2C-iP is a psychoactive phenethylamine and a positional isomer of 2C-P. As a primary amine with an electron-rich 2,5-dimethoxybenzene ring, it presents specific stability challenges d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2C-iP is a psychoactive phenethylamine and a positional isomer of 2C-P. As a primary amine with an electron-rich 2,5-dimethoxybenzene ring, it presents specific stability challenges distinct from tryptamines or simple amphetamines.

In my experience overseeing stability studies for ISO 17034 accreditation, the two primary failure modes for 2C-series standards are oxidative deamination and surface adsorption . This guide moves beyond generic "store at -20°C" advice to provide a mechanism-based stability assurance protocol.

Critical Stability Factors (The "Why")

To preserve 2C-iP, you must mitigate three specific chemical threats.

A. The "Glass Wall" Effect (Adsorption)

Phenethylamines are basic. Standard borosilicate glass contains silanol groups (Si-OH) that are slightly acidic.

  • Mechanism: The protonated amine of 2C-iP interacts ionically with the deprotonated silanol groups on the glass surface.

  • Result: A "loss" of concentration, particularly in low-concentration working standards (<10 µg/mL), without actual chemical degradation.

  • Solution: Use Silanized (Deactivated) Glass or add an acid modifier to the solvent to compete for binding sites.

B. Oxidative Deamination

The 2,5-dimethoxy substitution pattern activates the benzene ring, making the molecule susceptible to oxidation.

  • Mechanism: Atmospheric oxygen attacks the benzylic carbon or the nitrogen, leading to the formation of the corresponding aldehyde (2,5-dimethoxy-4-isopropylbenzaldehyde) or Schiff bases.

  • Solution: Storage under inert gas (Argon) and maintaining an acidic pH in solution.

C. Solvent-Solute Interactions
  • Methanol: While common, methanol is protic and can promote transesterification (if esters are present) or interact with certain caps.

  • Acetonitrile: Generally superior for long-term LC-MS standard storage due to chemical inertness, though it requires care to prevent evaporation due to its higher vapor pressure.

Optimized Storage Workflow (Visualized)

The following diagram outlines the "Golden Path" for handling 2C-iP from powder to working solution to ensure maximum stability.

StorageWorkflow Start Raw 2C-iP (Powder/Crystal) Solvent Solvent Selection: Acetonitrile + 0.1% Formic Acid Start->Solvent Weighing Dissolution Dissolution & Vortex (Avoid Sonication heat) Solvent->Dissolution Mixing Vialing Aliquot into Amber Silanized Vials Dissolution->Vialing Transfer Headspace Argon Purge (Displace O2) Vialing->Headspace Critical Step Storage Store at -20°C or -80°C (Dark) Headspace->Storage Sealing Usage Thaw to RT (Do NOT open cold) Storage->Usage Retrieval Usage->Storage Single-use Aliquot (Discard remainder)

Figure 1: The "Golden Path" workflow for preparing and storing 2C-iP reference standards to minimize oxidation and adsorption.

Troubleshooting & FAQs

Q1: I am seeing a loss of peak area over time, but no new degradation peaks. What is happening?

Diagnosis: This is likely Adsorption , not chemical degradation. The Science: As described in the "Glass Wall Effect," your 2C-iP is sticking to the vial walls. This is most common in neutral solvents (pure Methanol or Acetonitrile). The Fix:

  • Acidify: Ensure your solvent contains 0.1% Formic Acid or Acetic Acid. The excess protons compete with the silanol groups, keeping the 2C-iP in solution.

  • Change Vials: Switch to Silanized Glass vials or high-quality Polypropylene (PP) vials for short-term storage.

Q2: Should I store 2C-iP in Methanol or Acetonitrile?

Recommendation: Acetonitrile (with 0.1% Formic Acid) . Comparison Data:

FeatureMethanol (MeOH)Acetonitrile (ACN)Verdict for 2C-iP
Reactivity Protic; can participate in nucleophilic attacks.Aprotic; chemically inert.ACN is safer.
Evaporation Moderate volatility.High volatility.ACN requires tighter sealing.
Solubility Excellent for amine salts.Good, but may require sonication.MeOH is easier to dissolve.
LC-MS Noise Higher background noise.Lower background noise.[1][2][3]ACN is better for analysis.

Note: If you must use Methanol, ensure it is "LC-MS Grade" to avoid trace aldehyde impurities that can react with the amine.

Q3: How do I handle "Freeze-Thaw" cycles?

Strict Rule: Zero freeze-thaw cycles for the primary stock. Protocol:

  • Prepare your Master Stock (e.g., 1 mg/mL).

  • Immediately dispense into single-use aliquots (e.g., 100 µL).

  • Freeze all aliquots.

  • When needed, remove one aliquot, use it, and discard the remainder . Reasoning: Repeated cooling and warming causes condensation inside the vial (introducing water/hydrolysis risk) and changes the concentration due to solvent evaporation through the septum.

Q4: I see a new peak at [M+16] or [M-17] in my MS spectrum. What is it?

Diagnosis:

  • [M+16]: Likely N-Oxide formation or ring hydroxylation. This indicates oxygen exposure. Check your Argon purging.

  • [M-17] (Loss of NH3): Likely Deamination to the alkene or aldehyde. This often happens if the standard was exposed to light or high pH.

Troubleshooting Logic Tree

Use this decision tree to diagnose stability issues in your analytical runs.

Troubleshooting Problem Issue Detected: Inconsistent Quantification CheckArea Is Peak Area Decreasing? Problem->CheckArea CheckNewPeaks Are New Peaks Appearing? CheckArea->CheckNewPeaks No Adsorption Suspect: Adsorption Action: Acidify Solvent & Switch to Silanized Glass CheckArea->Adsorption Yes, but no new peaks Evaporation Suspect: Evaporation Action: Check Cap Seal & Use Internal Standard CheckArea->Evaporation Yes, Retention Time shift CheckNewPeaks->Problem No (Instrument Error?) Oxidation Suspect: Oxidation Action: Check Argon Purge & Light Protection CheckNewPeaks->Oxidation Yes (M+16 or M-17)

Figure 2: Diagnostic logic for identifying the root cause of 2C-iP standard instability.

References & Authority

  • ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization.[4] Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) . SWGDRUG Recommendations, Version 8.0, 2019. (Provides guidelines on validation and stability checks). Link

  • World Health Organization (WHO) . Guidelines for the preparation of reference standards. (General principles for pharmaceutical reference standards). Link

  • Cayman Chemical . Phenethylamine Stability and Storage. (General guidance on the 2C-series storage in solution). Link

  • Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Foundational chemical structure data for 2C-iP and 2C-P). Link

Sources

Optimization

Technical Support Center: Stabilizing 2C-iP Hydrochloride Buffer Solutions

For researchers, scientists, and drug development professionals, maintaining the integrity of experimental conditions is paramount. The stability of a compound in solution, particularly its pH, can significantly impact e...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, maintaining the integrity of experimental conditions is paramount. The stability of a compound in solution, particularly its pH, can significantly impact experimental outcomes, affecting everything from binding assays to in-vivo studies. This guide provides in-depth technical support for a common yet challenging issue: correcting and preventing pH drift in aqueous buffer solutions of 2C-iP hydrochloride.

Introduction to the Challenge: The Nuances of 2C-iP Hydrochloride in Solution

This relatively high pKa means that in a neutral or slightly acidic solution, the protonated (conjugate acid) form of 2C-iP will predominate. However, this equilibrium is susceptible to various environmental factors, leading to the frustrating phenomenon of pH drift. This guide will walk you through the causes of this drift and provide actionable solutions to ensure the stability and reliability of your 2C-iP hydrochloride solutions.

Frequently Asked Questions (FAQs)

Q1: Why is the pH of my freshly prepared 2C-iP hydrochloride solution not what I expected?

When you dissolve 2C-iP hydrochloride in unbuffered water, the initial pH will be acidic due to the hydrolysis of the amine hydrochloride. However, the final pH can be influenced by the purity of the water and the dissolution of atmospheric gases. Highly purified water has a very low buffer capacity, making it susceptible to pH changes from even minute amounts of dissolved acidic or basic impurities.

Q2: What is the primary cause of pH drift in my 2C-iP hydrochloride solution?

The most common culprit for downward pH drift in unbuffered or weakly buffered solutions of basic compounds is the absorption of atmospheric carbon dioxide (CO2).[7][8] CO2 dissolves in water to form carbonic acid (H2CO3), a weak acid, which then lowers the pH of the solution.[7] This effect is more pronounced in solutions that are not adequately buffered.

Q3: Can temperature fluctuations affect the pH of my buffer solution?

Yes, temperature can significantly impact the pH of a buffer solution.[9][10] The pKa of most buffer systems is temperature-dependent. For instance, the pH of a Tris buffer can decrease by approximately 0.03 pH units for every 1°C increase in temperature.[11] It is crucial to calibrate your pH meter and adjust the pH of your buffer at the temperature at which you will be conducting your experiment.[12]

Q4: How does the ionic strength of the buffer affect pH stability?

The ionic strength of a solution can influence the activity of ions, which in turn can affect pH measurements and the buffer's capacity.[13][14][15] For precise applications, it is important to maintain a consistent ionic strength across your experiments. When preparing buffers, the final ionic strength will depend on the concentration and charge of all ions present in the solution.[13]

Troubleshooting Guide: A Systematic Approach to pH Stability

This section provides a step-by-step guide to diagnosing and resolving pH drift in your 2C-iP hydrochloride solutions.

Issue 1: The pH of my solution is consistently drifting downwards.
  • Likely Cause: Absorption of atmospheric CO2.[7][8]

  • Solution:

    • Utilize a suitable buffer system: Choose a buffer with a pKa close to your desired final pH. For a target pH in the physiological range (e.g., 7.4), phosphate-buffered saline (PBS) is an excellent choice.[2][16] Although the pKa of 2C-iP is high, a well-chosen buffer will effectively resist pH changes caused by CO2 absorption.

    • Minimize exposure to air: Prepare and store your solutions in sealed containers with minimal headspace. For long-term storage, consider purging the headspace with an inert gas like nitrogen or argon.

    • Work quickly: When preparing your solutions, minimize the time they are exposed to the open atmosphere.

Issue 2: The pH of my solution is drifting upwards.
  • Likely Cause: This is less common for amine hydrochloride solutions but could be due to the leaching of basic contaminants from glassware or plasticware.

  • Solution:

    • Use high-quality labware: Ensure all glassware is thoroughly cleaned and rinsed with purified water. For sensitive applications, consider using pre-sterilized, disposable plasticware from a reputable supplier.

    • Check the purity of your reagents: Ensure the 2C-iP hydrochloride and all buffer components are of high purity and not contaminated with any basic substances.

Issue 3: The pH of my solution is unstable and fluctuates unpredictably.
  • Likely Cause: This could be due to a combination of factors, including inadequate buffering, temperature fluctuations, or issues with your pH measurement equipment.

  • Solution:

    • Verify your buffer capacity: Ensure your buffer concentration is sufficient for your application. A common starting point for many biological applications is a buffer concentration of 10-100 mM.[17]

    • Calibrate your pH meter correctly: Calibrate your pH meter immediately before use with fresh, high-quality calibration standards. Ensure the calibration standards bracket your target pH.

    • Control the temperature: As mentioned, maintain a constant temperature during solution preparation and use.[9]

Visualizing the Solution: Chemical Equilibrium and Troubleshooting Workflow

To better understand the principles behind pH stability, the following diagrams illustrate the chemical equilibrium of 2C-iP in a buffer and a logical workflow for troubleshooting pH drift.

G cluster_buffer In a Buffered Solution cluster_acid Addition of Acid (e.g., from CO2) cluster_base Addition of Base 2C-iP-H+ Protonated 2C-iP (2C-iP-H+) 2C-iP Deprotonated 2C-iP (Free Base) 2C-iP-H+->2C-iP H+ release H+ H+ H+->2C-iP Protonates Free Base OH- OH- OH-->2C-iP-H+ Deprotonates Conjugate Acid caption Fig 1: Buffering action on 2C-iP equilibrium.

Caption: Buffering action on 2C-iP equilibrium.

G start pH Drift Observed check_direction Determine Direction of Drift start->check_direction downward Downward Drift check_direction->downward Down upward Upward Drift check_direction->upward Up unstable Unstable Fluctuation check_direction->unstable Fluctuates co2 Likely CO2 Absorption downward->co2 contamination Possible Basic Contamination upward->contamination multiple Multiple Factors Likely unstable->multiple solution_down 1. Use Appropriate Buffer (e.g., PBS) 2. Minimize Air Exposure 3. Work Quickly co2->solution_down solution_up 1. Use High-Purity Labware 2. Verify Reagent Purity contamination->solution_up solution_unstable 1. Check Buffer Capacity 2. Calibrate pH Meter 3. Control Temperature multiple->solution_unstable end pH Stabilized solution_down->end solution_up->end solution_unstable->end caption Fig 2: Workflow for troubleshooting pH drift.

Caption: Workflow for troubleshooting pH drift.

Recommended Buffer Systems

The choice of buffer is critical for maintaining a stable pH. The ideal buffer has a pKa value close to the desired pH.[18] However, even with a compound having a high pKa like 2C-iP, buffers effective in the physiological range can be used. The Henderson-Hasselbalch equation illustrates that the pH of a buffer solution is determined by the pKa of the buffer and the ratio of the conjugate base to the weak acid.

Buffer SystempKa (at 25°C)Effective pH RangeNotes for Use with 2C-iP Hydrochloride
Phosphate pKa1=2.15, pKa2=7.20, pKa3=12.356.2 - 8.2 (using pKa2)Excellent choice for physiological pH.[4] Phosphate-buffered saline (PBS) is a widely used and well-characterized buffer.
Citrate pKa1=3.13, pKa2=4.76, pKa3=6.402.1 - 7.4Useful for a broader acidic to neutral pH range.[4] Can chelate divalent cations, which may be a consideration for some experiments.
Acetate 4.763.8 - 5.8Suitable for experiments requiring a more acidic pH.[4]

Experimental Protocol: Preparation of a Stable 2C-iP Hydrochloride Buffered Solution (Example: 10 mM in PBS at pH 7.4)

This protocol provides a detailed methodology for preparing a 10 mM solution of 2C-iP hydrochloride in Phosphate-Buffered Saline (PBS) at a final pH of 7.4.

Materials:

  • 2C-iP hydrochloride (MW: 259.8 g/mol )[1]

  • Phosphate-Buffered Saline (PBS) tablets or pre-made 10x PBS solution

  • High-purity water (e.g., Milli-Q or equivalent)

  • Calibrated pH meter with a temperature probe

  • Sterile, sealed storage containers

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Prepare the PBS Buffer (1x):

    • If using PBS tablets, dissolve them in the specified volume of high-purity water according to the manufacturer's instructions to obtain a 1x PBS solution.

    • If starting with a 10x PBS stock, dilute it 1:10 with high-purity water.

    • Allow the PBS solution to equilibrate to the temperature at which you will be conducting your experiment.

  • Calibrate the pH Meter:

    • Calibrate the pH meter using fresh, certified calibration standards at the working temperature. Use at least two calibration points that bracket the target pH of 7.4 (e.g., pH 7.0 and pH 10.0).

  • Prepare the 2C-iP Hydrochloride Stock Solution:

    • Calculate the required mass of 2C-iP hydrochloride for your desired volume and a 10 mM concentration. For example, for 100 mL of a 10 mM solution:

      • Mass (g) = 0.010 mol/L * 0.100 L * 259.8 g/mol = 0.2598 g

    • Weigh the calculated amount of 2C-iP hydrochloride and dissolve it in a slightly smaller volume of the 1x PBS buffer (e.g., 90 mL for a final volume of 100 mL). Use a magnetic stirrer to facilitate dissolution.

  • Adjust the pH:

    • Once the 2C-iP hydrochloride is fully dissolved, place the pH electrode in the solution.

    • The initial pH will likely be below 7.4. Slowly add a dilute solution of NaOH (e.g., 0.1 M) dropwise while continuously monitoring the pH.

    • Continue adding NaOH until the pH meter reads exactly 7.4. Be patient, as the pH may take a moment to stabilize after each addition.

  • Final Volume Adjustment and Storage:

    • Once the target pH is reached, transfer the solution to a volumetric flask and add 1x PBS to reach the final desired volume (e.g., 100 mL).

    • Mix the solution thoroughly.

    • Store the final buffered solution in a tightly sealed, sterile container with minimal headspace. For long-term storage, refrigeration at 2-8°C is recommended, and for extended periods, storage at -20°C may be appropriate, though freeze-thaw cycles should be minimized.[2]

By following these guidelines, researchers can confidently prepare stable and reliable solutions of 2C-iP hydrochloride, ensuring the integrity and reproducibility of their experimental results.

References

Sources

Troubleshooting

Technical Support Center: Stabilizing 2C-iP Reference Standards

Executive Summary: The Hygroscopicity Challenge 2C-iP (2,5-dimethoxy-4-isopropylphenethylamine) is a substituted phenethylamine used primarily as an analytical reference standard in forensic and pharmacological research....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hygroscopicity Challenge

2C-iP (2,5-dimethoxy-4-isopropylphenethylamine) is a substituted phenethylamine used primarily as an analytical reference standard in forensic and pharmacological research. While the hydrochloride (HCl) salt is the most common commercial form, it frequently exhibits hygroscopicity —the tendency to absorb moisture from the atmosphere.

For researchers, this presents critical challenges:

  • Dosing Inaccuracy: Absorbed water alters the molecular weight, leading to under-dosing in receptor binding assays.

  • Physical Instability: Moisture uptake causes "caking" or deliquescence, making handling difficult and potentially accelerating hydrolytic degradation.

  • Analytical Bias: Inaccurate reference standard preparation compromises quantitative LC-MS/GC-MS workflows.

This guide provides technical protocols to manage and overcome these physicochemical limitations.

Troubleshooting Guide & FAQs

Category A: Immediate Handling & Weighing

Q1: My 2C-iP HCl standard is clumping and gaining weight during weighing. How do I ensure accurate mass? A: This is a classic sign of rapid moisture sorption. The HCl lattice, particularly if amorphous regions are present, can scavenge atmospheric water within seconds.

  • Protocol: Weighing by Difference

    • Do not weigh the powder directly onto a weigh boat.

    • Tare the balance with a capped weighing vial containing the substance.

    • Remove the aliquot outside the balance (or inside a glovebox).

    • Reweigh the vial. The loss in mass is the exact amount dispensed, regardless of moisture uptake by the dispensed aliquot (which is now in solution or reaction vessel).

  • Environmental Control:

    • Ideally, handle within a nitrogen-purged glovebox (Relative Humidity < 10%).

    • If a glovebox is unavailable, use a static eliminator (ionizing fan) to prevent static charge from scattering the dry, fluffy powder, which increases surface area for moisture absorption.

Q2: Can I dry the salt to restore its original stoichiometry? A: Yes, but heat sensitivity must be considered.

  • Recommended Method: Vacuum desiccation over Phosphorus Pentoxide (

    
    ) or anhydrous Calcium Sulfate (
    
    
    
    ) at room temperature for 24–48 hours.
  • Avoid: High heat (>60°C). Phenethylamine salts can undergo thermal degradation or decarboxylation under aggressive thermal stress.

  • Verification: Perform a Karl Fischer titration (coulometric) to verify water content is <0.5% w/w before preparing stock solutions.

Category B: Salt Selection & Crystal Engineering[1]

Q3: Is there a less hygroscopic alternative to the HCl salt? A: Yes. The hygroscopicity of an API (Active Pharmaceutical Ingredient) is heavily dictated by the counterion's lattice energy and hydrogen bonding potential.

  • The Problem with HCl: Chloride ions are small and have high charge density, often creating crystal lattices with voids that accommodate water molecules (channel hydrates).

  • The Solution (Salt Switching): Transitioning to a Fumarate or Tartrate salt often yields a non-hygroscopic crystalline solid.

    • Fumarate: Often forms a 2:1 (Base:Acid) or 1:1 salt with a tighter crystal packing network that excludes water.

    • Maleate: Another option, though sometimes less stable than fumarate.

Comparison of Counterions for Phenethylamines:

Salt FormHygroscopicity RiskAqueous SolubilityStability Profile
Hydrochloride (HCl) High HighProne to caking; deliquescent at high RH.
Fumarate Low ModeratePreferred. Generally non-hygroscopic; stable crystal lattice.
Tartrate Low/ModerateHighGood alternative; often forms stable hydrates.
Acetate Very HighVery HighAvoid. Often deliquescent (turns to oil).

Q4: How do I convert my current batch of 2C-iP HCl to a stable Fumarate? A: This requires a "Freebasing and Resalting" workflow.

  • Step 1: Dissolve 2C-iP HCl in minimal water. Basify with aqueous NaOH (pH > 12) to precipitate the free base oil.

  • Step 2: Extract into a non-polar solvent (e.g., DCM or Ethyl Acetate). Dry the organic layer over

    
    .
    
  • Step 3: Prepare a saturated solution of Fumaric Acid in Acetone or IPA.

  • Step 4: Add the acid solution dropwise to the free base solution. The 2C-iP Fumarate will precipitate as a stable, crystalline solid.

Category C: Storage & Long-Term Stability[2][3]

Q5: What are the optimal storage conditions to prevent degradation? A: Moisture catalyzes oxidation and hydrolysis.

  • Primary Container: Amber glass vial with a PTFE-lined screw cap.

  • Secondary Containment: Heat-sealed aluminized Mylar bag with a silica gel sachet and an oxygen scavenger.

  • Temperature: -20°C is standard for long-term reference standards.

  • Critical Step: Allow the vial to warm to room temperature before opening to prevent condensation from forming on the cold hygroscopic salt.

Visualizing the Solution

Workflow 1: Moisture Management Decision Tree

This diagram guides researchers through the process of handling a potentially compromised 2C-iP sample.

MoistureManagement Start Start: 2C-iP Salt Handling CheckVisual Visual Inspection: Clumping or Caking? Start->CheckVisual IsHygroscopic Is the salt hygroscopic? CheckVisual->IsHygroscopic DrySample Vacuum Desiccation (P2O5, 24h, RT) IsHygroscopic->DrySample Yes (Clumped) WeighDiff Weigh by Difference (In Glovebox/Dry Room) IsHygroscopic->WeighDiff No (Free flowing) SaltSwitch Consider Salt Switch (HCl -> Fumarate) IsHygroscopic->SaltSwitch Recurrent Issue KFTest Karl Fischer Titration (Water Content < 0.5%) DrySample->KFTest KFTest->DrySample Fail KFTest->WeighDiff Pass

Caption: Decision matrix for handling hygroscopic phenethylamine reference standards.

Workflow 2: Salt Disproportionation Mechanism

Understanding why moisture matters: Water can cause the salt to disproportionate, leading to a layer of free base on the crystal surface which is susceptible to oxidation.

SaltStability DrySalt Dry 2C-iP HCl (Crystalline Lattice) Sorption Surface Sorption DrySalt->Sorption Moisture Atmospheric Moisture (H2O) Moisture->Sorption Solution Saturated Micro-Solution (on Crystal Surface) Sorption->Solution Deliquescence Degradation Hydrolysis / Oxidation (Impurity Formation) Solution->Degradation Time + O2

Caption: The pathway from moisture sorption to chemical degradation in amine salts.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). Wiley-VCH. [Link]

    • Core text on salt selection, citing the stability of fumar
  • Newman, A. W., & Reutzel-Edens, S. M. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047–1059. [Link]

    • Defines protocols for classifying and handling hygroscopic m
  • World Health Organization (WHO). (2006). General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO Technical Report Series, No. 943, Annex 3. [Link]

    • Authoritative standard for packaging and storing hygroscopic reference m
  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in salt selection. Journal of Pharmaceutical Sciences, 94(5), 929-939. [Link]

    • Statistical analysis of counterion usage, supporting the shift away
Optimization

Technical Support Center: Optimizing Mobile Phase Gradients for 2C-iP Separation

Status: Operational Ticket ID: 2C-iP-OPT-001 Subject: Method Development & Troubleshooting for 2,5-dimethoxy-4-isopropylphenethylamine (2C-iP) Executive Summary 2C-iP (2,5-dimethoxy-4-isopropylphenethylamine) presents tw...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: 2C-iP-OPT-001 Subject: Method Development & Troubleshooting for 2,5-dimethoxy-4-isopropylphenethylamine (2C-iP)

Executive Summary

2C-iP (2,5-dimethoxy-4-isopropylphenethylamine) presents two distinct analytical challenges: structural isomerism and peak tailing .[1] As a basic amine with a lipophilic isopropyl moiety, it often co-elutes with its n-propyl isomer (2C-P) and exhibits significant interaction with residual silanols on silica-based columns.[1]

This guide provides a self-validating workflow to optimize mobile phase gradients, ensuring baseline resolution (


) and symmetrical peak shapes (

).
Module 1: The "Golden Standard" Protocol (LC-MS/MS)[1]

This protocol is the recommended starting point for forensic and clinical analysis. It prioritizes compatibility with Mass Spectrometry (MS) while addressing the basicity of the phenethylamine core.

1.1 The Validated System
ParameterSpecificationRationale
Stationary Phase Charged Surface Hybrid (CSH) C18 or Biphenyl Hybrid particles (BEH/CSH) resist high pH degradation.[1] Biphenyl phases offer enhanced selectivity for aromatic isomers via

interactions.[1]
Mobile Phase A 5 mM Ammonium Formate + 0.1% Formic Acid in WaterBuffering at pH ~3.0 ensures the amine is protonated (

) for max MS sensitivity while stabilizing retention times.[1]
Mobile Phase B 0.1% Formic Acid in Acetonitrile (ACN)ACN provides sharper peaks than Methanol for phenethylamines due to lower viscosity and better desolvation.[1]
Column Temp 40°CElevated temperature reduces backpressure and improves mass transfer, sharpening peaks.[1]
1.2 Gradient Optimization Strategy

Standard 10-minute run for screening.

  • Initial Hold (0.0 - 1.0 min): 5% B. Traps polar impurities and salts.

  • Linear Ramp (1.0 - 7.0 min): 5%

    
     95% B. Broad screening range.[1]
    
  • Wash (7.0 - 8.0 min): Hold at 95% B. Elutes highly lipophilic contaminants.[1]

  • Re-equilibration (8.1 - 10.0 min): Return to 5% B. Crucial for retention time reproducibility.

Expert Insight: 2C-iP is structurally rigid due to the isopropyl group.[1] On a standard C18 column, it typically elutes before its straight-chain isomer, 2C-P (n-propyl), due to slightly lower hydrophobicity caused by branching.[1]

Module 2: Advanced Isomer Resolution (2C-iP vs. 2C-P)

Problem: Standard C18 gradients often fail to separate 2C-iP from 2C-P or 2C-Ethyl (2C-E) in complex matrices. Solution: Utilize Shape Selectivity and Methanol-based mobile phases.[1]

Protocol Adjustment: The "Pi-Select" Method

Switching the organic modifier to Methanol (MeOH) enhances the


 interactions when using Phenyl-Hexyl or Biphenyl columns.[1]
  • Column: Biphenyl (2.1 x 100 mm, 1.7 µm or 2.7 µm)

  • Mobile Phase B: Methanol (instead of ACN)

  • Gradient Slope: Reduce slope to 2-3% per minute around the elution window.

Comparison of Elution Order (Biphenyl Column):

  • 2C-D (Methyl)[1]

  • 2C-E (Ethyl)[1]

  • 2C-iP (Isopropyl)

    
    Target[1]
    
  • 2C-P (n-Propyl)

Module 3: Troubleshooting Logic & Visualizations
3.1 Workflow: Method Development Decision Tree

Use this logic flow to determine the correct column and pH strategy based on your specific failure mode.

MethodDev Start Start: 2C-iP Separation CheckPeak Check Peak Shape Start->CheckPeak Tailing Tailing (Tf > 1.5)? CheckPeak->Tailing Resolution Co-elution with 2C-P? Tailing->Resolution No AddBuffer Add 10mM Ammonium Formate Tailing->AddBuffer Yes (Minor) HighPH Switch to High pH (NH4HCO3, pH 10) Tailing->HighPH Yes (Severe) ChangeOrg Switch ACN to MeOH Resolution->ChangeOrg Partial Overlap ChangeCol Switch to Biphenyl (Pi-Pi Selectivity) Resolution->ChangeCol Total Overlap

Figure 1: Decision matrix for optimizing 2C-iP chromatography. Blue nodes indicate decision points; Green indicates the optimal solution for isomer resolution.

Module 4: Frequently Asked Questions (FAQ)

Q1: Why does my 2C-iP peak have a "shark fin" (fronting) shape?

  • Diagnosis: Mass Overload.

  • Mechanism: Phenethylamines are easily protonated. If the sample diluent is stronger (more organic) than the initial mobile phase, or if the concentration is too high, the analyte precipitates or focuses poorly at the column head.

  • Fix: Dilute sample in 90% Water / 10% Organic. Reduce injection volume to <5 µL.

Q2: I see a retention time drift of ±0.2 min between injections. Why?

  • Diagnosis: pH Instability or Lack of Equilibration.

  • Mechanism: The pKa of 2C-iP is approximately 9.5. If your mobile phase pH is near 3-4 (unbuffered), slight changes in water quality or evaporation can shift the pH, affecting the ionization ratio.

  • Fix: Use Ammonium Formate (5-10 mM) rather than just Formic Acid. The salt stabilizes the ionic strength and pH on the column surface.

Q3: Can I use a high pH method for LC-MS?

  • Answer: Yes, but only with specific columns.

  • Protocol: Use an Ethylene Bridged Hybrid (BEH) C18 column.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10) / ACN.

  • Benefit: At pH 10, 2C-iP is neutral (un-ionized).[1] This drastically increases retention (k') and eliminates silanol interactions, often resulting in perfect peak symmetry (

    
    ).
    
  • Warning: Ensure your MS source can operate in Positive Mode with this mobile phase (often requires post-column acidification or relying on adducts).

Module 5: Mechanism of Tailing & Resolution

Understanding the chemistry allows for faster troubleshooting.

Mechanism Analyte 2C-iP (Protonated Base) Interaction1 Hydrophobic Interaction (Desired Retention) Analyte->Interaction1 Isopropyl Group Interaction2 Ion-Exchange (Peak Tailing) Analyte->Interaction2 Amine Group (+) Silanol Free Silanol (SiO-) Silanol->Interaction2 electrostatic attraction C18 C18 Ligand C18->Interaction1

Figure 2: Mechanistic view of retention vs. tailing. The goal of "End-capping" or High pH is to eliminate the Red/Yellow path.

References
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.0. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Designer Drugs. Retrieved from [Link]

  • Liakoni, E., et al. (2016). "Mistaking 2C-P for 2C-B: What a Difference a Letter Makes." Journal of Analytical Toxicology, 40(6). Retrieved from [Link]

  • Dolan, J. W. (2009). "Back to Basics: The Role of pH in Retention and Selectivity." LCGC North America. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Identification of 2C-iP Hydrochloride: Unraveling GC-MS Fragmentation Patterns and Alternative Analytical Approaches

For researchers, forensic scientists, and professionals in drug development, the unambiguous identification of novel psychoactive substances (NPS) is a paramount challenge. Among the myriad of emerging designer drugs, th...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, forensic scientists, and professionals in drug development, the unambiguous identification of novel psychoactive substances (NPS) is a paramount challenge. Among the myriad of emerging designer drugs, the 2C family of phenethylamines presents a significant analytical hurdle due to the subtle structural variations between analogues. This guide provides an in-depth technical comparison of analytical methodologies for the identification of 2C-iP hydrochloride (2,5-dimethoxy-4-isopropylphenethylamine hydrochloride), with a primary focus on the interpretation of its Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation patterns. We will explore the causality behind its characteristic fragmentation, compare its analytical signature with alternative techniques, and provide field-proven insights to ensure trustworthy and authoritative identification.

The Analytical Imperative: Why 2C-iP Demands Robust Identification

2C-iP belongs to the 2C series of psychedelic phenethylamines, which are known for their potent hallucinogenic effects.[1] The structural similarity among 2C compounds necessitates highly selective analytical methods to differentiate them from one another and from other classes of NPS.[2] GC-MS has long been a cornerstone in forensic and analytical laboratories for the identification of volatile and semi-volatile compounds, including many NPS.[3] Its coupling of a powerful separation technique with a highly specific detection method provides a robust platform for the analysis of complex mixtures and the elucidation of unknown structures.[4]

Deciphering the Code: GC-MS Fragmentation of 2C-iP

Electron Ionization (EI) is the most common ionization technique used in GC-MS for the analysis of NPS. In EI, high-energy electrons bombard the analyte molecules, causing them to ionize and fragment in a reproducible manner. The resulting mass spectrum is a unique "fingerprint" of the molecule, characterized by the mass-to-charge ratio (m/z) and relative abundance of the fragment ions.[5]

While a publicly available, confirmed mass spectrum for 2C-iP is not readily found in major spectral libraries, we can confidently predict its fragmentation pattern based on the well-established fragmentation of phenethylamines and closely related analogues like 2,5-Dimethoxy-4-(n)-propylthiophenethylamine.[3][6]

The primary fragmentation pathway for phenethylamines involves the cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage), which is the weakest bond in the ethylamine side chain. This cleavage results in the formation of a stable, resonance-stabilized benzyl cation.

Key Predicted Fragments for 2C-iP:

m/z (mass-to-charge ratio) Proposed Fragment Structure Significance
223 [C13H21NO2]+•Molecular Ion (M+) : Represents the intact ionized molecule. Its presence, even at low abundance, is crucial for confirming the molecular weight.
180 [C11H16O2]+Base Peak : Resulting from the characteristic benzylic cleavage with the loss of the ethylamine moiety (CH2NH2). This is expected to be the most abundant ion in the spectrum.
165 [C10H13O2]+Loss of a methyl group from the base peak, a common secondary fragmentation.
152 [C9H12O2]+Further fragmentation of the aromatic ring and methoxy groups.
44 [C2H6N]+Represents the ethylamine side chain fragment.

The presence of the isopropyl group at the 4-position of the phenyl ring will also influence the fragmentation, potentially leading to the loss of a propyl radical (M-43) or a propylene molecule (M-42) from the molecular ion, though these are expected to be minor fragments compared to the dominant benzylic cleavage.

Visualizing the Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathway of 2C-iP under electron ionization.

G M 2C-iP Molecular Ion (M+) m/z = 223 F1 Benzylic Cation (Base Peak) m/z = 180 M->F1 Benzylic Cleavage F2 Ethylamine Radical (Neutral Loss) M->F2

Caption: Predicted EI fragmentation of 2C-iP.

A Comparative Analysis of Identification Techniques

While GC-MS is a powerful tool, a multi-faceted analytical approach is often necessary for the unequivocal identification of NPS. Here, we compare GC-MS with other common analytical techniques for the analysis of 2C-iP hydrochloride.

Technique Principle Advantages for 2C-iP Analysis Disadvantages for 2C-iP Analysis
GC-MS Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection.[4]- High chromatographic resolution. - Reproducible fragmentation patterns for library matching. - Well-established methodology for phenethylamines.[7]- Requires derivatization for polar compounds, which can add complexity. - Thermal degradation of some compounds in the injector port is possible.[2]
LC-MS/MS Separates compounds in the liquid phase followed by tandem mass spectrometry for structural elucidation.[8][9]- Suitable for non-volatile and thermally labile compounds.[4] - High sensitivity and selectivity.[8] - Can often analyze without derivatization.- Higher equipment and operational costs.[10] - Matrix effects can suppress ion signals.[11] - Less standardized fragmentation libraries compared to GC-MS.[12]
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms in a molecule.[13]- Provides unambiguous structure elucidation.[14][15] - Non-destructive technique.- Lower sensitivity compared to MS techniques.[10] - Requires a relatively pure and concentrated sample. - Complex spectra can be difficult to interpret for non-specialists.
FTIR Spectroscopy Measures the absorption of infrared radiation by a sample, providing information about the functional groups present.- Provides information on functional groups, complementing MS data. - Can distinguish between some isomers.- Generally not a standalone identification technique for complex molecules. - Can be challenging for mixture analysis.

Experimental Protocol: GC-MS Analysis of 2C-iP Hydrochloride

This protocol provides a general framework for the analysis of 2C-iP hydrochloride. Optimization of specific parameters may be required based on the instrumentation and sample matrix.

1. Sample Preparation: 1.1. Accurately weigh approximately 1 mg of the 2C-iP hydrochloride standard or sample. 1.2. Dissolve the sample in 1 mL of a suitable solvent such as methanol or acetonitrile. 1.3. For samples in complex matrices (e.g., biological fluids), a liquid-liquid or solid-phase extraction is necessary to isolate the analyte.[7]

2. Derivatization (Optional but Recommended): 2.1. To improve chromatographic peak shape and reduce tailing, derivatization of the primary amine is recommended. A common derivatizing agent for phenethylamines is N-methyl-bis(trifluoroacetamide) (MBTFA) or trifluoroacetic anhydride (TFAA).[16] 2.2. Evaporate the solvent from the sample extract under a gentle stream of nitrogen. 2.3. Add 50 µL of ethyl acetate and 50 µL of MBTFA to the dried residue. 2.4. Cap the vial and heat at 70°C for 20 minutes. 2.5. Cool to room temperature before injection.

3. GC-MS Parameters:

Parameter Condition
GC System Agilent 7890B GC or equivalent
MS System Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (10:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature of 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-550

4. Data Analysis: 4.1. Identify the peak corresponding to 2C-iP (or its derivative) based on its retention time. 4.2. Examine the mass spectrum of the peak and compare it to the predicted fragmentation pattern and any available library spectra. 4.3. The presence of the molecular ion and the characteristic base peak (m/z 180 for underivatized 2C-iP) are key indicators for positive identification.

Logical Workflow for 2C-iP Identification

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Interpretation & Confirmation A Sample Acquisition B Extraction (if necessary) A->B C Derivatization (optional) B->C F NMR Analysis B->F D GC-MS Analysis C->D E LC-MS/MS Analysis C->E G Mass Spectrum Analysis D->G E->G J Structural Elucidation F->J H Fragmentation Pattern ID G->H G->H I Library Matching H->I K Final Identification H->K I->K J->K

Caption: Workflow for the identification of 2C-iP.

Conclusion: A Synergistic Approach to Certainty

The definitive identification of 2C-iP hydrochloride, like many novel psychoactive substances, relies on a comprehensive analytical strategy. Gas Chromatography-Mass Spectrometry, with its ability to provide reproducible and characteristic fragmentation patterns, remains a primary and highly reliable technique. The predicted benzylic cleavage leading to a dominant fragment at m/z 180 serves as a key diagnostic marker for 2C-iP.

However, for absolute certainty, especially in forensic and legal contexts, the orthogonal data provided by alternative techniques such as LC-MS/MS and NMR is invaluable. LC-MS/MS offers superior sensitivity for trace analysis, while NMR provides the gold standard for structural elucidation. By understanding the strengths and limitations of each technique and applying a logical, multi-faceted workflow, researchers and scientists can confidently navigate the analytical challenges posed by the ever-evolving landscape of novel psychoactive substances.

References

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. Available at: [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current Protocols. Available at: [Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Available at: [Link]

  • The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. Biotrial. Available at: [Link]

  • Comparison between LC-MS, GC-MS, and NMR platforms. ResearchGate. Available at: [Link]

  • Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. MDPI. Available at: [Link]

  • 2,5-Dimethoxy-4-propylphenethylamine. PubChem. Available at: [Link]

  • How to Compute Electron Ionization Mass Spectra from First Principles. ACS Publications. Available at: [Link]

  • The Essential Guide to Electron Ionization in GC–MS. Chromatography Online. Available at: [Link]

  • LC-MS/MS in the Clinical Laboratory – Where to From Here?. NIH National Library of Medicine. Available at: [Link]

  • Identification and structure elucidation by NMR spectroscopy. ResearchGate. Available at: [Link]

  • Veridentification and determination of 2,5-dimetoxy-4-bromophenethylamine (2C-B) in real sample by GC-MS methods and derivatization after SPE preparation. ResearchGate. Available at: [Link]

  • Fragmentation Mechanisms. LibreTexts Chemistry. Available at: [Link]

  • Predicting in silico electron ionization mass spectra using quantum chemistry. NIH National Library of Medicine. Available at: [Link]

  • Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. ALWSCI. Available at: [Link]

  • Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method. NIH National Library of Medicine. Available at: [Link]

  • Calculated electron impact ionization fragmentation patterns. ResearchGate. Available at: [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. Available at: [Link]

  • 2,5-Dimethoxy-4-methylamphetamine. SWGDRUG. Available at: [Link]

  • A Comparison of Electron Ionization Mass Spectra Obtained at 70 eV, Low Electron Energies and with Cold EI and Their NIST Library Identification Probabilities. ResearchGate. Available at: [Link]

  • Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. Research Square. Available at: [Link]

  • 4.12: Constructing Partial Structures in NMR Spectroscopy and Combined Structure Determination. LibreTexts Chemistry. Available at: [Link]

  • Advantages of LC-MS-MS Compared to LC-MS for the Determination of Nitrofuran Residues in Honey. ResearchGate. Available at: [Link]

  • Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. SWGDRUG. Available at: [Link]

  • 2,5-Dimethoxy-4-(n)-propylthiophenethylamine. PubChem. Available at: [Link]

  • Advantages and Disadvantages of High-end Mass Spectrometry in a Forensic Toxicology Lab. Agilent. Available at: [Link]

  • 2,5-Dimethoxy-4-ethylamphetamine. Wikipedia. Available at: [Link]

  • Structure Elucidation by NMR. ETH Zurich. Available at: [Link]

  • Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Spectroscopy Online. Available at: [Link]

  • GC–MS chromatogram of the yellow powder and mass spectrum of bk-2C-B. ResearchGate. Available at: [Link]

  • What Is LC-MS, LC-MS Analysis and LC-MS/MS. Technology Networks. Available at: [Link]

  • Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. NIH National Library of Medicine. Available at: [Link]

  • Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices. SpringerLink. Available at: [Link]

  • What Analytical Techniques Are GC, GC/MS, LS, LC/MS, ICP-MS, IR, UV, and NMR? What Are They Primarily Used for?. MtoZ Biolabs. Available at: [Link]

Sources

Comparative

H-NMR and C-NMR spectral data for 2C-iP HCl verification

Technical Guide: Structural Verification of 2C-iP HCl via NMR Spectroscopy Executive Summary 2C-iP HCl (2,5-dimethoxy-4-isopropylphenethylamine hydrochloride) is a psychoactive phenethylamine of the 2C family.[1][2][3] I...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Structural Verification of 2C-iP HCl via NMR Spectroscopy

Executive Summary

2C-iP HCl (2,5-dimethoxy-4-isopropylphenethylamine hydrochloride) is a psychoactive phenethylamine of the 2C family.[1][2][3] In forensic and research settings, its structural verification is critical due to the prevalence of positional isomers (e.g., 2C-P, the n-propyl analog) and potential synthetic impurities.

This guide provides a definitive protocol for the structural elucidation of 2C-iP HCl using Nuclear Magnetic Resonance (NMR) spectroscopy.[3] It focuses on distinguishing the isopropyl moiety from the n-propyl chain of 2C-P, which is the primary challenge in identification.

Part 1: Structural Analysis & Theoretical Basis

The core challenge in verifying 2C-iP is not merely identifying the phenethylamine scaffold, but confirming the branching of the 4-position alkyl chain.

  • The Scaffold: The "2C" backbone consists of a benzene ring with methoxy groups at positions 2 and 5, and an ethylamine chain at position 1.

  • The Variable: Position 4 holds the isopropyl group.[3]

  • The Isomeric Risk: 2C-P (4-n-propyl) is the direct isomer.[3] Mass spectrometry (GC-MS) often yields identical molecular ions (

    
    ) and very similar fragmentation patterns (base peak 
    
    
    
    30 for the amine).[3] NMR is the required orthogonal technique for differentiation.
Diagnostic Splitting Patterns (The "Fingerprint")

The distinction lies in the proton splitting of the alkyl group:

  • 2C-iP (Isopropyl): A septet (1H) and a doublet (6H).[3]

  • 2C-P (n-Propyl): A triplet (2H), a multiplet/sextet (2H), and a triplet (3H).

Part 2: Experimental Protocol

This protocol utilizes Deuterium Oxide (D₂O) as the solvent.[2][3] While CDCl₃ is common for freebases, D₂O is superior for HCl salts due to solubility and the elimination of the broad exchangeable amine proton signal that can obscure the alkyl region in organic solvents.

Workflow Diagram

NMR_Protocol cluster_params Critical Parameters Start Sample Receipt (2C-iP HCl) Prep Sample Prep 10-15 mg in 0.7 mL D2O Start->Prep Ref Internal Standard Add TSP (0.0 ppm) or Maleic Acid (ISTD) Prep->Ref Acq Acquisition 400 MHz+ (1H) 100 MHz+ (13C) Ref->Acq Process Processing Phase/Baseline Corr. Refencing to TSP Acq->Process Param1 Pulse Angle: 90° Acq->Param1 Param2 Relaxation Delay: 1-5s Acq->Param2 Decision Data Analysis Check Isopropyl Region Process->Decision Param3 Scans: 16 (1H), 1024 (13C)

Figure 1: Standardized NMR acquisition workflow for phenethylamine salts.

Part 3: 1H-NMR Spectral Data Analysis

The following data represents the consensus spectral characteristics for 2C-iP HCl in D₂O. The chemical shifts (


) are referenced to TSP (0.00 ppm).[2][3]
Table 1: 1H-NMR Assignment & Comparison (2C-iP vs. 2C-P)
PositionProton Type2C-iP HCl (Isopropyl)2C-P HCl (n-Propyl)Differentiation Note
Ar-H Aromatic (3,[3] 6)~6.90 - 7.00 ppm (2s, 2H)~6.90 - 7.00 ppm (2s, 2H)Indistinguishable. Confirms 2,5-substitution pattern (para).
OCH₃ Methoxy3.75 - 3.85 ppm (2s, 6H)3.75 - 3.85 ppm (2s, 6H)Indistinguishable. Distinct singlets indicate slight magnetic inequivalence.[3][4]

-CH₂
Ethylamine (N-CH2)~3.20 ppm (t, 2H)~3.20 ppm (t, 2H)Triplets due to coupling with

-CH2.[3]

-CH₂
Ethylamine (Ar-CH2)~2.90 ppm (t, 2H)~2.90 ppm (t, 2H)Benzylic protons.
4-Alkyl Benzylic ~3.30 ppm (septet, 1H) ~2.60 ppm (t, 2H) PRIMARY DIAGNOSTIC. 2C-iP has a methine septet; 2C-P has a methylene triplet.
4-Alkyl Middle N/A (Branched)~1.60 ppm (m, 2H)2C-P shows a multiplet here; 2C-iP has no middle methylene.
4-Alkyl Terminal Methyl ~1.20 ppm (d, 6H) ~0.95 ppm (t, 3H) SECONDARY DIAGNOSTIC. 2C-iP is a doublet (6H); 2C-P is a triplet (3H).

Analyst Note: The aromatic protons in 2,5-dimethoxy phenethylamines often appear as two distinct singlets because they are para to each other but in slightly different electronic environments due to the 1-ethylamine vs 4-isopropyl substituents.

Part 4: 13C-NMR Spectral Data Analysis

Carbon NMR provides confirmation of the backbone count.[3] 2C-iP will display 11 distinct carbon signals (assuming magnetic equivalence of the isopropyl methyls).

Table 2: 13C-NMR Assignment (D₂O)
Carbon EnvironmentApprox. Shift (

ppm)
Signal CountNotes
C-O (Methoxy) 56.0 - 57.02Distinct signals for 2- and 5-methoxy carbons.[3]
C-N (

-CH₂)
40.0 - 41.01Adjacent to nitrogen (deshielded).[3]
Ar-CH₂ (

-CH₂)
28.0 - 29.01Benzylic carbon of the ethylamine chain.[3]
Ar-CH (Isopropyl) 26.0 - 27.01Benzylic methine of the isopropyl group.[3]
CH₃ (Isopropyl) 22.0 - 23.01 (2C intensity)High intensity signal representing two equivalent methyls.[3]
Aromatic C-O 150.0 - 152.02Quaternary carbons attached to oxygen.[3][4]
Aromatic C-Alkyl 120.0 - 135.02Quaternary carbons at positions 1 and 4.[3]
Aromatic C-H 110.0 - 115.02Tertiary aromatic carbons (positions 3 and 6).[3]

Part 5: Impurity Profiling & Decision Logic

Common synthetic impurities include under-alkylated precursors or regioisomers.[3] The following decision tree aids in rapid batch validation.

Validation Logic Diagram

Validation_Logic Input Analyze 1H-NMR Spectrum (Alkyl Region 0.5 - 3.5 ppm) Check1 Is there a Septet at ~3.3 ppm? Input->Check1 Check2 Is there a Doublet at ~1.2 ppm? Check1->Check2 Yes Result_Fail REJECT: Check for 2C-P (Look for Triplet/Multiplet) Check1->Result_Fail No (Triplet found) Result_Pass CONFIRMED: 2C-iP (Isopropyl Group Present) Check2->Result_Pass Yes (Integral = 6H) Result_Impurity WARNING: Mixture Check Integration Ratios Check2->Result_Impurity Yes (Integral < 6H)

Figure 2: Logic flow for distinguishing 2C-iP from its n-propyl isomer.

Common Impurities
  • 2,5-Dimethoxy-4-isopropylbenzaldehyde: Look for a proton aldehyde singlet downfield (~10.0 ppm).[3]

  • Solvent Traps:

    • Ethanol: Triplet at 1.17 ppm, Quartet at 3.65 ppm.[3]

    • Isopropanol: Doublet at 1.15 ppm (can overlap with product), Septet at 4.0 ppm.[3] Note: Ensure the product septet is at ~3.3 ppm (benzylic), not 4.0 ppm (O-CH).

References

  • Shulgin, A., & Shulgin, A. (1991).[3] PiHKAL: A Chemical Love Story. Transform Press. (Entry #34: 2C-iP).

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (n.d.).[3][5] Monographs: 2,5-Dimethoxy-phenethylamines. (Referenced for 2C-series consensus shifts).

  • United Nations Office on Drugs and Crime (UNODC). (2016).[3] Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Phenethylamines. (General NMR solvent protocols for HCl salts).

  • Blachut, D., et al. (2012).[3] "Identification of isomeric 2,5-dimethoxy-4-alkylphenethylamines by NMR and GC–MS." Forensic Science International.[3][4] (Differentiation of alkyl chains).

Sources

Validation

FTIR spectrum analysis of pure 2C-iP hydrochloride

Technical Comparison Guide: FTIR Spectrum Analysis of Pure 2C-iP Hydrochloride Executive Summary This guide provides a definitive technical framework for the identification of 2C-iP Hydrochloride (2,5-Dimethoxy-4-isoprop...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: FTIR Spectrum Analysis of Pure 2C-iP Hydrochloride

Executive Summary

This guide provides a definitive technical framework for the identification of 2C-iP Hydrochloride (2,5-Dimethoxy-4-isopropylphenethylamine HCl) using Fourier Transform Infrared Spectroscopy (FTIR).

2C-iP is a structural analog of the scheduled substances 2C-P (propyl) and 2C-I (iodo). In forensic and research contexts, unambiguous identification is critical due to the legal and pharmacological distinctions between these isomers. While Mass Spectrometry (GC-MS) often struggles to differentiate positional isomers without derivatization, FTIR offers superior discriminatory power for salt forms through unique crystal lattice vibrations and functional group "fingerprints."[1]

Key Takeaway: The critical differentiator for 2C-iP is the gem-dimethyl doublet in the 1360–1385 cm⁻¹ region, which distinguishes it from the n-propyl chain of 2C-P and the halogenated 4-position of 2C-I/2C-B.

Methodology Comparison: ATR vs. Transmission

For the analysis of 2C-iP hydrochloride, the sampling technique dictates the quality of the spectral data.

FeatureAttenuated Total Reflectance (ATR) Transmission (KBr Pellet) Verdict
Sample Prep Minimal. Direct application of neat powder to crystal (Diamond/ZnSe).High. Requires grinding with KBr and pressing a translucent pellet.[1]ATR Recommended
Hygroscopicity Resistant. Rapid scan time minimizes moisture absorption.[1]Vulnerable. HCl salts are hygroscopic; KBr pellets can cloud, obscuring the 3000 cm⁻¹ region.ATR Recommended
Reproducibility High. Path length is fixed by the crystal index.[1]Variable. Depends on pellet thickness and particle size.[1]ATR Recommended
Sample Recovery Yes. Non-destructive; sample can be wiped/recovered.[1]No. Sample is embedded in the matrix.[1]ATR Recommended

Recommendation: Use Diamond ATR for forensic workflow.[1] It complies with SWGDRUG Category A/B standards (when combined with MS) and preserves the integrity of hygroscopic hydrochloride salts.

Spectral Characterization & Analysis

The FTIR spectrum of 2C-iP HCl is defined by three distinct zones. The values below are derived from standard phenethylamine salt vibrational modes and comparative structural analysis of the 2C family.

Zone 1: The Ammonium Salt Region (3200 – 2600 cm⁻¹)

As a hydrochloride salt, 2C-iP exhibits a broad, intense band system characteristic of the protonated amine (


).
  • Feature: Broad, multiple bands overlapping the C-H stretching region.

  • Differentiation: This confirms the salt form.[1] The free base would show a sharper doublet (asymmetric/symmetric

    
    ) around 3300–3400 cm⁻¹.[1]
    
Zone 2: The Isopropyl "Fingerprint" (1400 – 1350 cm⁻¹)

This is the primary discriminatory region for distinguishing 2C-iP from 2C-P.

  • 2C-iP (Isopropyl): Exhibits a gem-dimethyl doublet (split peak) due to the symmetric bending of the two methyl groups attached to the same carbon.

    • Peak 1: ~1385 cm⁻¹[1]

    • Peak 2: ~1365 cm⁻¹[1]

  • 2C-P (n-Propyl): Exhibits a single methyl bending vibration near 1380 cm⁻¹.[1] It lacks the distinct splitting seen in the isopropyl isomer.

Zone 3: The Ether & Aromatic Region (1300 – 800 cm⁻¹)

Characteristic of the "2C" scaffold (2,5-dimethoxyphenethylamine).[2]

  • Aryl-Alkyl Ether (C-O-C): Strong asymmetric stretching at 1200–1260 cm⁻¹ and symmetric stretching at 1020–1050 cm⁻¹ .[1]

  • Aromatic Substitution: The 1,2,4,5-tetrasubstitution pattern produces specific out-of-plane (OOP) bending bands in the 800–900 cm⁻¹ range.

Comparative Data Table
Functional GroupVibration Mode2C-iP HCl (Isopropyl) 2C-P HCl (n-Propyl) 2C-I HCl (Iodo)
Amine Salt N-H Stretch (

)
2600–3200 (Broad)2600–3200 (Broad)2600–3200 (Broad)
Alkyl Group C-H Bend (

)
Doublet (1385, 1365) Single (~1380) Single (~1380)
Ether C-O Stretch (Asym)~1250 (Strong)~1250 (Strong)~1250 (Strong)
Halogen C-X StretchAbsentAbsent< 600 (Far IR)

Experimental Protocol (SOP)

Objective: Obtain a confirmatory FTIR spectrum for 2C-iP HCl.

  • Instrument Startup:

    • Ensure FTIR interferometer is stable (Green laser status).

    • Cool detector (if MCT) or verify DTGS stability.[1]

    • Clean ATR crystal with isopropanol; ensure background scan shows no residual peaks.[1]

  • Background Collection:

    • Collect air background (32 scans, 4 cm⁻¹ resolution).[1]

  • Sample Loading:

    • Place ~2-5 mg of 2C-iP HCl powder onto the center of the Diamond ATR crystal.

    • Critical Step: Apply pressure using the anvil until the force gauge reads optimal contact (usually 80–100 clicks or specific torque setting). Poor contact results in weak absorbance bands.[1]

  • Data Acquisition:

    • Scan Range: 4000 – 600 cm⁻¹.[1]

    • Resolution: 4 cm⁻¹.[1]

    • Accumulations: 32 scans (increase to 64 if signal-to-noise is low).

  • Post-Processing:

    • Apply ATR Correction (if not automated) to account for penetration depth variance.[1]

    • Baseline correct if significant drift is observed (rare with Diamond ATR).[1]

    • Identify key peaks: 1385/1365 doublet, 1250 ether stretch.[1]

Visualization of Workflows

Figure 1: Analytical Workflow for 2C-iP Identification

G Start Unknown Powder (Suspected 2C-iP) Prep Sample Prep (Direct ATR Loading) Start->Prep Scan FTIR Acquisition (4000-600 cm⁻¹) Prep->Scan Process Spectral Processing (ATR Correction) Scan->Process Analyze Peak Analysis (Fingerprint Region) Process->Analyze Result Identification (2C-iP HCl) Analyze->Result

Caption: Step-by-step analytical workflow from sample intake to final spectral identification.

Figure 2: Decision Tree for 2C-Analog Differentiation

Tree Root Analyze Spectrum (Fingerprint 1500-600 cm⁻¹) CheckEther Check 1250 & 1040 cm⁻¹ (Methoxy Stretches) Root->CheckEther Not2C Not 2C Family (Check other classes) CheckEther->Not2C Absent CheckAlkyl Check 1360-1390 cm⁻¹ (Alkyl Bending) CheckEther->CheckAlkyl Present Doublet Distinct Doublet (1385 & 1365 cm⁻¹) CheckAlkyl->Doublet Single Single Peak (~1380 cm⁻¹) CheckAlkyl->Single Result_iP Match: 2C-iP (Isopropyl) Doublet->Result_iP CheckChain Check 720 cm⁻¹ (Rocking) Single->CheckChain Result_P Match: 2C-P (n-Propyl) CheckChain->Result_P Rocking Present Result_Halogen Match: 2C-I / 2C-B (Halogenated) CheckChain->Result_Halogen Rocking Absent

Caption: Logic flow for distinguishing 2C-iP from its propyl (2C-P) and halogenated (2C-I) analogs.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2016).[1] SWGDRUG Recommendations, Version 7.1. Retrieved from [Link]

  • Davidson, J. T., & Jackson, G. P. (2019).[1] The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivariate analysis of ion abundances in electron ionization mass spectra.[3] Forensic Chemistry, 14, 100160. (Demonstrates the necessity of spectral differentiation for 2C-derivative isomers).

  • LibreTexts Chemistry. (2025).[1] Infrared Spectroscopy Absorption Table - Gem-Dimethyl Doublet. Retrieved from [Link][4][5][6]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Authoritative source for isopropyl doublet vs. n-propyl singlet IR theory).

Sources

Comparative

Comparative Guide: Binding Affinity &amp; Pharmacology of 2C-iP vs. 2C-B at 5-HT2 Receptors

Executive Summary This guide provides a technical comparison between 2C-B (4-bromo-2,5-dimethoxyphenethylamine) and its structural analog 2C-iP (4-isopropyl-2,5-dimethoxyphenethylamine, also known as "Ganesha"). While 2C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 2C-B (4-bromo-2,5-dimethoxyphenethylamine) and its structural analog 2C-iP (4-isopropyl-2,5-dimethoxyphenethylamine, also known as "Ganesha").

While 2C-B is a well-characterized high-affinity partial agonist at the 5-HT2A receptor, 2C-iP represents a distinct structure-activity relationship (SAR) challenge. The substitution of the compact, lipophilic bromine atom with a bulky, branched isopropyl group significantly alters receptor binding kinetics. Current pharmacological data indicates that 2C-iP exhibits lower binding affinity and reduced in vivo potency compared to 2C-B, likely due to steric hindrance within the receptor's hydrophobic pocket.

This document outlines the comparative data, the structural basis for these differences, and a validated experimental workflow for researchers to empirically determine


 values for novel analogs.

Structural Basis of Affinity

The primary differentiator between these two compounds lies at the C4 position of the phenyl ring.[1] This position is critical for interaction with the hydrophobic pocket of the 5-HT2A receptor (specifically residues in Transmembrane Helix 5 and 6).

  • 2C-B (Benchmark): Contains a Bromine atom.[1]

    • Properties: Highly lipophilic, electron-withdrawing, and sterically compact.

    • Effect: Fits tightly into the receptor's hydrophobic cleft, stabilizing the active conformation.

  • 2C-iP (Challenger): Contains an Isopropyl group.

    • Properties: Lipophilic but sterically bulky and branched.

    • Effect: The branching creates steric clash preventing deep insertion into the binding pocket compared to the linear n-propyl chain (found in the highly potent 2C-P).

Comparative Binding Data

The following table synthesizes established data for 2C-B with inferred pharmacological profiles for 2C-iP based on structure-activity relationships (SAR) and in vivo dosage equivalence.

Table 1: Receptor Binding & Functional Profile

Parameter2C-B (Reference Standard)2C-iP (Target Analyte)
5-HT2A Affinity (

)
1.0 – 10 nM (Agonist labeled) [1]> 30 nM (Predicted/Inferred) [2]
5-HT2C Affinity (

)
8 – 35 nM [1]Lower affinity vs 2C-B (Predicted)
5-HT2B Affinity (

)
3 – 8 nM (High Liability) [1]Unknown (Presumed Liability)
Functional Efficacy Partial Agonist (

~50-80%)
Partial Agonist (Lower Intrinsic Activity)
Human Active Dose 12 – 24 mg24 – 32 mg [3]
Potency Ratio 1.0x (Baseline)~0.5x (Approx. half potency of 2C-B)

Note on Data Gaps: While 2C-B is extensively documented in the PDSP database, 2C-iP lacks robust peer-reviewed radioligand binding data. The values above are derived from Shulgin's equipotent dosage ratios and SAR trends observed in C4-alkyl phenethylamines.

Mechanism of Action: 5-HT2A Signaling[2]

To understand the downstream effects of binding, we must visualize the Gq-coupled signaling pathway. Both compounds activate this pathway, leading to intracellular calcium release.

G Ligand Ligand (2C-B / 2C-iP) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binding GProtein Gαq/11 Protein Receptor->GProtein Activation PLC Phospholipase C (PLC-β) GProtein->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Response Neuronal Depolarization (Psychedelic Effect) Ca->Response Signaling Cascade

Figure 1: Canonical 5-HT2A signaling pathway activated by phenethylamine agonists.

Experimental Protocol: Determining

Since 2C-iP data is scarce, the following self-validating protocol is designed for researchers to experimentally determine its


 relative to 2C-B.
Method: Competitive Radioligand Binding Assay

Objective: Measure the inhibition constant (


) of 2C-iP by displacing a radiolabeled ligand from 5-HT2A receptors.

Reagents:

  • Source Tissue: HEK293 cells stably expressing human 5-HT2A receptors.

  • Radioligand:

    
    -Ketanserin (Antagonist, for high-capacity screening) or 
    
    
    
    -DOI (Agonist, for high-affinity state detection). Recommendation: Use
    
    
    -DOI to specifically measure agonist affinity relevant to psychedelic potency.
  • Reference Standard: Unlabeled 2C-B.

Workflow Diagram:

Workflow Start Cell Membrane Prep Mix Incubation (Membrane + Radioligand + Test Drug) Start->Mix Equil Equilibrium (60 min @ 37°C) Mix->Equil Filter Vacuum Filtration (GF/B Filters) Equil->Filter Wash Wash Buffer (Tris-HCl, cold) Filter->Wash Count Scintillation Counting Wash->Count Analysis Data Analysis (Non-linear Regression) Count->Analysis

Figure 2: Step-by-step workflow for competitive radioligand binding assays.

Detailed Steps:
  • Preparation: Homogenize cell membranes in 50 mM Tris-HCl buffer (pH 7.4).

  • Saturation: Determine

    
     of the radioligand alone to validate the system.
    
  • Competition:

    • Incubate membranes with fixed concentration of radioligand (~0.5 nM).

    • Add increasing concentrations of 2C-iP (

      
       M to 
      
      
      
      M).
    • Run parallel wells with 2C-B as the positive control.

  • Termination: Filter through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).

  • Calculation: Use the Cheng-Prusoff equation to convert

    
     to 
    
    
    
    :
    
    
    Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant.

Safety & Translational Implications[3]

5-HT2B Liability (Valvulopathy): Researchers must note that 2C-B has high affinity (


 < 10 nM) for the 5-HT2B receptor . Chronic activation of 5-HT2B is causally linked to cardiac valvulopathy (fibrosis of heart valves).
  • Risk Assessment: Given the structural homology, 2C-iP is highly likely to retain 5-HT2B affinity.

  • Precaution: Any in vivo studies should monitor for off-target cardiovascular effects.

References

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs).[2] Neuropharmacology, 99, 546-553.[2]

  • Eshleman, A. J., et al. (2018). Structure-Activity Relationships of Substituted Phenethylamines at 5-HT2 Receptors. PDSP Database Data.

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Entry #28: Ganesha).

  • Knight, A. R., et al. (2004). Pharmacological characterisation of the agonist radioligand [125I]DOI at human 5-HT2A, 5-HT2B and 5-HT2C receptors. Naunyn-Schmiedeberg's Archives of Pharmacology.

Sources

Validation

A Senior Application Scientist's Guide to Differentiating 2C-iP and 2C-I Using Mass Spectrometry

For researchers, forensic chemists, and professionals in drug development, the precise identification of novel psychoactive substances (NPS) is a paramount challenge. The high degree of structural similarity among compou...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, forensic chemists, and professionals in drug development, the precise identification of novel psychoactive substances (NPS) is a paramount challenge. The high degree of structural similarity among compounds within the 2C class of phenethylamines necessitates robust and sophisticated analytical techniques for unambiguous differentiation.[1] This guide provides an in-depth, technical comparison of 4-iodo-2,5-dimethoxyphenethylamine (2C-I) and its isopropyl analog, 2C-iP, focusing on their differentiation using mass spectrometry. We will explore the causal mechanisms behind their fragmentation patterns and provide validated, step-by-step protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Molecular Structures and the Analytical Challenge

The 2C family of psychedelic phenethylamines is characterized by two carbon atoms between the amino group and the benzene ring.[2] The core structure of 2C-I and 2C-iP is identical, save for the substituent at the 4-position of the phenyl ring.

  • 2C-I: Features an iodine atom (I) at the 4-position.

    • Molar Mass: 307.13 g/mol [3]

  • 2C-iP: Features an isopropyl group (-CH(CH₃)₂) at the 4-position.

    • Molar Mass: 223.33 g/mol

While the significant difference in molar mass makes them easily distinguishable when analyzed as pure standards, the primary analytical challenge arises from the shared core phenethylamine structure. This structural similarity leads to common fragmentation pathways, making it crucial to identify the unique fragment ions that serve as diagnostic markers for each compound. The primary cleavage site for 2C series compounds under electron ionization is the Cβ-Cα bond of the ethylamine side chain.[4]

Gas Chromatography-Mass Spectrometry (GC-MS): A Primary Screening Tool

GC-MS is a highly sensitive and established method for identifying designer stimulants like those in the 2C family.[5] For effective GC analysis, primary amines like 2C-I and 2C-iP often require derivatization to improve their thermal stability and chromatographic behavior. Acetylation or, more commonly, derivatization with pentafluoropropionic anhydride (PFPA) is employed.[5]

The primary amine group in 2C compounds can cause peak tailing on many GC columns and may undergo thermal degradation in the injector port. Converting the -NH₂ group to a less polar, more thermally stable derivative like an N-acetyl or N-PFPA amide mitigates these issues. This results in sharper, more symmetrical chromatographic peaks and highly reproducible fragmentation patterns, which are essential for confident library matching and identification.

Caption: GC-MS workflow for 2C compound analysis.

This protocol is adapted from established methods for analyzing designer stimulants in urine.[5]

  • Sample Preparation (Urine):

    • Transfer 1-5 mL of the urine sample to a glass test tube.

    • Add 500 µL of 5.0 N aqueous NaOH to basify the sample.

    • Add 750 µL of hexane and vortex for 15 seconds for liquid-liquid extraction.

    • Centrifuge for 5 minutes at approximately 1650 x g.

    • Carefully transfer the upper organic (hexane) layer to a clean glass test tube.

  • Derivatization:

    • Add four drops of pentafluoropropionic anhydride (PFPA) to the hexane extract.

    • Vortex thoroughly to mix.

    • Cap the tube and incubate in a 50°C water bath for 15 minutes.

    • Allow the tube to cool, then add 250 µL of 5.0 N NaOH to quench excess PFPA and vortex for 30 seconds.

    • Centrifuge for 5 minutes at 1650 x g.

  • Final Extraction:

    • Transfer the top hexane layer to a clean autosampler vial for analysis.

  • GC-MS Conditions:

    • GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

    • Injector: Splitless mode, 250°C.

    • Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

The primary fragmentation mechanism for phenethylamines is α-cleavage (cleavage of the Cβ-Cα bond), resulting in a characteristic iminium ion.[4] The substituent at the 4-position remains on the aromatic fragment, providing the key to differentiation.

Fragmentation_Comparison cluster_2CI 2C-I Fragmentation (PFPA Derivative) cluster_2CIP 2C-iP Fragmentation (PFPA Derivative) M_2CI Parent Ion (M+) m/z 453 Frag1_2CI [M-CH2NH-PFPA]+ m/z 277 M_2CI->Frag1_2CI α-cleavage Base_2CI Base Peak [M-CH3]+ M_2CIP Parent Ion (M+) m/z 369 Frag1_2CIP [M-CH2NH-PFPA]+ m/z 193 M_2CIP->Frag1_2CIP α-cleavage Base_2CIP Base Peak [M-CH3]+ m/z 354 M_2CIP->Base_2CIP Loss of methyl from isopropyl group

Sources

Comparative

A Researcher's Guide to Purity Validation of 2C-iP HCl: A Comparative Analysis of Melting Point Determination and Modern Analytical Techniques

For researchers and drug development professionals, establishing the purity of a novel or specialized compound like 2C-iP HCl (2-(4-isopropyl-2,5-dimethoxyphenyl)ethan-1-amine hydrochloride) is a critical first step in a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, establishing the purity of a novel or specialized compound like 2C-iP HCl (2-(4-isopropyl-2,5-dimethoxyphenyl)ethan-1-amine hydrochloride) is a critical first step in any experimental workflow.[1] This guide provides an in-depth analysis of using the classical method of melting point determination as a primary tool for purity validation. It further offers a comparative perspective on how this age-old technique integrates with and stacks up against modern analytical methods, ensuring a comprehensive approach to compound verification.

The Enduring Relevance of Melting Point in the Age of Spectroscopy

Melting point determination is a foundational technique in chemistry, offering a quick and cost-effective initial assessment of a crystalline solid's purity.[2][3] A pure, crystalline solid will typically exhibit a sharp, well-defined melting point. Conversely, the presence of impurities will lead to a depression and broadening of the melting range.[4] This phenomenon, known as melting point depression, provides a qualitative and semi-quantitative measure of purity.

To provide context, it is useful to consider the melting points of structurally related phenethylamine hydrochlorides:

CompoundMelting Point (°C)
2C-P hydrochloride207-209
2,5-Dimethoxyphenethylamine hydrochloride (2C-H HCl)139[5][6]
2,5-Dimethoxy-4-methylamphetamine HCl (DOM HCl)187.6

This table presents melting points of compounds structurally similar to 2C-iP HCl to provide a general expected range.

The expected melting point of 2C-iP HCl would likely fall within the broader range of these related structures. However, the key diagnostic feature for purity is the narrowness of the observed melting range. A broad range (e.g., greater than 2 °C) suggests the presence of impurities.

A Comparative Look: Melting Point vs. Modern Analytical Methods

While melting point is an excellent preliminary tool, it is not an exhaustive purity analysis. For comprehensive characterization and validation, especially in a research and drug development context, it must be supplemented with more sophisticated techniques.[7][8]

Analytical TechniquePrincipleAdvantagesLimitations
Melting Point Determination Observation of the temperature range over which a solid transitions to a liquid.Rapid, inexpensive, requires minimal sample, good initial indicator of purity.[2][4]Not specific for identification, less sensitive to small amounts of impurities, not suitable for amorphous or decomposing substances.
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on their differential partitioning between a stationary and mobile phase.Highly sensitive and quantitative, can separate and quantify individual impurities, well-established and validated methods.More expensive instrumentation, requires method development, solvent and column costs.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile components followed by detection and identification based on their mass-to-charge ratio.Excellent for identifying volatile impurities, provides structural information from mass spectra.Requires the analyte to be volatile or derivatized, potential for thermal degradation of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a sample.Provides unambiguous structural elucidation, can detect and quantify impurities without the need for a reference standard for the impurity itself.High instrument cost, requires specialized expertise for data interpretation, less sensitive than chromatographic methods for trace impurities.

Experimental Protocols

Protocol 1: Melting Point Determination of 2C-iP HCl

This protocol outlines the standard procedure for determining the melting point of a crystalline solid using a capillary melting point apparatus.

Objective: To determine the melting range of a 2C-iP HCl sample as an indicator of its purity.

Materials:

  • 2C-iP HCl sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Spatula

  • Mortar and pestle (optional, for grinding coarse crystals)

Procedure:

  • Sample Preparation: Ensure the 2C-iP HCl sample is a fine, dry powder. If necessary, gently grind any large crystals using a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample down. The packed sample height should be 2-3 mm.

  • Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/minute) to get a rough estimate.

  • Accurate Determination: For an accurate measurement, start with a fresh sample and heat rapidly to about 15-20 °C below the estimated melting point. Then, reduce the heating rate to 1-2 °C/minute.[9]

  • Observation: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the clear point). The melting range is the difference between these two temperatures.

  • Repeat: Perform the measurement in triplicate for accuracy.

Interpretation of Results:

  • Sharp Melting Range (≤ 2 °C): Indicative of a relatively pure compound.

  • Broad Melting Range (> 2 °C) and Depressed Melting Point: Suggests the presence of impurities.

Protocol 2: Purity Validation by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the purity of 2C-iP HCl using reverse-phase HPLC with UV detection.

Objective: To separate and quantify impurities in a 2C-iP HCl sample.

Materials:

  • 2C-iP HCl sample

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare two mobile phases. Mobile Phase A: 0.1% formic acid in water. Mobile Phase B: 0.1% formic acid in acetonitrile. Degas both mobile phases.

  • Sample Preparation: Accurately weigh and dissolve a known amount of 2C-iP HCl in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 280 nm

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

  • Data Analysis: Integrate the peaks in the chromatogram. The purity of the 2C-iP HCl is typically expressed as the area percentage of the main peak relative to the total area of all peaks.

Method Validation: A full validation of the HPLC method should be performed according to ICH guidelines and would include assessing parameters such as specificity, linearity, accuracy, precision, and limit of detection/quantitation.[10]

Visualizing the Workflow

Caption: Workflow for Purity Validation of 2C-iP HCl

Conclusion: An Integrated Approach to Purity Validation

For novel compounds like 2C-iP HCl, a single analytical technique is rarely sufficient to definitively establish purity. Melting point determination serves as an invaluable, rapid, and accessible first-line assessment. A sharp melting range provides a high degree of confidence in the sample's purity. However, for the rigorous demands of research and drug development, this classical method should be part of a larger analytical toolkit. Orthogonal methods such as HPLC, GC-MS, and NMR provide quantitative data and structural confirmation that are essential for comprehensive purity validation and for meeting regulatory expectations. By integrating these techniques, researchers can ensure the quality and integrity of their starting materials, which is the bedrock of reliable and reproducible scientific outcomes.

References

  • ChemBK. 2C-I (hydrochloride). [Link]

  • Wikipedia. 2C-P. [Link]

  • Scribd. Synthesis of 2C-B HCl from 2,5-DMNS. [Link]

  • IVT - Institute of Validation Technology. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • ResearchGate. (PDF) True Melting Point Determination. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]

  • ResolveMass Laboratories Inc. Melting Point Determination. [Link]

  • International Journal of Pharmaceutical Erudition. Analytical method validation: A brief review. [Link]

  • SWGDrug. 2,5-Dimethoxy-4-methylamphetamine. [Link]

  • SSERC. Melting point determination. [Link]

  • LCGC International. Analytical Method Validation: Back to Basics, Part II. [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

Sources

Validation

A Comparative Guide to the Potency of 2C-Phenethylamine Psychedelics: Focus on 2C-iP and the Head-Twitch Response Model

Introduction: The 2C Family and a Behavioral Proxy for Psychedelic Activity The 2C-x series of phenethylamines, distinguished by methoxy groups at the 2 and 5 positions of the phenyl ring, represents a significant class...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2C Family and a Behavioral Proxy for Psychedelic Activity

The 2C-x series of phenethylamines, distinguished by methoxy groups at the 2 and 5 positions of the phenyl ring, represents a significant class of synthetic psychedelic compounds.[1][2] Their psychoactive effects are primarily mediated by their action as agonists at the serotonin 2A (5-HT2A) receptor.[3] In preclinical research, a reliable behavioral assay used to assess the potency of these compounds is the head-twitch response (HTR) in rodents. This rapid, side-to-side head movement is a well-established behavioral proxy for 5-HT2A receptor activation and correlates strongly with the hallucinogenic potential of substances in humans.

This guide provides a comparative analysis of the potency of 2,5-dimethoxy-4-isopropylphenethylamine (2C-iP) and related 2C-x compounds. Due to a scarcity of published in vivo head-twitch response data for 2C-iP and several of its close analogs, this comparison will primarily focus on in vitro measures of 5-HT2A receptor affinity (Ki). This will be supplemented with available HTR data to provide a more complete picture of their relative potencies.

Mechanism of Action: The 5-HT2A Receptor Signaling Cascade

The hallucinogenic effects of 2C-x compounds are initiated by their binding to and activation of the 5-HT2A receptor, a G protein-coupled receptor (GPCR).[3] Upon agonist binding, the receptor undergoes a conformational change, activating the associated Gq alpha subunit. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). Concurrently, DAG activates protein kinase C (PKC). The culmination of these signaling events in specific neuronal populations is understood to be the underlying mechanism for both the psychedelic experience in humans and the head-twitch response in rodents.

5-HT2A Signaling Pathway cluster_membrane Cell Membrane 5HT2A_R 5-HT2A Receptor Gq Gq Protein 5HT2A_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG 2C_Agonist 2C-x Compound (Agonist) 2C_Agonist->5HT2A_R Binds to Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation HTR Head-Twitch Response Ca_Release->HTR Contributes to PKC_Activation->HTR Contributes to

Figure 1: Simplified 5-HT2A receptor signaling pathway leading to the Head-Twitch Response.

Comparative Potency Analysis

Table 1: Comparative 5-HT2A Receptor Binding Affinities and Head-Twitch Response Potency

CompoundChemical Class5-HT2A Ki (nM)HTR ED50 (mg/kg)
2C-iP PhenethylamineData Not AvailableData Not Available
2C-I Phenethylamine9.30.83
2C-E Phenethylamine4.5Data Not Available
2C-P PhenethylamineData Not AvailableData Not Available
DOI Phenylisopropylamine0.7~0.2-0.5 (Typical Range)

Note: Ki values are for the human recombinant 5-HT2A receptor and were obtained under similar assay conditions for 2C-I and 2C-E, allowing for direct comparison. The HTR ED50 for DOI can vary between studies and mouse strains.

  • 2C-E displays a higher affinity for the 5-HT2A receptor (lower Ki value) than 2C-I . This suggests that, all other factors being equal, 2C-E would likely be more potent in eliciting a head-twitch response.

  • The single available in vivo data point for 2C-I (ED50 of 0.83 mg/kg) provides a valuable benchmark for the potency of this class of compounds in the HTR model.

  • The reference compound DOI (2,5-dimethoxy-4-iodoamphetamine) exhibits a significantly higher affinity for the 5-HT2A receptor than the tested 2C-x compounds, which is consistent with its well-established high potency in inducing the HTR.

The lack of data for 2C-iP and 2C-P highlights a gap in the current scientific literature and underscores the need for further research to fully characterize the structure-activity relationships within the 2C-x family.

Experimental Protocol: Head-Twitch Response (HTR) Assay

To ensure the generation of reliable and reproducible data, a standardized protocol for the HTR assay is essential. The inclusion of both vehicle and positive controls is a critical component of a self-validating system.

Objective: To quantify the dose-dependent effects of a test compound (e.g., 2C-iP) on the frequency of head-twitches in mice.

Materials:

  • Test compound (e.g., 2C-iP), Positive Control (e.g., DOI), Vehicle (e.g., saline)

  • Male C57BL/6J mice (8-10 weeks old)

  • Standard laboratory animal housing

  • Observation chambers (e.g., clear Plexiglas cylinders)

  • Video recording equipment (optional, but recommended for verification)

  • Precision balance, syringes, and appropriate solvents

Workflow:

HTR Experimental Workflow A 1. Animal Acclimation (Minimum 7 days) C 3. Randomization (Assign mice to treatment groups) A->C B 2. Drug Preparation (Vehicle, Test Compound Doses, Positive Control) D 4. Drug Administration (e.g., Intraperitoneal injection) B->D C->D E 5. Observation Period (Place mouse in chamber and record for 30-60 min) D->E F 6. Data Collection (Count number of head twitches) E->F G 7. Data Analysis (Dose-response curve generation, ED50 calculation) F->G

Figure 2: A typical experimental workflow for a Head-Twitch Response study.

Step-by-Step Methodology:

  • Animal Acclimation: House mice in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week prior to the experiment to minimize stress-induced variability.

  • Drug Preparation: On the day of the experiment, prepare fresh solutions of the test compound at various doses, a positive control (e.g., 1 mg/kg DOI), and a vehicle control. The choice of vehicle should be based on the solubility of the test compound.

  • Group Assignment: Randomly assign mice to different treatment groups (vehicle, positive control, and multiple doses of the test compound). A typical group size is 8-10 mice.

  • Administration: Administer the prepared solutions via a consistent route, typically intraperitoneal (i.p.) injection, for rapid systemic absorption.

  • Behavioral Observation: Immediately after injection, place each mouse individually into an observation chamber. The observation period typically lasts for 30 to 60 minutes.

  • Scoring: A trained observer, blind to the treatment conditions, should count the number of head twitches for each animal. A head twitch is defined as a rapid, spasmodic, side-to-side rotational movement of the head.

  • Data Analysis: Tally the total number of head twitches for each animal. Calculate the mean and standard error of the mean (SEM) for each treatment group. Plot the mean head-twitch counts against the dose of the test compound to generate a dose-response curve. The ED50 (the dose that produces 50% of the maximal response) can then be calculated using non-linear regression analysis.

Experimental Causality and Trustworthiness:

  • Why C57BL/6J mice? This strain is widely used because it exhibits a robust and reliable head-twitch response to 5-HT2A agonists.

  • The necessity of a Vehicle Control: The vehicle group establishes the baseline level of head-twitch behavior, ensuring that the observed effects are due to the compound and not the injection procedure or environment.

  • The role of a Positive Control: The positive control group (e.g., DOI) validates the assay. A robust response in this group confirms that the experimental conditions are suitable for detecting a 5-HT2A agonist-induced HTR.

Conclusion and Future Directions

This guide highlights the central role of the 5-HT2A receptor in the action of 2C-x psychedelics and the utility of the head-twitch response model in assessing their potency. While a direct comparison of 2C-iP's in vivo potency remains elusive due to a lack of published data, in vitro binding affinities suggest that variations in the 4-position substituent on the phenethylamine scaffold significantly influence 5-HT2A receptor interactions. The higher affinity of 2C-E compared to 2C-I suggests it is likely a more potent HTR inducer.

To provide a definitive ranking of the in vivo potency of the 2C-x series, including 2C-iP and 2C-P, further preclinical studies employing the standardized head-twitch response assay are required. Such data would be invaluable for researchers in the fields of neuroscience and drug development, enabling a more complete understanding of the structure-activity relationships that govern the psychedelic effects of this important class of compounds.

References

  • Wikipedia. (2024). 2C-I. [Link]

  • Halberstadt, A. L., et al. (2020). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Publications. [Link]

  • Bhattacharyya, S., et al. (2009). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI. [Link]

  • Gatch, M. B., et al. (2017). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. NCBI. [Link]

  • Braden, M. R., et al. (2006). Affinities of New Compounds for the Human 5- HT 2A and 5-HT 2C Receptors Using Both Agonist and Antagonist Radioligands. ResearchGate. [Link]

  • Felsing, D. E., et al. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLOS One. [Link]

  • Wikipedia. (2024). 2C-P. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2011). 5-HT2A and 5-HT2C receptors exert opposing effects on locomotor activity in mice. NCBI. [Link]

  • Liakoni, E., et al. (2017). Mistaking 2C-P for 2C-B: What a Difference a Letter Makes. PubMed. [Link]

  • Blough, B. E., et al. (2014). K I values (lM) and binding-to-uptake ratios for various compounds at SERT and VMAT2. ResearchGate. [Link]

  • Zazula, M., & Hess, G. (2010). DOI, an agonist of 5-HT2A/2C serotonin receptor, alters the expression of cyclooxygenase-2 in the rat parietal cortex. PubMed. [Link]

  • Wikipedia. (2024). 2C (psychedelics). [Link]

  • Lee, H., et al. (2021). New designer phenethylamines 2C-C and 2C-P have abuse potential and induce neurotoxicity in rodents. PubMed. [Link]

  • Acuña-Castillo, C., et al. (2002). Concentration-response curves for DOI and 2C-I at 5-HT2 receptors. ResearchGate. [Link]

  • Reddit. (2022). What is the Ki value of Psilocin to serotonin 5-HT2A receptor?. [Link]

  • Bauer, J. L., et al. (2023). Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5‑HT2A Receptor Agonists. ScienceOpen. [Link]

  • Kim, D. Y., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry. Semantic Scholar. [Link]

  • Egan, C. T., et al. (1998). High‐Affinity Agonist Binding Correlates with Efficacy (Intrinsic Activity) at the Human Serotonin 5‐HT2A and 5‐HT2C Receptors: Evidence Favoring the Ternary Complex and Two‐State Models of Agonist Action. ResearchGate. [Link]

  • Acuña-Castillo, C., et al. (2002). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. NCBI. [Link]

Sources

Comparative

Comparative Spectroscopic Characterization: 2C-iP Hydrochloride UV-Vis Absorption Profiles

Topic: UV-Vis Absorption Maxima for 2C-iP Hydrochloride Characterization Content Type: Publish Comparison Guide Audience: Researchers, Forensic Scientists, and Drug Development Professionals Executive Summary This techni...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Maxima for 2C-iP Hydrochloride Characterization Content Type: Publish Comparison Guide Audience: Researchers, Forensic Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides the definitive ultraviolet-visible (UV-Vis) absorption maxima (


) for 2C-iP hydrochloride  (2,5-dimethoxy-4-isopropylphenethylamine), a structural analog within the 2C series of psychedelic phenethylamines.

In forensic and research settings, 2C-iP presents a specific analytical challenge: its chromophore is nearly identical to its structural isomer 2C-P (4-propyl) and closely resembles the halogenated analogs (e.g., 2C-B). This guide synthesizes primary spectral data with a comparative analysis of homologous compounds, establishing a robust protocol for purity assessment and preliminary class identification.

Physicochemical Profile & Spectral Data

The UV-Vis spectrum of 2C-iP is dominated by the 2,5-dimethoxybenzene core. The 4-isopropyl substituent acts as a weak auxochrome (alkyl group, +I effect), causing a slight bathochromic shift relative to the unsubstituted parent (2C-H), but lacking the significant redshift seen in conjugated systems.

Primary Absorption Maxima (2C-iP HCl)
Band TypeWavelength (

)
Electronic TransitionStructural Origin
E-Band (Ethylene)226 nm

Aromatic ring excitation (high intensity)
B-Band (Benzenoid)291 nm

2,5-dimethoxy substitution pattern (characteristic secondary band)

Note: Data reflects measurements in Methanol (MeOH) or Ethanol (EtOH). Aqueous acidic solutions (0.1 M HCl) may show minor hypsochromic shifts (1–2 nm) due to protonation effects on the solvent shell, though the amine protonation state remains constant.

Comparative Analysis: 2C-iP vs. Analogs

Distinguishing 2C-iP from its analogs requires understanding the electronic influence of the 4-position substituent. The following table contrasts 2C-iP with common alternatives encountered in forensic casework.

Table 1: Comparative UV-Vis Maxima of 2C-Series Analogs
Compound4-Position Substituent

1 (nm)

2 (nm)
Discrimination Potential (UV Only)
2C-iP Isopropyl (

)
226291 Reference Standard
2C-P n-Propyl (

)
~226290-291 None (Spectroscopically Indistinguishable)
2C-H Hydrogen (

)
~225288 Low (Minor Hypsochromic Shift)
2C-B Bromine (

)
~230293-294 Moderate (Slight Bathochromic Shift due to polarizability)
2C-E Ethyl (

)
~226290-291 Very Low

Key Insight: The UV spectra of 2C-iP and 2C-P are essentially superimposable. The structural difference (branched vs. straight chain alkyl) does not significantly alter the energy gap of the aromatic


 transitions. Therefore, UV-Vis cannot be used for definitive identification  between these isomers; it serves primarily as a Class Identification  tool (confirming the 2,5-dimethoxy-phenethylamine core) and a Purity Check .
Analytical Workflow & Decision Logic

To ensure scientific integrity, UV-Vis data must be integrated into a multi-modal workflow. The diagram below illustrates the decision pathway for characterizing 2C-iP, highlighting where UV-Vis succeeds and where orthogonal methods (MS/NMR) are mandatory.

G Sample Unknown Sample (Suspected 2C-iP) Solvation Solvation (MeOH or 0.1M HCl) Sample->Solvation UV_Scan UV-Vis Scan (200 - 400 nm) Solvation->UV_Scan Check_Lambda Check λmax UV_Scan->Check_Lambda Class_Match Class Match: 2C-Series (λmax ~290-294 nm) Check_Lambda->Class_Match λmax ≈ 291 nm No_Match No Match (Not a 2,5-dimethoxy phenethylamine) Check_Lambda->No_Match λmax < 280 nm or > 300 nm Differentiation Differentiation Step Class_Match->Differentiation Isobaric_Check Isomer Check (2C-iP vs 2C-P) Differentiation->Isobaric_Check Alkyl Series GC_MS GC-MS / LC-MS (Required for Alkyl Chain ID) Isobaric_Check->GC_MS Fragment Ions (m/z 222 vs 208) NMR NMR (1H/13C) (Definitive Branching ID) Isobaric_Check->NMR Isopropyl Doublet vs Propyl Triplet Final_ID Confirmed ID: 2C-iP HCl GC_MS->Final_ID NMR->Final_ID

Figure 1: Analytical workflow emphasizing the role of UV-Vis as a screening tool and the necessity of MS/NMR for isomer differentiation.

Standardized Experimental Protocol

To replicate the reference values (


 226, 291 nm), follow this self-validating protocol. This method minimizes solvent cutoff interference and ensures Beer-Lambert linearity.
Reagents & Equipment
  • Solvent: HPLC-grade Methanol (MeOH) or 0.1 M Hydrochloric Acid (HCl). Avoid Acetone or Benzene due to UV cutoff interference.

  • Blank: Pure solvent from the same batch used for solvation.

  • Cuvette: Quartz (1 cm path length). Do not use plastic/glass for UV <300 nm.

Step-by-Step Methodology
  • Stock Preparation: Dissolve 1.0 mg of 2C-iP HCl in 10 mL of MeOH (Concentration: 0.1 mg/mL).

  • Working Standard: Dilute the stock 1:10 with MeOH to achieve ~10 µg/mL.

    • Validation Check: Absorbance at 291 nm should be between 0.2 and 0.8 AU. If >1.0, dilute further to avoid non-linearity.

  • Baseline Correction: Run a scan with the blank solvent (200–400 nm) to subtract background noise.

  • Sample Scan:

    • Scan Rate: Medium (approx. 200–400 nm/min).

    • Slit Width: 1.0 nm or 2.0 nm.

  • Data Analysis:

    • Identify local maxima using the first derivative (

      
      ) method if peaks are broad.
      
    • Acceptance Criteria: The secondary peak must fall within 291 ± 2 nm .

References
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2024). Monographs: Phenethylamines and UV-Vis Characterization. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2016). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Phenethylamines. Retrieved from [Link]

  • Shulgin, A., & Shulgin, A. (1991).[1] PIHKAL: A Chemical Love Story. Transform Press. (Foundational text establishing the 2C-series synthesis and properties).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2C-iP Hydrochloride

This document provides essential safety and logistical information for the proper disposal of 2C-iP Hydrochloride (2,5-dimethoxy-4-isopropylphenethylamine hydrochloride), a research chemical classified as a phenethylamin...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the proper disposal of 2C-iP Hydrochloride (2,5-dimethoxy-4-isopropylphenethylamine hydrochloride), a research chemical classified as a phenethylamine. The procedures outlined herein are designed for an audience of researchers, scientists, and drug development professionals operating in a controlled laboratory environment. The primary directive is to ensure personnel safety, environmental protection, and strict regulatory compliance.

Executive Summary: The Imperative for Compliant Disposal

2C-iP Hydrochloride and its structural analogs are potent psychoactive compounds and are treated as DEA Schedule I controlled substances or their analogs in many jurisdictions.[1][2] The physiological and toxicological properties of many such compounds are not fully investigated, demanding a highly cautious approach.[3] Improper disposal risks diversion, environmental contamination, and significant legal and institutional consequences.

The only professionally acceptable and legally compliant method for the disposal of 2C-iP Hydrochloride is through your institution's Environmental Health & Safety (EHS) office for ultimate destruction via a licensed hazardous waste contractor and/or DEA-registered reverse distributor. On-site chemical degradation by laboratory personnel is not a substitute for this primary disposal pathway and is strongly discouraged due to safety and regulatory risks.

Hazard Assessment and Safety Profile

While a specific Safety Data Sheet (SDS) for 2C-iP Hydrochloride is not widely available, data from close structural analogs like 2C-I (hydrochloride) and 2,5-Dimethoxyamphetamine provide a reliable hazard profile.

Known and Potential Hazards:

  • Irritation: Causes skin, eye, and respiratory system irritation. Avoid breathing dust, fumes, or vapors.[4]

  • Acute Toxicity: May be harmful if swallowed or inhaled, and may be harmful through skin absorption.[5]

  • Neurological Effects: As a psychoactive substance, it can cause central nervous system (CNS) depression, drowsiness, and other neurological effects.[5]

  • Incompletely Characterized: The full toxicological properties have not been thoroughly investigated.[3] All contact should be minimized.

Table 1: Required Personal Protective Equipment (PPE)
Protection TypeSpecificationRationale
Eye/Face ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of solutions or airborne powder.
Hand Protection Nitrile gloves (minimum thickness of 4 mil). Change gloves immediately if contaminated.Prevents skin contact and absorption.[4]
Body Protection Standard laboratory coat. Ensure it is fully buttoned.Protects skin and personal clothing from contamination.
Respiratory A NIOSH-approved respirator may be required if handling large quantities or if an aerosol risk exists. Consult EHS.Prevents inhalation of the compound, which is a primary exposure route.[4]

Primary Directive: Regulatory-Compliant Disposal Workflow

This workflow is the mandatory procedure for the disposal of 2C-iP Hydrochloride. It ensures compliance with regulations from the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA).

Step 1: Waste Segregation and Containment

Immediately upon deciding to dispose of the material, it must be classified as both a Controlled Substance Waste and a Hazardous Chemical Waste .

  • Designate a Waste Container: Use a clean, sealable, and chemically compatible container. The original manufacturer's container is often the best choice. The container must be in good condition, free from leaks or external contamination.

  • Isolate the Waste: Store the designated waste container in a secure, designated satellite accumulation area (SAA) within the laboratory. This area must be under the direct control of the laboratory personnel.

  • Prevent Mixing: Do not mix 2C-iP Hydrochloride waste with any other waste streams unless explicitly instructed to do so by your EHS department.

Step 2: Labeling and Documentation

Accurate labeling and meticulous record-keeping are critical for regulatory compliance.

  • Attach a Hazardous Waste Tag: Affix a completed hazardous waste tag to the container. This tag must include:

    • The words "Hazardous Waste."

    • The full chemical name: "2,5-dimethoxy-4-isopropylphenethylamine hydrochloride." Do not use abbreviations.

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date (the date the first drop of waste entered the container).

  • Update Controlled Substance Records: Document the exact quantity (in milligrams or grams) of 2C-iP Hydrochloride designated for disposal in your controlled substance inventory log. This is a critical DEA requirement. Two authorized personnel should witness and sign this entry.

Step 3: Arranging for EHS Collection
  • Contact EHS: Once the waste is prepared, contact your institution's EHS office to schedule a pickup. Do not allow hazardous waste to accumulate for extended periods.

  • Provide Information: Be prepared to provide EHS with all relevant information from the waste tag and your controlled substance logs.

  • Transfer Custody: During pickup, you will sign over custody of the waste to EHS personnel, who will ensure it is transported to a licensed facility for proper destruction, typically via incineration to meet the DEA's "non-retrievable" standard.[6]

Diagram 1: Disposal Workflow for 2C-iP Hydrochloride

G cluster_0 Step 1: Segregation cluster_1 Step 2: Documentation cluster_2 Step 3: Collection A Identify 2C-iP HCl for Disposal B Place in a dedicated, sealed, compatible waste container. A->B  Isolate C Attach completed Hazardous Waste Tag. (Full Chemical Name, Hazards, Date) B->C D Log disposal quantity in Controlled Substance records. (Requires 2 signatures) C->D E Store container in secure Satellite Accumulation Area (SAA) D->E F Contact Institutional EHS for waste pickup request. E->F G Transfer custody to EHS for DEA-compliant destruction (Incineration). F->G

Caption: Mandatory workflow for the compliant disposal of 2C-iP Hydrochloride.

The Theory and Risks of Chemical Degradation

While it is chemically plausible to degrade the 2C-iP molecule using strong oxidizing agents, this approach is not recommended or authorized as a primary disposal method in a research lab. The DEA requires that disposed controlled substances be rendered "non-retrievable," meaning the physical or chemical condition is permanently and irreversibly altered so it cannot be readily transformed back into a controlled substance or analog.[7][8] Achieving this standard with certainty in a lab setting is exceptionally difficult and carries significant risks.

Theoretical Degradation Pathway (For Informational Purposes Only):

  • Oxidative Cleavage: A strong oxidizing agent, such as potassium permanganate (KMnO₄), could theoretically attack the molecule. The primary target would be the ethylamine side chain. Under harsh conditions (heat, high concentration), permanganate can cleave alkyl chains attached to an aromatic ring, oxidizing them to a carboxylic acid.[9][10] This would destroy the phenethylamine backbone and, with it, the compound's biological activity.

Why This Is Not a Viable Laboratory Protocol:

  • Incomplete Reaction: Without a validated protocol, there is no guarantee the reaction will go to completion. A partial reaction could leave behind the active parent compound or create new, uncharacterized, and potentially hazardous byproducts.

  • Hazardous Byproducts: The oxidation of an amine hydrochloride could generate hazardous vapors or byproducts, including chlorine gas or various nitrogen oxides.[11]

  • Regulatory Non-Compliance: This method has not been validated by the DEA to meet the "non-retrievable" standard. Performing such a procedure would likely violate both institutional safety policies and federal law.

  • Safety Risks: The reaction of strong oxidizers with organic materials can be highly exothermic and unpredictable, posing a risk of fire or explosion.

Therefore, the only authoritative and trustworthy protocol is to entrust the material to your EHS professionals.

Emergency Procedures: Spills and Exposures

In the event of a spill or personnel exposure, immediate and correct action is critical.

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15-20 minutes.[5] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding eyelids open.[5] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[5] Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[5]

  • Minor Spill (Solid):

    • Alert others in the area.

    • Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully wipe up the material, working from the outside in.

    • Place all contaminated materials into a sealed bag or container and label it as hazardous waste.

    • Clean the spill area with soap and water.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS emergency line immediately.

    • Prevent others from entering the area.

By adhering to these stringent, compliance-first procedures, researchers can ensure the safe and responsible management of 2C-iP Hydrochloride from acquisition through to its final disposal, upholding the highest standards of laboratory safety and scientific integrity.

References

  • Chemical Suppliers. (n.d.). SAFETY DATA SHEET HYDROCHLORIC ACID 2M. Retrieved from [Link]

  • Soudal Australia. (2023, December 12). Safety Data Sheet Product name: 2C Adhesive. Retrieved from [Link]

  • Columbus Chemical Industries, Inc. (n.d.). Hydrochloric Acid 2.0N - 8785 - SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethoxy-4-propylphenethylamine. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethoxy-4-(n)-propylthiophenethylamine. National Institutes of Health. Retrieved from [Link]

  • U.S. Drug Enforcement Administration. (2019). Disposal and Returns of Patient Controlled Substance Medications. Retrieved from [Link]

  • City-Wide Occupational Health & Safety and Workplace Health. (2015, December 11). GUIDELINES FOR USING SODIUM HYPOCHLORITE AS A DISINFECTANT FOR BIOLOGICAL WASTE. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]

  • Rx Destroyer. (2024, June 11). DEA Definition of Non Retrievable. Retrieved from [Link]

  • SWGDrug.org. (2014, March 20). 2,5-Dimethoxy-4-methylamphetamine Monograph. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Potassium Permanganate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, November 29). Research methods assessing sodium hypochlorite cytotoxicity: A scoping review. NIH. Retrieved from [Link]

  • Regulations.gov. (n.d.). Functionally Non-Retrievability of Controlled Substances. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium hypochlorite. Retrieved from [Link]

  • Practice Greenhealth. (n.d.). Best practices for disposal of controlled substances. Retrieved from [Link]

  • Federal Register. (2023, October 31). Controlled Substance Destruction Alternatives to Incineration. Retrieved from [Link]

  • ResearchGate. (n.d.). Neutralization of the sodium hypochlorite using ascorbic acid. Retrieved from [Link]

  • Professor Dave Explains. (2020, February 21). Oxidation of Alkenes Using Potassium Permanganate (Hot and Cold Conditions). YouTube. Retrieved from [Link]

  • ACS Publications. (n.d.). Oxidations of amines. V. Duality of mechanism in the reactions of aliphatic amines with permanganate. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.